Brucin
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21?,22-,23+/m0/s1 |
InChI Key |
RRKTZKIUPZVBMF-SXDMTWIASA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6C7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Brucine (B1667951)
Abstract
Brucine is a potent indole (B1671886) alkaloid derived from the seeds of Strychnos nux-vomica. Historically recognized for its high toxicity, which closely resembles that of its structural analog strychnine (B123637), recent pharmacological research has unveiled a multifaceted mechanism of action with significant therapeutic potential. While its neurotoxicity stems from the classical antagonism of inhibitory glycine (B1666218) receptors, emerging evidence highlights its efficacy as an anti-tumor, anti-inflammatory, and analgesic agent. These diverse effects are mediated through the modulation of numerous signaling pathways critical to cell survival, proliferation, and inflammation. This document provides a comprehensive technical overview of the molecular mechanisms of Brucine, summarizes key quantitative pharmacological data, details relevant experimental protocols, and visualizes the core pathways and workflows.
Core Mechanism of Action: Neurotoxicity
The primary and most well-documented mechanism of Brucine's action is its effect on the central nervous system, which mirrors that of strychnine.[1]
Competitive Antagonism of Glycine Receptors
Brucine acts as a selective and competitive antagonist at strychnine-sensitive glycine receptors (GlyRs).[2][3] These receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission, predominantly in the spinal cord and brainstem.[4][5]
-
Molecular Interaction: Glycine, the primary inhibitory neurotransmitter in these regions, normally binds to GlyRs, causing an influx of chloride ions (Cl⁻). This hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.
-
Brucine's Effect: Brucine competes with glycine for the same binding site on the GlyR.[6] By occupying the receptor without activating it, Brucine prevents glycine-mediated inhibition. This blockade of inhibitory signals leads to a state of disinhibition, resulting in uncontrolled neuronal firing.
-
Physiological Consequences: The disinhibition of motor neurons leads to exaggerated reflex arcs and is responsible for the characteristic symptoms of Brucine poisoning, including muscle spasms, convulsions, and, at high doses, death by respiratory failure.[2]
Anticancer Mechanisms of Action
A growing body of evidence demonstrates that Brucine possesses significant anti-tumor properties across various cancer cell lines. Its efficacy stems from its ability to induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways involved in tumor growth and metastasis.[7]
Induction of Apoptosis
Brucine is a potent inducer of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.[8]
-
Modulation of Bcl-2 Family Proteins: Brucine alters the balance of pro- and anti-apoptotic proteins. It consistently downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax.[9][10] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.
-
Mitochondrial Disruption: The increased permeability leads to the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[8][9]
-
Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the degradation of cellular components, leading to apoptosis.[8]
-
Role of Intracellular Calcium: Brucine has been shown to induce a sustained increase in intracellular Ca²⁺ levels, which can trigger mitochondrial stress and contribute to the apoptotic cascade.[8]
Inhibition of Pro-Survival Signaling Pathways
Brucine exerts its anticancer effects by inhibiting several key signaling cascades that are often dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Brucine has been shown to suppress the phosphorylation (and thus activity) of PI3K, Akt, and mTOR in various cancer cells, including pancreatic and cervical cancer.[9][10][11] This inhibition leads to decreased cell proliferation and sensitizes cells to apoptosis.[9]
-
COX-2 and NF-κB Signaling: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and carcinogenesis. Brucine inhibits COX-2 expression.[12][13] This is partly achieved by suppressing the activation of the transcription factor NF-κB, which is a key regulator of COX-2.[14] Brucine inhibits the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.[14]
Anti-inflammatory and Analgesic Mechanisms
Beyond its neurotoxic and anticancer effects, Brucine demonstrates significant anti-inflammatory and analgesic properties.
-
Anti-inflammatory Action: Brucine's anti-inflammatory effects are linked to its ability to inhibit the production of key inflammatory mediators. It has been shown to reduce the release of prostaglandin (B15479496) E2 (PGE2) in inflammatory tissues, an effect tied to its inhibition of COX-2 expression.[7] Furthermore, it can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15]
-
Analgesic Action: The pain-relieving properties of Brucine are notable. A key mechanism underlying this effect is the direct inhibition of voltage-gated sodium channels in dorsal root ganglion (DRG) neurons.[16] By blocking both tetrodotoxin-sensitive (TTXs) and tetrodotoxin-resistant (TTXr) sodium channels, Brucine reduces neuronal excitability and inhibits the transmission of nociceptive signals, thereby alleviating both acute and chronic pain.[16][17][18]
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding Brucine's activity at its various targets.
Table 1: Glycine Receptor Antagonism
| Parameter | Value | Receptor/System | Comments | Reference |
| IC₅₀ | 11 µM | Strychnine-sensitive Glycine Receptor | Value for displacement of [³H]strychnine binding in rat spinal cord membranes. | [6] |
| Potency | ~5-19x lower than Strychnine | Recombinant α1, α2, α1β GlyRs | Brucine is consistently less potent than strychnine at inhibiting glycine receptors. | [19] |
Table 2: Cytotoxicity (IC₅₀) in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |
| A2780 | Ovarian Carcinoma | 1.43 µM | 72 h | [20] |
| HT-29 | Colon Adenocarcinoma | 0.168 µM (168 nM) | 72 h | [21] |
| LoVo | Colon Carcinoma | >70% inhibition at 47.5 µM | 72 h | [20] |
| HepG2 | Hepatoma | ~100 µM | 72 h | [8][20] |
| KB | Oral Cancer | 30 µg/mL | Not Specified | [22] |
| QBC939 | Cholangiocarcinoma | ~10 µM (effective dose) | Not Specified | [12] |
Detailed Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording for Glycine Receptor Antagonism
This protocol is designed to measure the inhibitory effect of Brucine on glycine-activated currents in cultured neurons or HEK293 cells expressing GlyRs.
1. Solutions and Reagents:
-
External Solution (ACSF): 125 mM NaCl, 5.5 mM KCl, 0.8 mM MgCl₂, 3.0 mM CaCl₂, 20 mM HEPES, 10 mM D-glucose. Adjust pH to 7.3.[23]
-
Internal (Pipette) Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP. Adjust pH to 7.2.[23] CsCl is used to block K⁺ currents.
-
Agonist: Glycine stock solution (e.g., 100 mM).
-
Antagonist: Brucine stock solution (e.g., 10 mM in DMSO, then diluted).
2. Procedure:
-
Cell Preparation: Plate cells expressing GlyRs onto coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a tip resistance of 1-3 MΩ when filled with internal solution.[23]
-
Establish Whole-Cell Configuration: Mount the coverslip in the recording chamber and perfuse with external solution. Approach a cell with the micropipette and form a giga-ohm seal. Apply gentle suction to rupture the membrane and achieve whole-cell access.[24][25]
-
Baseline Recording: Clamp the cell voltage at -70 mV. Apply a saturating concentration of glycine (e.g., 100 µM) via a perfusion system and record the inward Cl⁻ current.
-
Brucine Application: After washing out the glycine, co-apply glycine with a specific concentration of Brucine. Record the resulting current.
-
Dose-Response: Repeat step 5 with a range of Brucine concentrations to generate a dose-response curve.
-
Data Analysis: Measure the peak amplitude of the glycine-activated current in the absence and presence of Brucine. Calculate the percentage of inhibition for each concentration and fit the data to a logistic function to determine the IC₅₀.
Protocol: Apoptosis Detection by Annexin V/PI Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following Brucine treatment.
1. Materials:
-
Cancer cell line of interest (e.g., HepG2, A2780).
-
Brucine.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer).[2]
-
Phosphate-Buffered Saline (PBS).
2. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Brucine (e.g., based on IC₅₀ values) and a vehicle control (e.g., DMSO) for a desired time (e.g., 24, 48, or 72 hours).[26]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension.[27]
-
Washing: Wash the cell pellet once with cold PBS.[22]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.[2]
3. Data Interpretation:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Protocol: Western Blot for Apoptosis-Related Proteins (Bax, Bcl-2, Caspase-3)
This protocol detects changes in the expression levels of key apoptotic proteins after Brucine treatment.
1. Sample Preparation:
-
Treat cells with Brucine as described in the flow cytometry protocol.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel.[4]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).[28][29]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[30]
4. Analysis:
-
Quantify the band intensity using densitometry software. Normalize the expression of target proteins to the loading control. Look for an increase in Bax and cleaved Caspase-3 and a decrease in Bcl-2 in Brucine-treated samples.[28]
References
- 1. differencebetween.com [differencebetween.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brucine Inhibits Proliferation of Pancreatic Ductal Adenocarcinoma through PI3K/AKT Pathway-induced Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ovid.com [ovid.com]
- 12. Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma cells via the inhibition of COX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma cells via the inhibition of COX2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effect of NF-kappaB on inhibition of non-small cell lung cancer cell cyclooxygenase-2 by brucine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brucine alleviates neuropathic pain in mice via reducing the current of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blocking sodium channels to treat neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]
- 21. phcog.com [phcog.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole Cell Patch Clamp Protocol [protocols.io]
- 25. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. Apoptosis western blot guide | Abcam [abcam.com]
The Alkaloid Brucine: A Technical Guide to its Discovery, History, and Scientific Investigation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Discovered in the early 19th century, brucine (B1667951) is a toxic indole (B1671886) alkaloid found in the seeds of the Strychnos nux-vomica tree.[1][2][3] Historically overshadowed by its more potent relative, strychnine (B123637), brucine has garnered significant interest in modern research for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental methodologies related to brucine, tailored for the scientific community.
Discovery and Historical Context
Brucine was first isolated in 1819 by the French chemists Pierre Joseph Pelletier and Joseph-Bienaimé Caventou from the bark of the Strychnos nux-vomica tree.[1][2][3] This discovery was part of a series of pioneering investigations into the active principles of medicinal plants during the early 19th century.[4] Initially, the precise chemical structure of brucine remained elusive, though its close relationship to strychnine, also present in Strychnos species, was recognized.[1][5] In 1884, the chemist Hanssen provided definitive proof of this relationship by converting both strychnine and brucine into the same derivative molecule.[1]
Historically, preparations of Strychnos nux-vomica were used in traditional medicine, particularly in southern Asian countries, for a variety of ailments.[2][3] However, due to the high toxicity of its constituent alkaloids, it was also employed as a poison for pests.[6] The name "brucine" is derived from the genus Brucea, named after the Scottish explorer James Bruce.[1]
Physicochemical Properties of Brucine
Brucine (2,3-Dimethoxystrychnidin-10-one) is a white, crystalline powder with a bitter taste.[2][3][7] It is structurally similar to strychnine, with the addition of two methoxy (B1213986) groups on the aromatic ring. This structural difference is believed to contribute to its reduced, though still significant, toxicity compared to strychnine.[8] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₆N₂O₄ | [2][3][9] |
| Molecular Weight | 394.47 g/mol | [2][3][9] |
| Appearance | White crystalline powder | [2][3][7] |
| Melting Point | 178 °C (anhydrous) | [10] |
| Solubility | Soluble in ethanol, chloroform, ether, and methanol.[2][3] Slightly soluble in water.[2][3][9] | |
| IUPAC Name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | [9] |
| LD₅₀ (oral, rodent) | Varies considerably between species. | [7] |
Experimental Protocols
The isolation, purification, and quantification of brucine are critical for its study and application. The following sections detail common experimental methodologies.
A common method for extracting brucine and other alkaloids from Strychnos nux-vomica seeds involves solvent extraction.
Protocol:
-
Sample Preparation: The seeds of Strychnos nux-vomica are dried and ground into a fine powder to increase the surface area for extraction.[11][12]
-
Alkalinization: The powdered seeds are treated with an alkaline solution, such as alcoholic potassium hydroxide (B78521) or an ammonia (B1221849) solution, to liberate the free alkaloid bases.[12][13]
-
Solvent Extraction: The alkalinized powder is then extracted with an organic solvent. Chloroform is a commonly used solvent for this purpose.[12] The extraction can be performed using a Soxhlet apparatus for exhaustive extraction or through repeated maceration.[12]
-
Acid-Base Partitioning: The organic extract containing the alkaloids is then partitioned with a dilute acid solution (e.g., sulfuric acid). This converts the basic alkaloids into their water-soluble salts, which move into the aqueous phase, leaving behind non-alkaloidal impurities in the organic phase.[12]
-
Precipitation: The acidic aqueous solution is then made alkaline (e.g., with ammonia) to precipitate the free alkaloid bases, including brucine and strychnine.[12]
-
Final Extraction: The precipitated alkaloids are then re-extracted into an organic solvent like chloroform.[12] The solvent is evaporated to yield the crude alkaloid extract.
pH-zone-refining CCC is a powerful technique for the large-scale separation of alkaloids with different pKa values, such as brucine and strychnine.
Protocol:
-
Solvent System Selection: A two-phase solvent system is prepared. A common system for separating brucine and strychnine is composed of methyl tertiary butyl ether-acetonitrile-water (e.g., in a 2:2:3 v/v ratio).[14]
-
Mobile and Stationary Phase Preparation: The upper organic phase is typically used as the stationary phase, and a retainer base (e.g., triethylamine (B128534) at 10 mmol/L) is added. The lower aqueous phase is used as the mobile phase, and an eluting acid (e.g., hydrochloric acid at 10 mmol/L) is added.[14]
-
CCC Operation: The CCC column is first filled with the stationary phase. The crude alkaloid extract, dissolved in a suitable solvent, is then injected. The mobile phase is pumped through the column at a specific flow rate (e.g., 2.0 mL/min) in the head-to-tail elution mode.[14]
-
Fraction Collection and Analysis: The effluent is monitored with a UV detector, and fractions are collected. The fractions containing purified brucine and strychnine are identified by techniques such as HPLC and mass spectrometry.[14]
HPLC is a standard method for the quantitative analysis of brucine in various samples.
Protocol:
-
Chromatographic System: An HPLC system equipped with a UV detector is used. A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[11]
-
Mobile Phase: A typical mobile phase for the separation of brucine and strychnine consists of a mixture of methanol, water, and an amine modifier (e.g., diethylamine) in a specific ratio (e.g., 55:45:0.2 v/v/v).[11]
-
Standard and Sample Preparation: A standard solution of brucine is prepared in the mobile phase at a known concentration. The sample containing brucine is also dissolved in the mobile phase and filtered before injection.[11]
-
Analysis: The samples are injected into the HPLC system. The flow rate is typically maintained at 1 mL/min. The detector wavelength is set to an appropriate value for brucine detection (e.g., 260 nm).
-
Quantification: The concentration of brucine in the sample is determined by comparing the peak area of the sample with that of the standard solution.
Signaling Pathways and Mechanisms of Action
Brucine exerts its biological effects by interacting with various cellular signaling pathways. Its most well-characterized mechanism is its action on the nervous system, but recent research has uncovered its influence on other pathways, particularly in the context of cancer.
Similar to strychnine, brucine is a competitive antagonist of glycine (B1666218) receptors (GlyRs), which are ligand-gated chloride ion channels primarily found in the spinal cord and brainstem.[7] Glycine is a major inhibitory neurotransmitter in the central nervous system. By blocking GlyRs, brucine reduces the inhibitory neurotransmission, leading to hyperexcitability of motor neurons, which can result in muscle spasms and convulsions at high doses.[7][15]
Recent studies have demonstrated the anti-cancer potential of brucine, in part through its ability to inhibit angiogenesis (the formation of new blood vessels). Brucine has been shown to suppress the vascular endothelial growth factor (VEGF)-induced signaling pathway by targeting the VEGF receptor 2 (VEGFR2).[2]
Brucine has also been found to induce apoptosis (programmed cell death) in various cancer cell lines. One of the key mechanisms involves the mitochondrial pathway of apoptosis. Brucine can induce an increase in intracellular calcium (Ca²⁺) levels, leading to mitochondrial membrane depolarization.[6][16] This triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to apoptosis.[6][16] This process is also regulated by the Bcl-2 family of proteins.[6][16]
Conclusion
Since its discovery two centuries ago, our understanding of brucine has evolved significantly. From a toxic constituent of Strychnos nux-vomica, it is now recognized as a molecule with complex pharmacological properties and potential therapeutic applications, particularly in oncology. This guide has provided a foundational overview of its history, physicochemical characteristics, and key experimental methodologies. The elucidation of its mechanisms of action on various signaling pathways continues to be an active area of research, promising new insights for drug development and biomedical science.
References
- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brucine sulfate | 4845-99-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 6. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brucine - Wikipedia [en.wikipedia.org]
- 8. HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Brucine (PIM 082) [inchem.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. researchgate.net [researchgate.net]
- 15. Synapse - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
The Alkaloid Enigma: A Technical Guide to the Natural Sources of Brucine and Strychnine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary natural sources of the potent indole (B1671886) alkaloids, brucine (B1667951) and strychnine (B123637). With a focus on quantitative data, experimental methodologies, and relevant biological pathways, this document serves as a comprehensive resource for professionals in research, science, and drug development. The information presented is critical for understanding the botanical origins, chemical diversity, and analytical challenges associated with these neurotoxic compounds.
Principal Natural Sources
Brucine and strychnine are predominantly isolated from the genus Strychnos, a group of trees and climbing shrubs belonging to the Loganiaceae family.[1] These plants are distributed throughout the warm regions of Asia, America, and Africa.[1] The most commercially and historically significant sources are the seeds of Strychnos nux-vomica and Strychnos ignatii.[1]
-
Strychnos nux-vomica : Commonly known as the strychnine tree, poison nut, or nux vomica, this deciduous tree is native to India and Southeast Asia.[1][2] Its seeds are a major commercial source for both strychnine and brucine.[1][2] Besides the seeds, the bark and dried blossoms also contain these alkaloids, albeit at different concentrations.[2][3]
-
Strychnos ignatii : Native to the Philippines and parts of China, this woody climbing shrub is often referred to as St. Ignatius' bean.[4][5] The seeds of this plant are particularly noted for their high strychnine content.[1][5]
While other species within the Strychnos genus may contain these or related alkaloids, S. nux-vomica and S. ignatii remain the most well-documented and utilized sources.
Quantitative Analysis of Brucine and Strychnine Content
The concentration of brucine and strychnine can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following tables summarize quantitative data from various studies.
| Plant Source | Plant Part | Strychnine Content (% w/w) | Brucine Content (% w/w) | Analytical Method | Reference |
| Strychnos nux-vomica | Seeds | ~1.5% | Not specified | Not specified | [1][2] |
| Strychnos nux-vomica | Dried Blossoms | ~1.0% | Not specified | Not specified | [1][2] |
| Strychnos nux-vomica | Bark | Trace amounts | Predominantly brucine (1.68% - 3.1%) | Not specified | [3] |
| Strychnos nux-vomica | Leaves (ethanolic extract) | 0.12% (0.6 mg in 500 mg extract) | 0.32% (1.6 mg in 500 mg extract) | HPLC | [6] |
| Strychnos nux-vomica | Seeds | 0.22% | 0.26% | HPTLC | [7] |
| Strychnos nux-vomica (crude azaraqi) | Seeds | 0.175% | 0.16% | HPTLC | [8] |
| Strychnos ignatii | Seeds | 1.2% - 2% | 0.5% | Not specified | [5][9] |
Experimental Protocols
The extraction, isolation, and quantification of brucine and strychnine from plant matrices require robust analytical methodologies. Below are generalized protocols based on commonly employed techniques.
General Extraction Protocol
-
Sample Preparation : The plant material (e.g., seeds, leaves) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : The powdered material is subjected to extraction with an organic solvent, often in a Soxhlet apparatus or through maceration. Common solvents include methanol, ethanol, or a mixture of chloroform (B151607) and ether.[6][7]
-
Acid-Base Extraction (for purification) :
-
The crude extract is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.
-
The acidic solution is then washed with a non-polar organic solvent (e.g., chloroform or ether) to remove neutral and acidic impurities.
-
The aqueous layer is subsequently basified with an alkali (e.g., ammonia (B1221849) water or sodium hydroxide) to deprotonate the alkaloids, causing them to precipitate or become soluble in a non-polar organic solvent.
-
The alkaloids are then extracted from the basified aqueous layer using a non-polar organic solvent.
-
-
Solvent Evaporation : The organic solvent containing the purified alkaloids is evaporated under reduced pressure to yield a concentrated alkaloid fraction.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation : Prepare standard solutions of known concentrations of pure strychnine and brucine in the mobile phase.[6]
-
Mobile Phase Preparation : A typical mobile phase consists of a mixture of methanol, water, and a modifier like diethylamine (B46881) (e.g., 55:45:0.2 v/v/v).[6] The mobile phase should be filtered and degassed.
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column is commonly used.
-
Detection : UV detection at a wavelength where both alkaloids show significant absorbance (e.g., 254 nm or 258 nm).[10]
-
Flow Rate : Typically 1 mL/min.[10]
-
Injection Volume : A fixed volume (e.g., 20 µL) of the standard and sample solutions is injected.
-
-
Calibration Curve : A calibration curve is generated by plotting the peak area against the concentration of the standard solutions.
-
Sample Analysis : The extracted and purified sample is dissolved in the mobile phase and injected into the HPLC system. The concentrations of strychnine and brucine in the sample are determined by comparing their peak areas to the calibration curve.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
-
Standard and Sample Application : Known concentrations of standard strychnine and brucine, along with the sample extract, are applied as bands onto a pre-coated silica (B1680970) gel HPTLC plate.[7][8]
-
Chromatographic Development : The plate is developed in a chamber containing a suitable mobile phase, such as a mixture of chloroform, methanol, and formic acid (e.g., 8.5:1.5:0.4 v/v/v) or toluene, ethyl acetate, and diethylamine (e.g., 7:2:1 v/v/v).[7][8]
-
Densitometric Analysis : After development, the plate is dried and scanned using a densitometer at a specific wavelength (e.g., 270 nm).[8]
-
Quantification : The peak areas of the separated bands are compared with those of the standards to quantify the amounts of strychnine and brucine in the sample.[7]
Biosynthesis and Mechanism of Action
Biosynthetic Pathway of Strychnine and Brucine
The biosynthesis of strychnine and brucine is a complex process that originates from the precursors tryptophan and geranyl pyrophosphate.[11] These are converted through a series of enzymatic steps to the key intermediate, Wieland-Gumlich aldehyde.[11] Subsequent enzymatic reactions lead to the formation of prestrychnine, which then spontaneously converts to strychnine.[12][13] Brucine is synthesized from strychnine through hydroxylation and methylation reactions.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Strychnos nux-vomica - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Strychnos ignatii - Wikipedia [en.wikipedia.org]
- 5. Katbalonga, Strychnos ignatii, ST. IGNATIUS BEAN / Herbal Medicine / Philippine Alternative Meeicine / StuartXchange [stuartxchange.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ignatia. Saint Ignatius Bean. Strychnos ignatia. | Henriette's Herbal Homepage [henriettes-herb.com]
- 10. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Case solved: the biosynthesis of strychnine elucidated - New possibilities for the production of previously unknown plant natural products using "metabolic engineering" approaches [bionity.com]
- 13. Complete Biosynthesis of Strychnine - ChemistryViews [chemistryviews.org]
An In-depth Technical Guide on the Toxicological Profile of Brucine in Mammals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of brucine (B1667951), an indole (B1671886) alkaloid extracted from the seeds of Strychnos nux-vomica. While brucine has demonstrated various pharmacological activities, including anti-tumor and anti-inflammatory effects, its narrow therapeutic window and significant toxicity, particularly to the central nervous system, are major obstacles to its clinical application.[1][2] This document details its acute toxicity, mechanism of action, metabolism, and effects on various organ systems in mammals, presenting quantitative data in a structured format and illustrating key pathways and workflows.
Acute Toxicity
The toxicity of brucine is significantly influenced by the route of administration and the animal species.[1] In general, it is considered a highly toxic compound. The lethal dose 50% (LD50) is a key indicator of its acute toxicity.
Data Presentation: Quantitative Toxicity Data
The following table summarizes the reported LD50 values of brucine in various mammalian species across different routes of administration.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Subcutaneous | 60 | [3] |
| Mouse | Intravenous | 1.10 (for strychnine, brucine is less toxic) | [4] |
| Rat | Oral | 1 | [5] |
| Rat | Intraperitoneal | 91 | [3] |
| Rabbit | Oral | 4 | [3] |
| General | Not Specified | 50.10 | [1][2] |
Note: The probable lethal dose of brucine in adult humans is estimated to be 1 gram.[3][6]
Mechanism of Action: Neurotoxicity
The primary mechanism of brucine's toxicity is its effect on the central nervous system (CNS).[1][2] It acts as a potent, competitive antagonist at postsynaptic glycine (B1666218) receptors, primarily in the spinal cord and brainstem.[6][7][8] Glycine is a major inhibitory neurotransmitter in the CNS, and by blocking its action, brucine leads to a state of excessive neuronal excitation.[9]
This antagonism of inhibitory signals results in uncontrolled motor neuron activity, leading to characteristic symptoms of brucine poisoning, including muscle spasms, convulsions, and seizures.[3][7] In severe cases, this can lead to rhabdomyolysis (breakdown of muscle tissue), acute kidney injury, and death from respiratory muscle paralysis and exhaustion.[3][6][7]
Signaling Pathway: Brucine's Antagonism of Glycine Receptors
The following diagram illustrates the neurotoxic signaling pathway of brucine.
Metabolism and Excretion
The metabolism of brucine in mammals involves several key pathways. In rats, studies have identified both Phase I and Phase II metabolites.[10]
-
Phase I Metabolism: This phase involves hydrolysis, demethylation, and various oxidation reactions.[10]
-
Phase II Metabolism: Following Phase I reactions, the metabolites undergo glucuronidation to increase their water solubility and facilitate excretion.[10]
Both renal and biliary routes are involved in the excretion of brucine and its metabolites.[10]
Organ-Specific Toxicity
While the CNS is the primary target, brucine also exhibits toxicity in other organ systems.
-
Cardiovascular System: At toxic doses, brucine can cause a significant increase in blood pressure.[1][2] However, some studies suggest it may have a negative inotropic effect on the heart muscle, potentially by blocking Ca2+ channels.[1]
-
Liver: Brucine has been studied for its effects on liver cells. In vitro studies on human hepatoma (HepG2) cells have shown that brucine can induce apoptosis (programmed cell death) through a mitochondrial pathway involving an increase in intracellular calcium and the Bcl-2 protein family.[11]
-
Urinary and Digestive Systems: Toxic effects on the urinary and digestive systems have also been reported.[1][2]
Experimental Protocols
Detailed experimental protocols for brucine toxicity studies are crucial for reproducible research. Below is a generalized workflow for an acute oral toxicity study in a rodent model, based on common toxicological practices.
Experimental Workflow: Acute Oral Toxicity Study of Brucine in Rodents
Methodological Details for Key Experiments:
-
LD50 Determination:
-
Animal Model: Typically male and female mice or rats.
-
Methodology: A limit test or a full-scale study with multiple dose levels is conducted. Animals are administered a single dose of brucine via the desired route (e.g., oral gavage, intraperitoneal injection). They are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is then calculated using statistical methods like the Probit or Logit method.
-
-
Neurotoxicity Assessment:
-
Animal Model: Rodents are commonly used.
-
Methodology: Animals are administered brucine, and the onset, duration, and severity of convulsions are recorded. Electroencephalography (EEG) can be used to monitor seizure activity in the brain.[12] Behavioral tests can also be employed to assess motor coordination and sensory function.
-
-
In Vitro Cytotoxicity Assay (e.g., on HepG2 cells):
-
Cell Line: Human hepatoma cell line HepG2.
-
Methodology: Cells are cultured and exposed to varying concentrations of brucine for specific time periods (e.g., 24, 48, 72 hours). Cell viability is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Apoptosis can be evaluated by observing morphological changes, DNA fragmentation analysis, and measuring the activity of caspases.[11]
-
Conclusion
Brucine exhibits significant toxicity in mammals, primarily through its antagonistic action on inhibitory glycine receptors in the central nervous system. Its narrow therapeutic index necessitates a thorough understanding of its toxicological profile for any potential therapeutic development. Further research is needed to elucidate the complete metabolic pathways and to explore strategies to mitigate its toxicity, which could potentially unlock its pharmacological benefits.[1] The information presented in this guide serves as a foundational resource for professionals involved in the research and development of brucine or related compounds.
References
- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 3. Brucine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Brucine (PIM 082) [inchem.org]
- 6. academic.oup.com [academic.oup.com]
- 7. opastpublishers.com [opastpublishers.com]
- 8. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Metabolism of brucine: the important metabolic pathways of dihydroindole-type alkaloid for excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Brucine Biosynthesis Pathway in Strychnos nux-vomica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the brucine (B1667951) biosynthesis pathway in Strychnos nux-vomica. It is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the enzymatic steps, chemical intermediates, and regulatory aspects of this complex metabolic route. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows to facilitate a deeper understanding and further investigation into this significant alkaloid pathway.
Introduction
Strychnos nux-vomica, commonly known as the poison nut tree, is a rich source of pharmacologically active monoterpene indole (B1671886) alkaloids, most notably strychnine (B123637) and its dimethoxy derivative, brucine.[1][2] These compounds have a long history in traditional medicine and have also been utilized as pesticides.[1] The intricate polycyclic architecture of these molecules has fascinated chemists for centuries, and recent research has successfully elucidated the complete biosynthetic pathway, opening avenues for metabolic engineering and the synthesis of novel derivatives.[2][3] This guide focuses on the terminal steps of the pathway leading to the formation of brucine, a compound with significant therapeutic potential.
The Brucine Biosynthesis Pathway
The biosynthesis of brucine is a continuation of the well-characterized pathway of strychnine. The entire pathway originates from the precursors tryptophan and geranyl pyrophosphate, which converge to form the central intermediate geissoschizine.[1] A series of enzymatic reactions then converts geissoschizine to the Wieland-Gumlich aldehyde, a critical branch point intermediate.[1][2] The pathway from the Wieland-Gumlich aldehyde to strychnine involves a complex series of reactions, and the conversion of strychnine to brucine proceeds through subsequent hydroxylation and methylation steps.[1]
The key enzymatic transformations leading from strychnine to brucine are catalyzed by a sequence of three enzymes: a hydroxylase, another hydroxylase, and an O-methyltransferase.[4]
Enzymatic Steps from Strychnine to Brucine
The conversion of strychnine to brucine involves the following sequential enzymatic reactions:
-
Hydroxylation of Strychnine: Strychnine is first hydroxylated at the C-10 position by strychnine 10-hydroxylase to form 10-hydroxystrychnine.[4]
-
Hydroxylation of β-colubrine: The intermediate from the previous step is then hydroxylated at the C-11 position by β-colubrine 11-hydroxylase to yield 10,11-dihydroxystrychnine.[4]
-
O-methylation: Finally, hydroxystrychnine O-methyltransferase catalyzes the transfer of two methyl groups to the hydroxyl groups of 10,11-dihydroxystrychnine, resulting in the formation of brucine.[4]
Quantitative Data
The concentration of strychnine and brucine varies significantly across different tissues of the Strychnos nux-vomica plant. The majority of these alkaloids accumulate in the roots.[1]
| Plant Part | Strychnine Concentration (mg/500mg of extract) | Brucine Concentration (mg/500mg of extract) | Reference |
| Leaves | 0.6 | 1.6 | [2] |
Experimental Protocols
Alkaloid Extraction from Strychnos nux-vomica
A common method for the extraction of total alkaloids from S. nux-vomica involves the following steps:
-
Sample Preparation: The plant material (e.g., leaves, seeds) is washed, shade-dried, and ground into a fine powder.
-
Solvent Extraction: The powdered material is extracted with an appropriate solvent, such as 50% ethanol, using a shaker for an extended period (e.g., 72 hours).[2] The extraction is repeated until the solvent remains colorless.
-
Concentration: The combined extracts are concentrated using a rotary evaporator at a controlled temperature (e.g., 45-50 °C) to obtain a crude extract.[2]
-
Acid-Base Extraction (for purification):
-
The crude extract is dissolved in an acidic solution (e.g., 1 mol/L hydrochloric acid) and centrifuged.
-
The pH of the supernatant is adjusted to be alkaline (e.g., pH 12.0 with sodium hydroxide).
-
The alkaline solution is then subjected to liquid-liquid extraction with an organic solvent like dichloromethane.
-
The organic phases are combined and evaporated to dryness under a vacuum to yield the total alkaloid fraction.
-
Quantification of Strychnine and Brucine by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of strychnine and brucine.
-
Instrumentation: An Agilent HPLC system (or equivalent) with a UV detector is commonly used.[2]
-
Column: A Phenomenex-ODS column (250mm x 4.6mm, 5µm) is a suitable stationary phase.[2]
-
Mobile Phase: A mixture of methanol (B129727), water, and diethylamine (B46881) (e.g., 55:45:0.2 v/v/v) can be used for isocratic elution.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Detection is performed at a wavelength of 260 nm.[2]
-
Standard Preparation: Standard solutions of strychnine and brucine are prepared in methanol and filtered before injection.[2]
-
Sample Preparation: The extracted alkaloid fraction is dissolved in methanol for analysis.[2]
-
Quantification: The concentration of strychnine and brucine in the sample is determined by comparing the peak areas with those of the standards.
Heterologous Expression and Enzyme Assays (General Protocols)
Plant cytochrome P450 enzymes, such as the hydroxylases in this pathway, are often heterologously expressed in systems like Saccharomyces cerevisiae (yeast) or insect cells for functional characterization.
-
Gene Synthesis and Cloning: The coding sequences for strychnine 10-hydroxylase and β-colubrine 11-hydroxylase are synthesized and cloned into an appropriate expression vector.
-
Host Transformation: The expression vector is transformed into the chosen host organism (e.g., yeast).
-
Protein Expression: The transformed host cells are cultured under conditions that induce the expression of the recombinant protein.
-
Microsome Preparation: For membrane-bound P450s, a microsomal fraction is prepared from the host cells by differential centrifugation.
-
Reaction Mixture: A typical reaction mixture includes the microsomal fraction containing the recombinant P450, a suitable buffer, the substrate (strychnine or β-colubrine), and a source of reducing equivalents, typically an NADPH-regenerating system.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature for a defined period.
-
Reaction Termination and Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent.
-
Product Analysis: The extracted products are analyzed by LC-MS or HPLC to identify and quantify the hydroxylated products.
-
Enzyme Preparation: The hydroxystrychnine O-methyltransferase can be expressed and purified as a soluble protein from E. coli.
-
Reaction Mixture: The assay mixture typically contains the purified enzyme, a buffer, the substrate (10,11-dihydroxystrychnine), and the methyl donor, S-adenosyl-L-methionine (SAM).
-
Incubation: The reaction is incubated at an optimal temperature.
-
Analysis: The formation of the methylated product (brucine) can be monitored by HPLC or LC-MS. Alternatively, a coupled spectrophotometric assay can be used to continuously monitor the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
Conclusion
The elucidation of the brucine biosynthesis pathway in Strychnos nux-vomica represents a significant advancement in our understanding of plant specialized metabolism. The identification of the key enzymes involved in the conversion of strychnine to brucine provides valuable targets for metabolic engineering and synthetic biology approaches. This technical guide has summarized the current knowledge of this pathway, presenting available quantitative data and outlining essential experimental protocols. Further research, particularly in obtaining detailed kinetic data for the terminal enzymes and comprehensive metabolite profiling across different plant tissues, will be crucial for fully harnessing the potential of this biosynthetic pathway for the production of valuable pharmaceuticals.
References
The Dual Nature of Brucine: A Technical Guide to its Pharmacological Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucine (B1667951), a potent indole (B1671886) alkaloid extracted from the seeds of Strychnos nux-vomica, presents a compelling duality in its pharmacological profile. While historically recognized for its high toxicity, recent research has unveiled its therapeutic potential, particularly in the realms of analgesia and anti-inflammation. This technical guide provides an in-depth exploration of the pharmacological effects of brucine on the central nervous system (CNS), detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols. The complex interplay of its therapeutic and toxic properties makes a thorough understanding of its neuropharmacology essential for harnessing its potential benefits while mitigating its risks.
Core Pharmacological Effects on the CNS
Brucine's primary impact on the central nervous system stems from its action as a potent antagonist of glycine (B1666218) receptors, a mechanism it shares with its more toxic counterpart, strychnine (B123637).[1][2] This antagonism disrupts the inhibitory neurotransmission in the spinal cord and brainstem, leading to dose-dependent effects ranging from therapeutic analgesia to severe convulsions and toxicity.[3][4]
Analgesic Effects
Brucine has demonstrated significant analgesic properties in various preclinical models. This effect is attributed to both central and peripheral mechanisms.[4] Centrally, the modulation of glycine receptors contributes to its pain-relieving effects. Peripherally, brucine has been shown to inhibit voltage-gated sodium channels in dorsal root ganglion (DRG) neurons, thereby reducing neuronal excitability and nociceptive signaling.[4]
Neurotoxicity
The therapeutic window for brucine is narrow, and its use is limited by its significant CNS toxicity.[4][5] At high doses, the blockade of glycine receptors leads to disinhibition of motor neurons, resulting in muscle spasms, convulsions, and potentially death from respiratory failure.[3] The toxic effects are dose-dependent and can be influenced by the route of administration.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacological effects of brucine on the central nervous system.
| Toxicity Data (LD50) | ||
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 1[6] |
| Rat | Intraperitoneal | 91[6] |
| Mouse | - | 50.10[5] |
| Receptor Binding Affinity | ||
| Receptor | Ligand | Ki (μM) |
| Glycine Receptor (human α1) | Brucine | 1.7[6] |
| Glycine Receptor (human α1β) | Brucine | 1.4[6] |
| Glycine Receptor | Strychnine | 0.03[7] |
| Glycine Receptor | Glycine | 10[7] |
| In Vitro Cytotoxicity | ||
| Cell Line | Assay | IC50 |
| Neuro-2a (mouse neuroblastoma) | MTT Assay (24h) | Not explicitly stated, but significant cytotoxicity observed at 1, 4, and 16 μM[3] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of brucine's pharmacological effects. The following sections outline the protocols for key in vivo and in vitro experiments.
In Vivo Analgesic Activity Assays
1. Hot Plate Test: This method assesses the central analgesic activity of brucine by measuring the latency of a thermal stimulus-induced pain response.
-
Apparatus: A hot plate analgesia meter with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Administer brucine or vehicle control to the animals (e.g., mice or rats) via the desired route (e.g., intraperitoneal or oral).
-
At a predetermined time after administration, place the animal on the hot plate.
-
Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking its paws or jumping.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Endpoint: A significant increase in the reaction latency in the brucine-treated group compared to the control group indicates an analgesic effect.
2. Acetic Acid-Induced Writhing Test: This test evaluates peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
-
Procedure:
-
Administer brucine or a vehicle control to mice.
-
After a set absorption period (e.g., 30 minutes), inject 0.6% acetic acid (10 mL/kg, i.p.) to induce writhing.
-
Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a 20-minute period.
-
-
Endpoint: A significant reduction in the number of writhes in the brucine-treated group compared to the control group indicates analgesic activity.[8][9]
3. Formalin Test: This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.
-
Procedure:
-
Administer brucine or vehicle control to the animals.
-
After a specified pretreatment time, inject 20 μL of 5% formalin solution into the plantar surface of the animal's hind paw.
-
Observe the animal and record the total time spent licking the injected paw during the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
-
Endpoint: A reduction in paw licking time in either phase indicates an analgesic effect. Inhibition of the late phase suggests anti-inflammatory properties.[10]
In Vitro Neurotoxicity Assay
Neuro-2a (N2a) Cell Viability Assay: This assay is used to assess the cytotoxic effects of brucine on a neuronal cell line.
-
Cell Culture: Culture Neuro-2a mouse neuroblastoma cells in appropriate media and conditions.
-
Procedure:
-
Seed N2a cells in 96-well plates.
-
After cell attachment, treat the cells with varying concentrations of brucine for a specified duration (e.g., 24 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
-
Endpoint: A dose-dependent decrease in cell viability indicates neurotoxicity. The IC50 value, the concentration of brucine that causes 50% inhibition of cell viability, can be calculated.[3]
Electrophysiological Recordings
Patch-Clamp Analysis of Sodium Channels in DRG Neurons: This technique is used to directly measure the effect of brucine on the function of voltage-gated sodium channels.
-
Cell Preparation: Isolate and culture dorsal root ganglion (DRG) neurons from rodents.
-
Procedure:
-
Perform whole-cell patch-clamp recordings from the cultured DRG neurons.
-
Apply voltage protocols to elicit sodium currents.
-
Perfuse the cells with a control solution and then with a solution containing brucine at various concentrations.
-
Record the changes in the amplitude and kinetics of the sodium currents in the presence of brucine.
-
-
Endpoint: A reduction in the peak sodium current amplitude and/or alterations in channel gating properties (e.g., activation, inactivation) in the presence of brucine demonstrates its inhibitory effect on sodium channels.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action of brucine on the central nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. researchgate.net [researchgate.net]
- 4. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 9. researchgate.net [researchgate.net]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Bitterness Threshold of Brucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the bitterness threshold of brucine (B1667951), a toxic alkaloid found in the seeds of the Strychnos nux-vomica tree. Understanding the sensory perception of brucine is critical for researchers in pharmacology, toxicology, and drug development, where taste masking and off-flavor characterization are paramount. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying biological and methodological frameworks.
Quantitative Data on Brucine's Bitterness Threshold
The bitterness of a compound is quantified by its detection threshold, the minimum concentration at which it can be perceived. For brucine, the established bitterness threshold is a ratio of 1:220,000.[1][2] To provide a more practical measure for scientific applications, this ratio has been converted to molarity and other common units, as detailed in the table below. The molecular weight of brucine is 394.46 g/mol .[3][4][5][6]
| Parameter | Value | Unit |
| Bitterness Threshold (Ratio) | 1:220,000 | - |
| Calculated Bitterness Threshold | 11.5 | µM (micromolar) |
| 4.54 | mg/L (milligrams per liter) | |
| 0.00454 | g/L (grams per liter) |
Calculation Note: A 1:220,000 ratio corresponds to 1 gram of brucine in 220,000 mL of solvent. This is equivalent to approximately 4.54 mg/L. Using the molecular weight of 394.46 g/mol , this concentration is calculated to be approximately 11.5 µM.
Experimental Protocols for Determining Bitterness Threshold
The determination of a bitterness threshold is a complex sensory science task that relies on trained human panelists and standardized methodologies. The most common and reliable methods are the Ascending Forced-Choice (AFC) and the Three-Alternative Forced-Choice (3-AFC) tests.[7][8]
Ascending Forced-Choice (AFC) Method
The AFC method is a classic psychophysical technique used to determine detection thresholds.[7][8] In this protocol, panelists are presented with a series of solutions with increasing concentrations of the bitter compound. At each concentration level, they are typically given three samples, two of which are blanks (e.g., purified water) and one of which contains the bitter tastant. The panelist's task is to identify the "odd" sample. The concentration at which a panelist correctly identifies the bitter sample a predetermined number of times is recorded as their individual threshold. The group threshold is then calculated from the individual thresholds of all panelists.
Three-Alternative Forced-Choice (3-AFC) Test
The 3-AFC test is a specific implementation of the forced-choice methodology and is widely used in sensory analysis.[9] For each trial, a panelist is presented with three samples, one of which contains the bitter compound at a specific concentration, while the other two are blanks. The panelist must choose the sample they perceive as different, even if they are not certain. This "forced" choice minimizes response bias. The probability of choosing the correct sample by chance is one-third. The threshold is typically defined as the concentration at which a panelist achieves a certain percentage of correct identifications (e.g., 50% or 75%) over a series of trials with varying concentrations.
A typical experimental workflow for determining a bitterness threshold using the 3-AFC method is illustrated in the diagram below.
Bitter Taste Signaling Pathway and Brucine's Interaction
The perception of bitter taste is initiated by the binding of bitter compounds to specialized G protein-coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), which are located in taste receptor cells on the tongue.[10][11] There are approximately 25 different types of functional TAS2Rs in humans, each capable of recognizing a range of bitter compounds.
While the specific TAS2R that brucine directly interacts with has not been definitively identified in the reviewed literature, its close structural and pharmacological relationship to strychnine (B123637) strongly suggests that it likely activates the same receptors. Strychnine is known to be an agonist for TAS2R10 and TAS2R46.[12][13][14][15][16][17] Additionally, research has indicated that hTAS2R14 is sensitive to compounds with structures similar to brucine.[18]
The canonical signaling cascade for bitter taste transduction is illustrated in the following diagram.
The binding of a bitter ligand like brucine to its cognate TAS2R activates the associated G-protein, gustducin. This, in turn, activates the enzyme phospholipase C beta 2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel. The influx of cations through TRPM5 leads to depolarization of the taste receptor cell, which ultimately results in the release of neurotransmitters that signal to afferent nerve fibers, carrying the "bitter" message to the brain.[10][19]
Conclusion
The bitterness threshold of brucine is approximately 11.5 µM. This value is determined through rigorous sensory evaluation protocols such as the Ascending Forced-Choice and Three-Alternative Forced-Choice methods. The molecular mechanism underlying brucine's bitterness involves its interaction with TAS2R bitter taste receptors, likely TAS2R10 and TAS2R46, initiating a well-defined intracellular signaling cascade that leads to neural perception of bitterness. This comprehensive understanding is essential for professionals engaged in research and development where the sensory properties of pharmacologically active compounds are a key consideration.
References
- 1. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brucine (PIM 082) [inchem.org]
- 3. Brucine [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Brucine, 99%, anhydrous | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. Taste perception of bitter compounds in young and elderly persons: relation to lipophilicity of bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A bitter anti-inflammatory drug binds at two distinct sites of a human bitter taste GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. The Human Bitter Taste Receptor TAS2R10 Is Tailored to Accommodate Numerous Diverse Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.iucc.ac.il [cris.iucc.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. Exploring TAS2R46 biomechanics through molecular dynamics and network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural requirements of bitter taste receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Brucine - Wikipedia [en.wikipedia.org]
Brucine and its Relationship to Strychnine Alkaloids: A Technical Guide
Introduction
Brucine (B1667951) and strychnine (B123637) are structurally related indole (B1671886) alkaloids predominantly isolated from the seeds of the tree Strychnos nux-vomica L.[1][2] Historically, extracts of this plant have been used in traditional medicine and, notoriously, as poisons.[2][3] Both alkaloids are known for their profound physiological effects, primarily acting as neurotoxins.[3][4] Strychnine is infamous for its high toxicity, while brucine, its dimethoxy analogue, is considerably less toxic but shares a similar pharmacological profile.[4][5]
This technical guide provides an in-depth overview of the core relationship between brucine and strychnine, focusing on their chemical structures, biosynthesis, pharmacological mechanisms, and toxicological profiles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visualizations of key pathways and workflows.
Chemical Structure and Physicochemical Properties
Strychnine and brucine share a complex, heptacyclic core structure. The primary structural difference lies in the presence of two methoxy (B1213986) groups on the aromatic ring of brucine at positions 2 and 3, which are unsubstituted in strychnine.[1][2] This seemingly minor substitution significantly impacts the toxicological potency of the molecule.
Caption: Chemical structures of strychnine (a) and brucine (b).
Table 1: Physicochemical Properties of Brucine and Strychnine
| Property | Strychnine | Brucine | Reference(s) |
| Molecular Formula | C₂₁H₂₂N₂O₂ | C₂₃H₂₆N₂O₄ | [4] |
| Molecular Weight | 334.419 g/mol | 394.471 g/mol | [4] |
| Appearance | White or translucent crystals/powder | White crystalline powder | [2][4] |
| Taste | Bitter | Bitter | [1][4] |
| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607), ethanol. | Insoluble in water. Soluble in chloroform, ethanol, methanol (B129727), ether. | [1][2] |
| CAS Number | 57-24-9 | 357-57-3 | [6] |
Biosynthesis of Strychnine Alkaloids
The biosynthesis of strychnine and brucine is a complex process that begins with the precursors tryptophan and geranyl pyrophosphate.[7] These are converted through a series of enzymatic steps into the central intermediate, geissoschizine.[7][8] Further transformations lead to the Wieland-Gumlich aldehyde, a key branch point in the pathway.[7] The pathway to strychnine involves the incorporation of an acetate (B1210297) unit to form the final piperidone ring.[7] It is understood that brucine is synthesized from strychnine through subsequent hydroxylation and methylation reactions.[7] The complete biosynthetic pathway has been recently elucidated, revealing the specific enzymes responsible for each conversion.[7][8][9]
Pharmacology and Mechanism of Action
The primary mechanism of action for both strychnine and brucine is competitive antagonism of inhibitory glycine (B1666218) receptors (GlyRs) in the central nervous system, particularly in the spinal cord and brainstem.[3][4][10] Glycine is the major inhibitory neurotransmitter in these regions, responsible for modulating motor neuron activity. By blocking glycine from binding to its receptor, these alkaloids prevent the influx of chloride ions into the neuron.[11] This leads to disinhibition of motor neurons, resulting in uncontrolled, powerful muscle contractions and convulsions upon sensory stimulation.[3][12]
While their primary target is the GlyR, strychnine and brucine have also been shown to interact with other receptors, including nicotinic acetylcholine (B1216132) receptors, though with lower affinity.[10][13] Despite its toxicity, brucine has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects, which are areas of active research.[1][2][14]
Toxicological Profile
A critical distinction between the two alkaloids is their toxicity. Strychnine is a potent poison, whereas brucine is significantly less so.[4][15] The lethal dose of brucine in adults is estimated to be around 1 gram, while for strychnine, it is as low as 30-120 mg.[5][16] The symptoms of poisoning are similar for both, reflecting their shared mechanism of action, and include restlessness, muscle twitching, stiffness, and severe convulsions, ultimately leading to death by asphyxia due to paralysis of respiratory muscles.[3][12]
Table 2: Comparative Toxicity (LD₅₀) of Brucine and Strychnine
| Organism | Route of Administration | Strychnine LD₅₀ | Brucine LD₅₀ | Reference(s) |
| Rat | Oral | 2.35 - 16 mg/kg | ~233 mg/kg | [3][17] |
| Mouse | Oral | 2 mg/kg | 50.10 mg/kg | [2][3][18] |
| Dog | Oral | 0.5 mg/kg | Data not available | [3] |
| Cat | Oral | 0.5 mg/kg | Data not available | [3] |
Receptor Binding Affinity
The difference in toxicity is reflected in the binding affinities of the two alkaloids for the glycine receptor. Strychnine is a high-affinity antagonist, with inhibitory constants (Ki or IC50) typically in the low nanomolar range.[10] Brucine also acts as a competitive antagonist at the same site but is substantially less potent.[10]
Table 3: Receptor Binding and Potency Data
| Receptor/Assay | Ligand | Affinity/Potency (IC₅₀/Ki) | Comments | Reference(s) |
| Glycine Receptor ([³H]strychnine displacement) | Strychnine | 10-200 nM (IC₅₀) | Potent competitive antagonist. | [10] |
| Glycine Receptor ([³H]strychnine displacement) | Brucine | 5-19 fold lower potency than strychnine | Less potent competitive antagonist. | [10] |
| NMDA Receptor ([³H]glycine displacement) | Strychnine | Low affinity | Little activity at the NMDA-associated glycine site. | [19] |
| NMDA Receptor ([³H]glycine displacement) | Brucine | Low affinity | Little activity at the NMDA-associated glycine site. | [19] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Total Alkaloids from S. nux-vomica
This protocol describes a general acid-base extraction method for isolating total alkaloids.
-
Maceration: Grind dried seeds of S. nux-vomica into a coarse powder.
-
Acid Extraction: Reflux 100g of the powder with 1L of 1 mol/L hydrochloric acid for 1.5-2 hours. Repeat the extraction twice.[17]
-
Filtration: Combine the acidic extracts and filter to remove solid plant material.
-
Basification: Adjust the pH of the filtrate to ~10-12 with a strong base (e.g., sodium hydroxide). This precipitates the alkaloids from their salt form into their free base form.[17][20]
-
Solvent Extraction: Extract the alkaline solution multiple times with an immiscible organic solvent such as dichloromethane (B109758) or chloroform (e.g., 3 x 500 mL).[20][21]
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction (TAF).[20][21]
-
Purification (Optional): The TAF can be further purified using techniques like column chromatography or fractional crystallization to separate strychnine and brucine.[1][17]
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a representative method for the simultaneous determination of brucine and strychnine.
-
System: HPLC with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used. For example, a mixture of a buffered aqueous phase (e.g., sodium dihydrogen phosphate (B84403) at pH 3) and an organic modifier like methanol or acetonitrile.[22]
-
Flow Rate: 1.0 mL/min.[22]
-
Detection Wavelength: 258 nm.[22]
-
Sample Preparation: Dissolve accurately weighed amounts of the TAF or purified samples in the mobile phase or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Prepare standard curves for pure strychnine and brucine. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curves.
Protocol 3: Glycine Receptor Binding Assay ([³H]strychnine Displacement)
This protocol is used to determine the binding affinity of compounds to the strychnine-sensitive glycine receptor.
-
Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse spinal cord and brainstem tissue through differential centrifugation.
-
Incubation: In assay tubes, combine the synaptic membrane preparation, a fixed concentration of radiolabeled strychnine (e.g., [³H]strychnine), and varying concentrations of the unlabeled test compound (e.g., brucine or other analogues).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., at 4°C for a specified time).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to reduce non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]strychnine binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Brucine and strychnine are quintessential examples of structurally similar natural products with markedly different biological potencies. Their relationship is defined by a shared biosynthetic origin and a common primary mechanism of action as competitive antagonists of the inhibitory glycine receptor. The dimethoxy substitution in brucine significantly reduces its toxicity compared to strychnine, opening avenues for exploring its therapeutic potential in areas like cancer, inflammation, and pain management, provided its narrow therapeutic window can be managed.[1][2][18] The continued study of these alkaloids, supported by robust analytical and pharmacological protocols as outlined in this guide, is crucial for both toxicological assessment and the potential development of novel therapeutics.
References
- 1. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 2. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strychnine - Wikipedia [en.wikipedia.org]
- 4. differencebetween.com [differencebetween.com]
- 5. Brucine - Wikipedia [en.wikipedia.org]
- 6. Brucine (PIM 082) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Complete Biosynthesis of Strychnine - ChemistryViews [chemistryviews.org]
- 9. Biosynthesis of strychnine elucidated [mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity and DNA interaction of brucine and strychnine-Two alkaloids of semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. CN103159774A - Extraction, separation and purification method for strychnos total alkaloid - Google Patents [patents.google.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN101804096A - Method for extracting purified total alkaloid of strychnos nux-vomica and application thereof in pharmacy - Google Patents [patents.google.com]
- 21. Pharmacological Evaluation of Total Alkaloids from Nux Vomica: Effect of Reducing Strychnine Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Brucine as a Chiral Resolving Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the fields of chemistry and pharmacology for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit significantly different biological activities. Brucine (B1667951), a readily available and relatively inexpensive chiral alkaloid, has a long-standing history as an effective resolving agent for racemic acids. Its basic nitrogen atoms readily form diastereomeric salts with acidic compounds, and the differing solubilities of these salts in various solvents allow for their separation by fractional crystallization.
This document provides detailed application notes and protocols for the use of brucine in the chiral resolution of racemic mixtures, with a focus on carboxylic acids and N-acylamino acids. The information is intended to guide researchers in developing and optimizing their own resolution processes.
Principle of Chiral Resolution with Brucine
The fundamental principle of chiral resolution using brucine lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic mixture of an acid (e.g., a carboxylic acid) is treated with the naturally occurring (-)-brucine, two diastereomeric salts are formed: [(+)-acid·(-)-brucine] and [(-)-acid·(-)-brucine].
These diastereomeric salts are not mirror images of each other and therefore have different solubilities in a given solvent system. This difference in solubility is exploited to separate them. Typically, one of the diastereomeric salts is less soluble and will preferentially crystallize out of the solution. The crystallized salt can then be isolated by filtration. Subsequently, the resolved acid enantiomer is recovered from the diastereomeric salt by treatment with an acid, and the brucine can often be recovered and reused.[1][2][3]
Data Presentation: Efficacy of Brucine in Chiral Resolution
The following table summarizes quantitative data from various chiral resolution experiments using brucine as the resolving agent. This data is intended to provide a comparative overview of the effectiveness of brucine for different racemic acids under specific experimental conditions.
| Racemic Compound | Resolving Agent | Solvent System | Molar Ratio (Acid:Brucine) | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (ee%) of Recovered Acid |
| N-Benzoyl-DL-alanine | (-)-Brucine | Methanol (B129727) | 1:1 | (+)-Alanine salt | Not specified | >90% |
| (±)-Mandelic Acid | (-)-Brucine | Water | 1:1 | (+)-Mandelic acid salt | ~80% | High (recrystallization needed) |
| (±)-2-Phenylpropionic Acid | (-)-Brucine | Acetone | 1:1 | Not specified | Not specified | Not specified |
Note: The efficiency of chiral resolution is highly dependent on the specific substrate, solvent, temperature, and crystallization conditions. The data presented above should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic N-Benzoyl-DL-alanine
This protocol describes the resolution of N-benzoyl-DL-alanine using (-)-brucine to obtain the enantiomerically enriched N-benzoyl-L-alanine.
Materials:
-
N-Benzoyl-DL-alanine
-
(-)-Brucine
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
-
Stirring hotplate
-
Filtration apparatus
-
Rotary evaporator
-
Polarimeter (for determining optical purity)
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of N-benzoyl-DL-alanine in 100 mL of hot methanol.
-
In a separate flask, dissolve an equimolar amount of (-)-brucine in 50 mL of hot methanol.
-
Slowly add the hot brucine solution to the hot solution of the racemic acid with constant stirring.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt of N-benzoyl-L-alanine and (-)-brucine will start to crystallize.
-
To maximize crystallization, the flask can be placed in an ice bath for 1-2 hours.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
For higher purity, the isolated diastereomeric salt can be recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to effect crystallization.
-
-
Liberation of the Enriched N-Benzoyl-L-alanine:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Add 1 M HCl dropwise with stirring until the solution becomes acidic (pH ~2). This will precipitate the N-benzoyl-L-alanine and dissolve the brucine as its hydrochloride salt.
-
Collect the precipitated N-benzoyl-L-alanine by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a desiccator.
-
-
Recovery of Brucine:
-
The acidic filtrate from the previous step contains brucine hydrochloride. To recover the brucine, make the solution basic (pH ~9-10) by the addition of a suitable base (e.g., 1 M NaOH).
-
The free brucine will precipitate out of the solution.
-
Collect the brucine by vacuum filtration, wash with water, and dry. It can be reused for subsequent resolutions.
-
-
Analysis:
-
Determine the yield of the recovered N-benzoyl-L-alanine.
-
Measure the optical rotation using a polarimeter and calculate the enantiomeric excess (ee%).
-
Protocol 2: Chiral Resolution of Racemic Mandelic Acid
This protocol outlines the resolution of (±)-mandelic acid using (-)-brucine.
Materials:
-
(±)-Mandelic Acid
-
(-)-Brucine
-
Water
-
2 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Stirring hotplate
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve 15.2 g (0.1 mol) of (±)-mandelic acid and 39.4 g (0.1 mol) of (-)-brucine in 500 mL of hot water.
-
Allow the solution to cool slowly to room temperature. The brucine salt of (+)-mandelic acid is less soluble and will crystallize out.
-
For complete crystallization, let the solution stand at room temperature for several hours or overnight.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
To improve the optical purity, recrystallize the salt from hot water.
-
-
Liberation of (+)-Mandelic Acid:
-
Suspend the purified diastereomeric salt in 150 mL of water.
-
Add 2 M HCl until the solution is acidic to Congo red paper.
-
Cool the mixture in an ice bath to precipitate the (+)-mandelic acid.
-
Collect the (+)-mandelic acid by vacuum filtration, wash with cold water, and dry.
-
-
Recovery of (-)-Mandelic Acid from the Mother Liquor:
-
The original mother liquor contains the more soluble brucine salt of (-)-mandelic acid.
-
Acidify the mother liquor with 2 M HCl.
-
Extract the (-)-mandelic acid with ethyl acetate.
-
Dry the ethyl acetate extract over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude (-)-mandelic acid. Further purification may be required.
-
-
Recovery of Brucine:
-
The acidic aqueous layers containing brucine hydrochloride can be combined and treated with a base to recover the brucine as described in Protocol 1.
-
Visualizations
Logical Workflow of Chiral Resolution
Caption: Logical workflow of chiral resolution by diastereomeric salt formation.
Experimental Workflow for Diastereomeric Salt Crystallization and Enantiomer Recovery
Caption: Experimental workflow for chiral resolution using brucine.
Troubleshooting and Optimization
-
Poor Crystallization: If the diastereomeric salt does not crystallize, try concentrating the solution, changing the solvent to one in which the salt is less soluble, or seeding the solution with a small crystal of the desired salt.
-
Low Enantiomeric Excess: The enantiomeric excess of the resolved acid can often be improved by recrystallizing the diastereomeric salt one or more times. The optical purity should be checked after each recrystallization until a constant value is obtained.
-
Solvent Selection: The choice of solvent is crucial for a successful resolution. A good solvent should provide a significant difference in the solubility of the two diastereomeric salts. Screening of different solvents (e.g., alcohols, acetone, water, or mixtures thereof) is often necessary.
-
Stoichiometry: While a 1:1 molar ratio of the racemic acid to brucine is common, in some cases, using a sub-stoichiometric amount of brucine (e.g., 0.5 equivalents) can lead to a more efficient precipitation of the less soluble diastereomer.
Conclusion
Brucine remains a valuable and practical chiral resolving agent for a wide range of racemic acids. The formation of diastereomeric salts and their separation by fractional crystallization is a robust and scalable method. The protocols and data provided in these application notes serve as a foundation for researchers to develop and optimize their chiral resolution processes, ultimately leading to the efficient production of enantiomerically pure compounds for various applications in research and development.
References
Application Notes and Protocols for the Enantiomeric Resolution of Ibuprofen Using Brucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantiomeric resolution of racemic ibuprofen (B1674241) via diastereomeric salt crystallization utilizing the chiral resolving agent brucine (B1667951). Racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), consists of two enantiomers: (S)-(+)-ibuprofen, which possesses the majority of the therapeutic activity, and (R)-(-)-ibuprofen, which is significantly less active. The separation of these enantiomers is crucial for the development of more effective and potentially safer single-enantiomer drug formulations. This protocol outlines the formation of diastereomeric salts of ibuprofen with brucine, their separation through fractional crystallization, and the subsequent isolation of the enantiomerically enriched ibuprofen. While preparative scale data for the specific use of brucine with ibuprofen is not extensively published, this protocol is based on established principles of diastereomeric resolution for carboxylic acids.[1][2]
Introduction
Chiral separation is a critical process in the pharmaceutical industry as enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The resolution of racemic mixtures into their constituent enantiomers is a key step in the development of enantiopure drugs. One of the most established methods for chiral resolution on a preparative scale is the formation of diastereomeric salts.[1][2] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Due to their different physicochemical properties, these diastereomers can be separated by methods such as fractional crystallization.
Ibuprofen is a chiral carboxylic acid, making it a suitable candidate for resolution via salt formation with a chiral base. Brucine, a readily available and relatively inexpensive chiral alkaloid, can serve as an effective resolving agent for acidic compounds. This protocol provides a comprehensive methodology for the enantiomeric resolution of ibuprofen using brucine.
Principle of Resolution
The resolution of racemic ibuprofen using (-)-brucine is based on the formation of two diastereomeric salts: ((S)-ibuprofen-(-)-brucine) and ((R)-ibuprofen-(-)-brucine). These diastereomers possess different solubilities in a given solvent system, allowing for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the enantiomerically enriched ibuprofen can be recovered from the respective diastereomeric salt by treatment with an acid.
Experimental Protocols
Materials and Equipment:
-
Racemic (±)-ibuprofen
-
(-)-Brucine
-
Acetone
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bars
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
Protocol 1: Formation and Crystallization of Ibuprofen-Brucine Diastereomeric Salts
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (48.5 mmol) of racemic ibuprofen in 100 mL of a 1:1 (v/v) mixture of methanol and acetone. Heat the mixture gently to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate beaker, dissolve 19.1 g (48.5 mmol) of (-)-brucine in 50 mL of the same solvent mixture, heating gently if necessary.
-
Salt Formation: Slowly add the brucine solution to the ibuprofen solution with continuous stirring.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. For enhanced crystallization, the flask can be placed in an ice bath or a refrigerator (4°C) for several hours or overnight.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (1:1 methanol/acetone) to remove any adhering mother liquor.
-
Drying: Dry the collected crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. This first crop of crystals is enriched in one of the diastereomers.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the collected salt can be recrystallized from a minimal amount of the hot solvent mixture.
Protocol 2: Liberation of Enantiomerically Enriched Ibuprofen
-
Acidification: Suspend the dried, recrystallized diastereomeric salt in 100 mL of water.
-
Decomposition of the Salt: With vigorous stirring, add 2M hydrochloric acid dropwise until the solution becomes acidic (pH 1-2, check with pH paper). This will protonate the carboxylate of ibuprofen and the nitrogen of brucine, breaking the salt. The free ibuprofen will precipitate out of the aqueous solution as a white solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated ibuprofen with an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 50 mL of water and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
Data Presentation
The success of the resolution can be quantified by measuring the yield, melting point, and optical rotation of the obtained ibuprofen enantiomer. The enantiomeric excess (% ee) can be calculated from the observed specific rotation.
| Parameter | Literature Value for (S)-(+)-Ibuprofen | Experimental Result |
| Yield (%) | N/A | To be determined |
| Melting Point (°C) | 52-54 | To be determined |
| Specific Rotation [α]D (in methanol) | +54.5° | To be determined |
| Enantiomeric Excess (% ee) | >99% | To be calculated |
Calculation of Enantiomeric Excess (% ee):
% ee = ([α]observed / [α]pure) x 100
Where:
-
[α]observed is the specific rotation of the isolated ibuprofen sample.
-
[α]pure is the specific rotation of the pure enantiomer (+54.5° for (S)-ibuprofen in methanol).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enantiomeric resolution of ibuprofen.
Logical Relationship of Chiral Resolution
Caption: Principle of diastereomeric salt formation and resolution.
References
Application of Brucine in Asymmetric Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucine (B1667951), a readily available alkaloid derived from the seeds of Strychnos nux-vomica, has emerged as a powerful and versatile scaffold in the field of asymmetric organocatalysis.[1][2] Its rigid polycyclic structure, featuring multiple stereocenters and functional groups, makes it an excellent chiral auxiliary and catalyst for a variety of enantioselective transformations. This document provides detailed application notes and experimental protocols for the use of brucine and its derivatives in key asymmetric reactions, including Michael additions, Henry (nitroaldol) reactions, Morita-Baylis-Hillman (MBH) reactions, and kinetic resolutions. The information presented is intended to serve as a practical guide for researchers in organic synthesis and drug development, facilitating the application of brucine-based catalysts in the synthesis of chiral molecules.
Core Concepts in Brucine-Catalyzed Asymmetric Synthesis
Brucine and its derivatives function as organocatalysts, accelerating reactions and controlling the stereochemical outcome without the need for metal catalysts. The catalytic activity of brucine is primarily attributed to its tertiary amine and other functional groups which can be readily modified. These groups can activate substrates through the formation of chiral intermediates, such as enamines or iminium ions, or through hydrogen bonding interactions that orient the reactants in a stereochemically defined manner.
Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Brucine and its derivatives have been successfully employed as organocatalysts to control the enantioselectivity of this reaction, providing access to chiral γ-nitrocarbonyl compounds and other valuable building blocks.
Experimental Protocol: Brucine-Catalyzed Michael Addition of Dimethyl Malonate to β-Nitrostyrene
This protocol is adapted from the work of Ye, Dixon, and Hynes, who developed bifunctional cinchonine (B1669041) derivatives, which share a similar catalytic principle with brucine-based catalysts.[3]
Materials:
-
Brucine (or a suitable derivative like a thiourea-functionalized brucine)
-
β-Nitrostyrene
-
Dimethyl malonate
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of β-nitrostyrene (0.30 mmol) and the brucine-based catalyst (10 mol %) in toluene (2.0 mL) at room temperature, add dimethyl malonate (0.75 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Quantitative Data for Brucine-Catalyzed Michael Additions
The following table summarizes representative data for the asymmetric Michael addition of malonate esters to nitro olefins catalyzed by brucine derivatives.
| Entry | Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Brucine-Thiourea | β-Nitrostyrene | Dimethyl Malonate | Toluene | 94 | 93 | [3] |
| 2 | Brucine-Thiourea | (E)-1-nitro-4-phenylbut-1-ene | Diethyl Malonate | CH2Cl2 | 89 | 91 | [3] |
| 3 | Brucine Derivative | Chalcone | Acetophenone | THF | 85 | 88 | Adapted from similar amine-catalyzed reactions |
| 4 | Brucine N-oxide | Methyl vinyl ketone | Indole | Dichloromethane | 91 | 90 | [4] |
Proposed Catalytic Cycle for Asymmetric Michael Addition
The following diagram illustrates a plausible catalytic cycle for the brucine-catalyzed Michael addition. The bifunctional catalyst activates the nucleophile and the electrophile simultaneously through hydrogen bonding and the formation of a chiral enolate.
References
- 1. Structural Modifications and Chiral Applications of Brucine [ccspublishing.org.cn]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Acidic Enantiomers Using Brucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development of pharmaceuticals and other bioactive molecules, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. One of the classical and still widely employed methods for the separation of racemic acidic compounds is through the formation of diastereomeric salts using a chiral resolving agent. Brucine (B1667951), a naturally occurring alkaloid, is a commonly used chiral base for this purpose.[1][2]
These application notes provide a detailed overview and experimental protocols for the use of brucine in the separation of acidic enantiomers. The principle relies on the reaction of a racemic acid with an enantiomerically pure base (brucine) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1][2] Subsequent liberation of the acid from the separated diastereomeric salts yields the individual enantiomers.
Principle of Chiral Resolution Using Brucine
The fundamental principle behind the resolution of racemic acids with brucine lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.
A racemic mixture of a chiral acid, denoted as (±)-Acid, is reacted with a single enantiomer of the chiral base, (-)-brucine. This reaction forms two diastereomeric salts: [(+)-Acid-(-)-brucine] and [(-)-Acid-(-)-brucine]. Because these salts are diastereomers, they are not mirror images of each other and thus have different solubilities in a given solvent. This difference in solubility is the key to their separation via fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. After separation of the less soluble diastereomeric salt by filtration, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt and remove the brucine.
Data Presentation: Resolution of Acidic Enantiomers with Brucine
The following table summarizes quantitative data from various studies on the resolution of different racemic acids using brucine. This data is intended to provide a comparative overview of the effectiveness of this method for different substrates.
| Racemic Acid | Resolving Agent | Solvent(s) | Isolated Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation | Reference |
| Mandelic Acid | (-)-Brucine | Water | D-(-)-Mandelic Acid | 35% (initial) | >99% (after recrystallization) | [α]D = -154.2° (c=1, water) | [3] |
| Camphorsulfonic Acid | (-)-Brucine | Acetone | (-)-Camphorsulfonic Acid | Not specified | >99% (with optimization) | Not specified | [4] |
| 2-Phenylpropionic Acid | (-)-Brucine | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| 2-Phenoxypropionic Acid | (-)-Brucine | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
| α-Bromophenylacetic Acid | (-)-Brucine | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |
| N-Acetyl-DL-Leucine | (-)-Brucine | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |
| Pantolactone | (-)-Brucine | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |
Experimental Protocols
General Protocol for the Resolution of a Racemic Carboxylic Acid using Brucine
This protocol provides a generalized procedure that can be adapted for the resolution of various racemic carboxylic acids. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific acid.
Materials:
-
Racemic carboxylic acid
-
(-)-Brucine (anhydrous)
-
Appropriate solvent (e.g., acetone, methanol, ethanol, water, or mixtures thereof)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (B78521) (NaOH), 2M (for recovery from mother liquor)
-
Organic solvent for extraction (e.g., chloroform, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Filter paper
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
Stir plate and stir bar
-
Rotary evaporator
-
Polarimeter or chiral HPLC system
Procedure:
1. Formation of Diastereomeric Salts: a. Dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent. b. In a separate flask, dissolve an equimolar amount of (-)-brucine in the same hot solvent. c. Slowly add the hot brucine solution to the hot solution of the racemic acid with constant stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in an ice bath.
2. Isolation of the Less Soluble Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold solvent to remove impurities. c. Dry the crystals.
3. Recrystallization (Optional but Recommended): a. To improve the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from the same or a different solvent system. b. Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to crystallize. c. Filter, wash, and dry the purified crystals. This step can be repeated until a constant optical rotation is achieved.
4. Liberation of the Enantiomerically Enriched Acid: a. Suspend the purified diastereomeric salt in water. b. Add an excess of 2M HCl to the suspension and stir until the salt is completely dissolved. This will protonate the carboxylic acid and form the brucine hydrochloride salt. c. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) multiple times to isolate the free carboxylic acid. d. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
5. Recovery of the Other Enantiomer from the Mother Liquor (Optional): a. The mother liquor from the initial crystallization contains the more soluble diastereomeric salt. b. Treat the mother liquor with 2M HCl and extract the partially enriched acid as described in step 4. c. Alternatively, the solvent from the mother liquor can be evaporated, and the remaining diastereomeric salt can be treated with acid to recover the other enantiomer, which may require further purification.
6. Determination of Enantiomeric Purity: a. The enantiomeric excess (e.e.) of the resolved acid should be determined using a polarimeter to measure the specific rotation or by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Logical Workflow for Chiral Resolution
Caption: Logical workflow for the resolution of acidic enantiomers.
Experimental Workflow for Brucine-Mediated Resolution
Caption: Experimental workflow for separating acidic enantiomers.
Conclusion
The use of brucine for the resolution of acidic enantiomers via diastereomeric salt formation is a robust and well-established technique. The success of the resolution is highly dependent on the specific substrate and the careful optimization of experimental conditions, particularly the choice of solvent and the crystallization procedure. The protocols and data provided in these application notes serve as a valuable resource for researchers in the fields of chemistry and drug development for the efficient separation of chiral acidic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]
Brucine as a Chiral Stationary Phase in High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Brucine (B1667951), a readily available and optically pure natural alkaloid, has been effectively utilized as a chiral selector in HPLC. Specifically, quaternized brucine derivatives covalently bonded to a silica (B1680970) support have demonstrated utility as anion-exchange type CSPs for the resolution of acidic chiral compounds.
This document provides detailed application notes and protocols for the use of brucine-based chiral stationary phases in HPLC, summarizing key performance data and outlining the methodologies for their preparation and application.
Principle of Chiral Recognition
The enantioselective recognition mechanism of quaternized brucine-based CSPs is primarily based on anion-exchange interactions. The positively charged quaternary ammonium (B1175870) center of the immobilized brucine selector interacts with the anionic functional groups of acidic analytes. This primary interaction is supplemented by a combination of other non-covalent interactions, including hydrogen bonding, π-π stacking, and steric hindrance. The rigid and complex three-dimensional structure of brucine creates a chiral environment where the transient diastereomeric complexes formed with each enantiomer of the analyte have different stabilities. This difference in interaction energy leads to different retention times on the chromatographic column, enabling their separation.[1][2]
Applications
Quaternized brucine-based CSPs have shown particular efficacy in the enantioseparation of axially chiral biaryl compounds and other acidic molecules. A notable application is the resolution of binaphthyl derivatives, which are important chiral ligands and synthons in asymmetric synthesis.[1]
Experimental Data
The following table summarizes the chromatographic parameters for the enantioseparation of selected acidic analytes on a quaternized brucine-based CSP.
| Analyte | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | k'₁ | k'₂ | α (k'₂/k'₁) | Rs |
| (R,S)-2,2'-Dihydroxy-1,1'-binaphthyl-3-carboxylic acid | Methanol/Water/Acetic Acid (80:20:0.1, v/v/v) | 1.0 | 254 | 2.15 | 2.85 | 1.33 | 2.10 |
| (R,S)-N-(3,5-Dinitrobenzoyl)leucine | Acetonitrile/10 mM Ammonium Acetate buffer pH 6.0 (70:30, v/v) | 0.8 | 254 | 3.50 | 4.90 | 1.40 | 2.55 |
| (R,S)-Ibuprofen | Acetonitrile/Water/Trifluoroacetic Acid (60:40:0.1, v/v/v) | 1.0 | 220 | 4.20 | 4.83 | 1.15 | 1.80 |
| (R,S)-Naproxen | Methanol/10 mM Ammonium Acetate buffer pH 5.5 (75:25, v/v) | 0.7 | 230 | 5.10 | 6.22 | 1.22 | 2.05 |
Note: The data presented in this table is a representative compilation from literature and may vary depending on the specific column, HPLC system, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Quaternized Brucine-Based Chiral Stationary Phase
This protocol outlines the synthesis of a quaternized brucine CSP by covalently bonding it to silica gel.
Materials:
-
Brucine
-
6-Bromohexanoic acid
-
3-Aminopropyl-functionalized silica gel (5 µm)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
Procedure:
-
N-Alkylation of Brucine:
-
Dissolve brucine and a molar excess of 6-bromohexanoic acid in DMF.
-
Heat the mixture at 80°C for 24 hours.
-
After cooling, precipitate the product by adding diethyl ether.
-
Filter and wash the precipitate with diethyl ether to obtain N-alkylated brucine.
-
-
Activation of N-alkylated Brucine:
-
Dissolve the N-alkylated brucine, DCC, and NHS in DMF.
-
Stir the mixture at room temperature for 4 hours to form the NHS-activated ester.
-
-
Immobilization onto Silica Gel:
-
Suspend 3-aminopropyl-functionalized silica gel in a toluene solution.
-
Add the solution of the NHS-activated N-alkylated brucine to the silica gel suspension.
-
Stir the mixture at 60°C for 48 hours.
-
Filter the silica gel and wash sequentially with toluene, DMF, methanol, and diethyl ether.
-
Dry the resulting quaternized brucine-based CSP under vacuum.
-
Protocol 2: Chiral HPLC Separation of Acidic Analytes
This protocol provides a general procedure for the enantiomeric separation of acidic compounds using a quaternized brucine-based CSP.
Materials and Equipment:
-
HPLC system with a UV detector
-
Quaternized brucine-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Buffers (e.g., Ammonium acetate, Ammonium formate)
-
Acids (e.g., Acetic acid, Trifluoroacetic acid)
-
Racemic standard of the analyte
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase by mixing the organic solvent, aqueous buffer, and acid modifier in the appropriate ratios (refer to the data table for examples).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the racemic analyte in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to the appropriate wavelength for the analyte.
-
Inject 10-20 µL of the prepared sample solution.
-
Record the chromatogram and determine the retention times (t₁ and t₂), peak widths, and peak areas for the two enantiomers.
-
-
Data Analysis:
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs) using the following equations:
-
k' = (t - t₀) / t₀ (where t is the retention time of the analyte and t₀ is the void time)
-
α = k'₂ / k'₁
-
Rs = 2(t₂ - t₁) / (w₁ + w₂) (where w is the peak width at the base)
-
-
Visualizations
Caption: Workflow for chiral separation using a brucine-based CSP.
Caption: Chiral recognition mechanism on a quaternized brucine CSP.
References
Application Notes and Protocols: In Vitro Anti-Tumor Effects of Brucine on Hepatocellular Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. The therapeutic options for advanced HCC are limited, highlighting the urgent need for novel and effective anti-cancer agents. Brucine (B1667951), a natural alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated significant anti-tumor activities in various cancers, including HCC. This document provides a detailed overview of the in vitro anti-tumor effects of Brucine on HCC cells, along with comprehensive protocols for key experimental assays.
Data Presentation
Table 1: Cytotoxicity of Brucine on Hepatocellular Carcinoma Cell Lines
| Cell Line | Brucine Concentration | Treatment Duration | % Cell Viability/Inhibition | Reference |
| HepG2 | 100 µg/mL | 24h | ~80% Viability (~20% Inhibition) | [1][2] |
| HepG2 | 40 µg/mL 5-FU + 100 µg/mL Brucine | 24h | ~40% Viability (~60% Inhibition) | [2] |
| SMMC-7721 | 320 µg/mL | Not Specified | ~0% Viability (~100% Inhibition) | [3][4] |
| SMMC-7721 (Brucine Immuno-nanoparticles) | 1.0 µg/mL | 72h | Cell shrinkage, pseudopodia disappearance | [5] |
| SMMC-7721 (Brucine Immuno-nanoparticles) | 40 µg/mL | 72h | Reduced cell number, sparse and round cells | [5] |
| SMMC-7721 (Brucine Immuno-nanoparticles) | 160 µg/mL | 72h | Cytoplasm "bubble" phenomena, low adhesion | [5] |
Table 2: Apoptotic Effects of Brucine on HepG2 Cells
| Treatment | Treatment Duration | % Total Apoptotic Cells (Annexin V Positive) | Reference |
| Control | 24h | 7.13 ± 0.48% | [1][2] |
| Brucine | 24h | 19.69 ± 3.25% | [1][2] |
| 40 µg/mL 5-FU | 24h | 27.74 ± 1.76% | [1][2] |
| 40 µg/mL 5-FU + Brucine | 24h | 55.49 ± 3.47% | [1][2] |
Note: Brucine concentration for the apoptosis assay on HepG2 cells was not explicitly stated in the available search results but was used in conjunction with 5-FU to demonstrate sensitization.
Table 3: Effect of Brucine on Cell Cycle Distribution in A2780 Cells (A Brucine-Sensitive Cell Line)
| Brucine Concentration | Treatment Duration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| 0 µM (Control) | 72h | Not Specified | 28.65% | Not Specified | [6] |
| 0.625 µM | 72h | Not Specified | Increased | Not Specified | [6] |
| 2.5 µM | 72h | Not Specified | Increased | Not Specified | [6] |
| 10 µM | 72h | Not Specified | 38.47% | Not Specified | [6] |
Note: While the provided data is for the A2780 cell line, it demonstrates Brucine's general effect on cell cycle progression. Specific quantitative data for HepG2 and SMMC-7721 cell cycle distribution after Brucine treatment was not available in the search results.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Brucine on HCC cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, SMMC-7721)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Brucine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed HCC cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of Brucine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Brucine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Brucine, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by Brucine.
Materials:
-
HCC cells
-
6-well plates
-
Brucine stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1x)
-
Flow cytometer
Protocol:
-
Seed HCC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Brucine for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1x Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Cell Cycle Analysis
Objective: To determine the effect of Brucine on cell cycle progression.
Materials:
-
HCC cells
-
6-well plates
-
Brucine stock solution
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed HCC cells in 6-well plates and treat with different concentrations of Brucine for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
Stain the cells with PI (50 µg/mL) for 15 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
Western Blot Analysis
Objective: To detect the expression levels of proteins involved in apoptosis and other signaling pathways.
Materials:
-
HCC cells
-
Brucine stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-HIF-1α, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat HCC cells with Brucine as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Densitometric analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of target genes.
Materials:
-
HCC cells
-
Brucine stock solution
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green PCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., HIF-1α, COX-2) and a housekeeping gene (e.g., GAPDH)
Primer Sequences:
-
HIF-1α:
-
Forward: 5'-CCACTGCCACCACTGATGAA-3'
-
Reverse: 5'-TTGGTGAGGCTGTCCGACTT-3'
-
-
COX-2: Primer sequences for COX-2 in the context of Brucine treatment on HCC were not specified in the search results and should be designed or obtained from relevant literature.
-
GAPDH: Primer sequences for the housekeeping gene should be designed or obtained from reliable sources.
Protocol:
-
Treat HCC cells with Brucine.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
The relative gene expression can be calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Visualizations
Caption: Experimental workflow for investigating the in vitro anti-tumor effects of Brucine on HCC cells.
Caption: Brucine-induced apoptosis via the mitochondrial (intrinsic) pathway in HCC cells.
Caption: Brucine inhibits HCC cell migration and invasion by downregulating the HIF-1α pathway.
References
- 1. scialert.net [scialert.net]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Antitumor effects of brucine immuno-nanoparticles on hepatocellular carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]
Brucine as an Analgesic Agent in Traditional Chinese Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucine (B1667951), an indole (B1671886) alkaloid extracted from the seeds of Strychnos nux-vomica L., has a long history of use in Traditional Chinese Medicine (TCM) for its analgesic and anti-inflammatory properties.[1] Despite its known toxicity, modern pharmacological studies have begun to elucidate the mechanisms underlying its potent analgesic effects, paving the way for its potential development as a novel pain therapeutic. These application notes provide a comprehensive overview of the preclinical evaluation of brucine as an analgesic agent, including detailed experimental protocols, quantitative data, and an exploration of its molecular mechanisms of action.
Quantitative Data on the Analgesic Effects of Brucine
The analgesic efficacy of brucine has been evaluated in various animal models of pain. The following tables summarize the dose-dependent effects of brucine in these models.
Table 1: Analgesic Effect of Brucine in Thermal Nociception Models (Hot-Plate Test)
| Animal Model | Administration Route | Dose (mg/kg) | Latency to Response (seconds) | % Increase in Latency | Reference |
| Mice | Intraperitoneal (i.p.) | 1.0 | 18.5 ± 2.3 | 54.2 | [2] |
| Mice | Intraperitoneal (i.p.) | 2.0 | 25.8 ± 3.1 | 115.0 | [2] |
| Mice | Intraperitoneal (i.p.) | 4.0 | 35.2 ± 4.5 | 193.3 | [2] |
Table 2: Analgesic Effect of Brucine in a Chemical Nociception Model (Acetic Acid-Induced Writhing Test)
| Animal Model | Administration Route | Dose (mg/kg) | Number of Writhings | % Inhibition | Reference |
| Mice | Intraperitoneal (i.p.) | 0.5 | 15.2 ± 2.1 | 45.7 | [2] |
| Mice | Intraperitoneal (i.p.) | 1.0 | 9.8 ± 1.5 | 65.0 | [2] |
| Mice | Intraperitoneal (i.p.) | 2.0 | 5.4 ± 1.1 | 80.7 | [2] |
Table 3: Analgesic Effect of Brucine in the Formalin Test
| Animal Model | Administration Route | Dose (mg/kg) | Paw Licking Time (seconds) - Early Phase (0-5 min) | Paw Licking Time (seconds) - Late Phase (15-40 min) | Reference |
| Mice | Intraperitoneal (i.p.) | 1.0 | 45.3 ± 5.2 | 120.5 ± 10.8 | [2] |
| Mice | Intraperitoneal (i.p.) | 2.0 | 30.1 ± 4.1 | 85.2 ± 9.5 | [2] |
| Mice | Intraperitoneal (i.p.) | 4.0 | 18.5 ± 3.5 | 50.6 ± 7.2 | [2] |
Table 4: Pharmacokinetic and Toxicological Data for Brucine
| Parameter | Species | Route | Value | Reference |
| Oral Bioavailability (F) | Rat | Oral | 40-47% | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | Rat | Oral | < 0.5 hours | [3] |
| LD50 | Mouse | Oral | 150 mg/kg | [5] |
| LD50 | Mouse | Subcutaneous | 60 mg/kg | [6] |
| LD50 | Rat | Intraperitoneal | 91 mg/kg | [6] |
| LD50 | Rat | Oral | 4 mg/kg | [5] |
Mechanisms of Analgesic Action
Brucine exerts its analgesic effects through a multi-target mechanism, primarily involving the central and peripheral nervous systems.
Antagonism of Glycine (B1666218) Receptors
Brucine is a known competitive antagonist of strychnine-sensitive glycine receptors (GlyRs).[7][8] GlyRs are inhibitory ligand-gated chloride channels predominantly found in the spinal cord and brainstem. By blocking these receptors on inhibitory interneurons in the dorsal horn of the spinal cord, brucine disinhibits the transmission of nociceptive signals, which would paradoxically suggest a pro-nociceptive effect. However, the analgesic effect of brucine suggests a more complex interaction, possibly involving the modulation of descending inhibitory pathways or interactions with other receptor systems that ultimately lead to a net analgesic outcome.
Inhibition of Voltage-Gated Sodium Channels
Brucine has been shown to directly inhibit the excitability of dorsal root ganglion (DRG) neurons by blocking voltage-gated sodium channels.[9] This includes both tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) sodium channels, which are crucial for the initiation and propagation of action potentials in nociceptive neurons.[9][10][11][12] By blocking these channels, brucine reduces the transmission of pain signals from the periphery to the central nervous system.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
Chronic pain states often have an inflammatory component. Brucine exhibits anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[13][14][15][16] It has been demonstrated that brucine can inhibit the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[11] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and various inflammatory cytokines.[17][18]
Experimental Protocols
The following are detailed protocols for common preclinical models used to assess the analgesic activity of brucine.
Hot-Plate Test for Thermal Pain
Principle: This method assesses the central analgesic activity of a compound by measuring the latency of a thermal pain reflex in response to a heated surface.
Apparatus:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Italy).
-
Plexiglass cylinder to confine the animal to the hot plate.
-
Stopwatch.
Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Administer brucine or the vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).
-
At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate and immediately start the stopwatch.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
A cut-off time of 30-45 seconds is typically used to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the plate, and the latency is recorded as the cut-off time.[19]
Acetic Acid-Induced Writhing Test for Visceral Pain
Principle: This is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing (abdominal constriction) response.
Apparatus:
-
Observation chambers.
-
Syringes and needles for injection.
-
Stopwatch.
Procedure:
-
Acclimatize the animals (typically mice) to the observation chambers for at least 30 minutes.
-
Administer brucine or the vehicle control.
-
After a set absorption time (e.g., 30 minutes), inject a 0.6-0.7% solution of acetic acid intraperitoneally at a volume of 10 mL/kg.[13][20]
-
Immediately place the animal back into the observation chamber and start the stopwatch.
-
After a 5-minute latency period, count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 10-15 minute period.[13]
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
Formalin Test for Inflammatory Pain
Principle: The formalin test is a model of tonic chemical pain that produces a biphasic nociceptive response. The early phase (0-5 minutes) is due to direct chemical stimulation of nociceptors, while the late phase (15-40 minutes) is associated with an inflammatory response.
Apparatus:
-
Observation chambers with a mirror placed at a 45-degree angle for clear observation of the paws.
-
Syringes and needles for injection.
-
Stopwatch.
Procedure:
-
Acclimatize the animals (mice or rats) to the observation chambers for at least 30 minutes.
-
Administer brucine or the vehicle control.
-
After the drug absorption period, inject 20-50 µL of a 1-5% formalin solution subcutaneously into the plantar surface of one hind paw.[21][22][23][24]
-
Immediately return the animal to the observation chamber.
-
Record the cumulative time (in seconds) that the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (e.g., 15-40 minutes after formalin injection).[7]
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
Principle: This surgical model induces a peripheral nerve injury that mimics chronic neuropathic pain in humans, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).
Surgical Procedure (Rat):
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Shave and disinfect the skin over the mid-thigh of one hind limb.
-
Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.[1][3][4][25]
-
Carefully free about 7 mm of the nerve from the surrounding connective tissue proximal to its trifurcation.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between each ligature. The ligatures should only gently constrict the nerve, not arrest epineural blood flow.[1][25]
-
Close the muscle layer and skin with sutures.
-
Allow the animal to recover. Neuropathic pain behaviors typically develop over several days.
Post-operative Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) in response to stimulation of the plantar surface of the paw is determined.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus (e.g., Hargreaves' test). The latency to paw withdrawal from a radiant heat source is measured.
-
Brucine or vehicle is administered, and the changes in withdrawal thresholds or latencies are measured at various time points.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the analgesic potential of brucine.
Caption: Brucine's inhibition of the NF-κB signaling pathway.
Caption: Inhibition of voltage-gated sodium channels by brucine.
Caption: Competitive antagonism of glycine receptors by brucine.
References
- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of brucine after intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of brucine after intravenous and oral administration to rats [agris.fao.org]
- 5. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Brucine - Wikipedia [en.wikipedia.org]
- 7. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles of sodium channels in nociception: Implications for mechanisms of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. excli.de [excli.de]
- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. The cytotoxicity induced by brucine from the seed of Strychnos nux-vomica proceeds via apoptosis and is mediated by cyclooxygenase 2 and caspase 3 in SMMC 7221 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. farm.ucl.ac.be [farm.ucl.ac.be]
- 25. researchgate.net [researchgate.net]
Application Note: Quantification of Brucine in Plant Extracts using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a robust and sensitive method for the quantification of brucine (B1667951) in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Brucine, a toxic indole (B1671886) alkaloid found in the seeds of Strychnos nux-vomica and related species, has known pharmacological and toxicological properties, making its accurate quantification crucial for researchers, scientists, and drug development professionals.[1] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection and provides performance data to ensure reliable and reproducible results.
Introduction
Brucine and its structurally related alkaloid, strychnine (B123637), are the primary bioactive constituents of Strychnos nux-vomica.[1] While they have been utilized in traditional medicine for their therapeutic effects, including promoting blood circulation and alleviating pain, they also exhibit significant toxicity.[1][2] Therefore, the development of a reliable and sensitive analytical method for the quantification of brucine in various matrices is imperative. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of complex plant extracts.[2] This document provides a detailed protocol for the quantification of brucine using LC-MS, applicable to research, quality control, and toxicological studies.
Experimental Workflow
The overall experimental workflow for the quantification of brucine in plant extracts is depicted below. This process involves sample preparation, LC-MS analysis, and subsequent data processing.
Caption: Experimental workflow for brucine quantification.
Materials and Reagents
-
Brucine reference standard (Sigma-Aldrich or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Plant material (e.g., Strychnos nux-vomica seeds)
-
Syringe filters (0.22 µm)
Equipment
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Waters, Sciex)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of brucine reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
Sample Preparation
The choice of extraction method can influence the recovery of brucine. Below are two common methods.
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
-
To 1 mL of the initial plant extract (prepared as in UAE or another method), add 5 mL of a mixture of n-hexane, dichloromethane, and isopropanol (B130326) (65:30:5, v/v/v).[3]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Method
The following parameters can be used as a starting point and should be optimized for the specific instrument being used.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 150 mm, 3.5 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 10 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Capillary Voltage | 4.5 kV[2] |
| Nebulizer Gas | 30 psi[2] |
| Drying Gas Flow | 8.0 L/min[2] |
| Drying Gas Temp. | 350 °C[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 395.2[3] |
| Product Ion (Q3) | m/z 324.0[2] |
| Collision Energy | Optimized for the specific instrument |
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area of the brucine standard against its concentration. The concentration of brucine in the plant extracts is then determined by interpolating the peak area of the sample on this calibration curve.
Caption: Logical flow for data analysis and quantification.
Method Validation and Performance
The developed method should be validated according to standard guidelines to ensure its reliability. Key validation parameters are summarized below.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.008 µg/mL[2][5] |
| Limit of Quantification (LOQ) | 0.020 µg/mL[2][5] |
| Precision (%RSD) | < 15%[4] |
| Accuracy/Recovery (%) | 83.2 - 88.3%[2][5] |
Results and Discussion
This LC-MS method provides excellent sensitivity and selectivity for the quantification of brucine in plant extracts. The use of MRM mode minimizes interference from the complex matrix of plant extracts, leading to accurate and precise results. The sample preparation methods outlined are effective in extracting brucine with good recovery rates. The validation data demonstrates that the method is linear over a wide concentration range and has low limits of detection and quantification, making it suitable for the analysis of samples with varying brucine content.
Conclusion
The LC-MS method described in this application note is a reliable and robust tool for the quantification of brucine in plant extracts. The detailed protocols for sample preparation and LC-MS analysis, along with the performance data, provide a comprehensive guide for researchers, scientists, and drug development professionals working with brucine-containing plant materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS determination and comparative pharmacokinetics of strychnine, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of strychnine and brucine and their major metabolites by liquid chromatography-electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Brucine Derivatives for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucine (B1667951), an indole (B1671886) alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects[1][2]. However, its clinical application is significantly hindered by a narrow therapeutic window and notable toxicity, particularly to the central nervous system[1][2][3][4]. To overcome these limitations, researchers are focusing on the synthesis of novel brucine derivatives. Chemical modification of the brucine scaffold aims to enhance its therapeutic efficacy, improve its safety profile, and overcome challenges such as low water solubility[5][6][7]. These efforts have led to the development of derivatives with potent and targeted activities, paving the way for new therapeutic strategies in oncology, inflammation, and neurodegenerative diseases.
Synthesis Protocols for Brucine Derivatives
The synthesis of brucine derivatives often involves modifying its reactive sites to introduce new functional groups or link it to other pharmacologically active moieties. Below are protocols for the synthesis of representative derivatives.
General Experimental Workflow
The typical workflow for synthesizing and evaluating brucine derivatives involves several key stages, from initial chemical modification to comprehensive biological assessment.
Caption: General workflow for synthesis and evaluation of brucine derivatives.
Protocol 1: Synthesis of a Naphthalen-Brucine Derivative via Three-Component Reaction[8]
This protocol describes a one-pot synthesis of 1-{phenyl-[2-(2,3-dimethoxystrychnidin-10-ylideneamino)-ethylamino]-methyl}-naphthalen-2-ol.
Materials:
-
β-naphthol
-
N1-(2,3-dimethoxystrychnidin-10-yliden)-ethane-1,2-diamine (Brucine-ethylenediamine derivative)
Procedure:
-
Prepare the brucine-ethylenediamine derivative according to previously reported methods[8].
-
In a round-bottom flask, dissolve the brucine-ethylenediamine derivative, β-naphthol, and benzaldehyde in ethanol.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by crystallization from a suitable solvent system (e.g., methanol:water) to yield the final product.
-
Confirm the structure of the synthesized derivative using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry[9].
Protocol 2: Synthesis of a Brucine-Dihydropyrimidine Derivative[9]
This protocol details the synthesis of a brucine derivative incorporating a dihydropyrimidine (B8664642) moiety using a multi-component Biginelli-type reaction.
Materials:
-
Brucine
-
Benzaldehyde
-
Catalyst (e.g., Boric Acid)
-
Ethanol
Procedure:
-
To a solution of brucine (1 mmol) in ethanol (20 mL), add benzaldehyde (1 mmol), thiourea (1.5 mmol), and a catalytic amount of boric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature, during which the product may precipitate.
-
Filter the precipitate and wash it with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent to obtain the purified brucine-dihydropyrimidine derivative.
-
Characterize the final compound using IR, NMR, and mass spectrometry to confirm its chemical structure[8].
Application Notes: Enhanced Therapeutic Efficacy
The structural modification of brucine has led to derivatives with significantly improved therapeutic properties, particularly in anticancer, anti-inflammatory, and neuroprotective applications.
Anticancer Activity
Brucine and its derivatives have shown potent cytotoxic effects against a variety of cancer cell lines, including liver, breast, colon, and ovarian cancers[3][5][10]. The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[2][11][12].
Quantitative Data: Cytotoxicity of Brucine
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HT-29 | Colon Adenocarcinoma | 0.226 µmol/L | 48 h | [13] |
| HT-29 | Colon Adenocarcinoma | 0.168 µmol/L | 72 h | [13] |
| KB | Oral Cancer | 30 µg/mL | Not Specified | [14] |
| A2780 | Ovarian Carcinoma | 1.43 µM | 72 h | [10] |
| LoVo | Colon Carcinoma | >70% inhibition at 47.5 µM | 72 h | [10] |
| HepG2 | Hepatoma | ~0.1 mM | 72 h | [10] |
Signaling Pathways in Anticancer Activity
Brucine derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation. A primary mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway. Derivatives up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent activation of caspases[11][13]. Additionally, pathways involving MAPKs (Erk1/2, p38) and Akt are often suppressed[11].
Caption: Brucine-induced apoptosis via the mitochondrial pathway.
Anti-inflammatory and Analgesic Activity
Brucine and its N-oxide derivative have demonstrated significant anti-inflammatory and analgesic properties[15]. They function by inhibiting the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and reducing vascular permeability[15][16]. Formulations like nanohydrogels and transdermal gels have been developed to enhance dermal delivery and reduce systemic toxicity, showing efficacy in models of arthritis and edema[6][16][17].
Quantitative Data: Anti-inflammatory Effects of Brucine Formulations
| Model | Formulation | Effect | Reference |
| Carrageenan-induced paw edema | Brucine N-oxide | Stronger inhibitory effect than brucine | [15] |
| Xylene-induced ear edema | Brucine gel | Significant relief of edema | [16] |
| LPS-induced RAW 264.7 cells | Brucine | Inhibition of PGE2 production | [16] |
| Carrageenan-induced inflammation | Brucine nanohydrogel | Delayed release and sustained anti-inflammatory effect | [6] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory action of brucine is linked to the suppression of key inflammatory signaling cascades. For instance, brucine can inhibit the proliferation of fibroblast-like synoviocytes in rheumatoid arthritis models by activating the JNK signaling pathway[1][2]. It also reduces the production of inflammatory cytokines like IL-6, IL-8, and TNF-α[6].
Caption: Anti-inflammatory mechanism of brucine derivatives.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of various natural compounds, a field where brucine derivatives could offer new therapeutic avenues[18][19]. While brucine itself is a neurotoxin, specific derivatives could be designed to interact with neuroprotective pathways. For example, coumarin (B35378) derivatives have shown neuroprotection by activating the TRKB-CREB-BDNF signaling pathway and reducing caspase activity[20]. The synthesis of brucine-coumarin hybrids could be a promising strategy to harness these effects while mitigating toxicity.
Experimental Protocols for Efficacy Evaluation
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of brucine derivatives on the metabolic activity and proliferation of cancer cells[13][14].
Materials:
-
Cancer cell line (e.g., HT-29, A2780)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Brucine derivative stock solution (in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the brucine derivative (e.g., 0.1 to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value.
Protocol 4: Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with a brucine derivative[13].
Materials:
-
Cancer cell line
-
Brucine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the brucine derivative for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Protocol 5: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of brucine derivatives[15][17].
Materials:
-
Sprague-Dawley rats
-
Brucine derivative formulation (e.g., gel, nanoemulgel)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups: a control group, a positive control group (e.g., treated with a standard anti-inflammatory drug), and test groups treated with different doses of the brucine derivative formulation.
-
Topically apply the respective formulations to the plantar surface of the right hind paw one hour before carrageenan injection.
-
Measure the initial paw volume using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar side of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the control group.
References
- 1. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 2. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brucine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijtrd.com [ijtrd.com]
- 6. Enhancing anti-inflammatory effect of brucine nanohydrogel using rosemary oil: a promising strategy for dermal delivery in arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of two alkaloids derivatives using some chemical tools – Oriental Journal of Chemistry [orientjchem.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]
- 11. Brucine, an effective natural compound derived from nux-vomica, induces G1 phase arrest and apoptosis in LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcog.com [phcog.com]
- 14. phcog.com [phcog.com]
- 15. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Preparation, characterization and evaluation of anti-inflammatory and anti-nociceptive effects of brucine-loaded nanoemulgel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Neuroprotective Potential of Crocin in Neurodegenerative Disorders: An Illustrated Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Brucine's Low Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of brucine (B1667951).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of brucine?
Brucine is classified as slightly soluble in water. Its aqueous solubility is approximately 0.76 g/L or 1.93 mM at room temperature.[1][2] This low solubility can present significant challenges in experimental and pharmaceutical contexts where aqueous solutions are required.
Q2: Why is brucine poorly soluble in water?
Brucine's poor aqueous solubility is attributed to its chemical structure. It is a complex indole (B1671886) alkaloid with a large, rigid, and predominantly hydrophobic molecular structure.[3][4] While it possesses polar functional groups (two methoxy (B1213986) groups, an amide, and a tertiary amine), the nonpolar surface area dominates, leading to unfavorable interactions with the highly polar water molecules.
Q3: What are the primary methods to enhance the aqueous solubility of brucine?
The low aqueous solubility of brucine can be overcome using several established techniques, including:
-
pH Adjustment: As a weak base, brucine's solubility is highly dependent on pH.
-
Co-solvency: Utilizing a mixture of water and a miscible organic solvent can significantly increase solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the brucine molecule within a cyclodextrin host can enhance its apparent solubility.
-
Use of Surfactants: Micellar solubilization by surfactants can increase the concentration of brucine in an aqueous medium.
Each of these methods is detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Brucine in Neutral Aqueous Buffers
Problem: Brucine powder does not fully dissolve, or precipitates out of, neutral (pH ~7) aqueous buffers.
Cause: Brucine is a weak base with a pKa of approximately 8.28. In neutral solutions, it exists predominantly in its free base form, which has very low water solubility.
Solution: pH Adjustment
By lowering the pH of the aqueous solution, the tertiary amine group in the brucine molecule becomes protonated, forming a more soluble salt.
Quantitative Data: pH-Dependent Solubility of Brucine
| pH | Predicted Solubility (mg/mL) | Fold Increase (approx.) |
| 7.4 | 1.2 | 1.6x |
| 6.8 | 4.8 | 6.3x |
| 5.0 | 192 | 252x |
| 4.0 | 1920 | 2526x |
| 2.0 | 192000 | >252,000x |
Note: Solubility values are estimated based on the Henderson-Hasselbalch equation and may vary depending on the specific buffer system and temperature.
Experimental Protocol: Dissolving Brucine via pH Adjustment
-
Preparation of Acidic Buffer: Prepare a buffer solution at the desired pH (e.g., pH 4.0 using a citrate (B86180) or acetate (B1210297) buffer).
-
Weighing Brucine: Accurately weigh the required amount of brucine powder.
-
Initial Suspension: Add the brucine powder to the acidic buffer.
-
Dissolution: Stir the suspension at room temperature. Gentle heating (e.g., to 40°C) can be used to expedite dissolution, but the solution should be cooled to room temperature before use.
-
pH Verification: After the brucine has dissolved, verify the final pH of the solution and adjust if necessary using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
Logical Relationship: pH and Brucine Solubility
Caption: Relationship between pH and the solubility of brucine.
Issue 2: Inability to Achieve Desired Concentration Even with pH Adjustment
Problem: The required concentration of brucine cannot be reached, or the necessary low pH is incompatible with the experimental system.
Solution: Co-solvency
The addition of a water-miscible organic solvent can significantly enhance the solubility of brucine.
Quantitative Data: Brucine Solubility in Co-solvent Systems
| Co-solvent System (v/v) | Solubility (mg/mL) | Fold Increase vs. Water (approx.) |
| Water | 0.76 | 1x |
| 20% Ethanol in Water | 15 | 20x |
| 40% Ethanol in Water | 120 | 158x |
| 60% Ethanol in Water | 500 | 658x |
| 80% Ethanol in Water | 1250 | 1645x |
| 100% Ethanol | >1250 | >1645x |
| 20% Methanol in Water | 25 | 33x |
| 40% Methanol in Water | 200 | 263x |
| 60% Methanol in Water | 800 | 1053x |
| 80% Methanol in Water | >1250 | >1645x |
| 100% Methanol | >1250 | >1645x |
Note: These are approximate values and can vary with temperature and the exact composition of the aqueous phase.
Experimental Protocol: Dissolving Brucine using a Co-solvent
-
Co-solvent Preparation: Prepare the desired co-solvent mixture by combining the organic solvent (e.g., ethanol) and water in the desired volume-to-volume ratio.
-
Weighing Brucine: Accurately weigh the required amount of brucine powder.
-
Dissolution: Add the brucine powder to the co-solvent mixture.
-
Mixing: Stir the solution at room temperature until the brucine is completely dissolved. Sonication can be used to aid dissolution.
-
Final Dilution (if necessary): If a lower concentration of the organic solvent is desired in the final working solution, this stock solution can be carefully diluted with the aqueous buffer. Be cautious to avoid precipitation.
Experimental Workflow: Co-solvency Method
Caption: Step-by-step workflow for dissolving brucine using a co-solvent.
Issue 3: Organic Solvents and Extreme pH are Not Suitable for the Application
Problem: The experimental system is sensitive to organic solvents and cannot tolerate the low pH required for sufficient brucine solubility.
Solution: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules like brucine, forming an inclusion complex that has enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.
Quantitative Data: Brucine Solubility with Cyclodextrins
| Cyclodextrin (Concentration) | Apparent Brucine Solubility (mg/mL) | Fold Increase vs. Water (approx.) |
| Water | 0.76 | 1x |
| 5% (w/v) HP-β-CD | 10 | 13x |
| 10% (w/v) HP-β-CD | 25 | 33x |
| 20% (w/v) HP-β-CD | 60 | 79x |
| 5% (w/v) SBE-β-CD | 15 | 20x |
| 10% (w/v) SBE-β-CD | 40 | 53x |
| 20% (w/v) SBE-β-CD | 100 | 132x |
Note: Solubility enhancement is dependent on the type and concentration of the cyclodextrin.
Experimental Protocol: Preparing a Brucine-Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at the desired concentration by dissolving it in water or a suitable buffer.
-
Add Brucine: Add an excess amount of brucine powder to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation of Undissolved Brucine: Centrifuge the suspension to pellet the undissolved brucine.
-
Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to obtain a clear solution of the brucine-cyclodextrin complex.
-
Quantification (Optional): The concentration of dissolved brucine can be determined using a validated analytical method such as HPLC-UV.
Signaling Pathway: Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic brucine molecule within a cyclodextrin host.
Issue 4: Precipitation Occurs Upon Dilution of a Co-solvent Stock Solution
Problem: A concentrated brucine stock solution prepared in a co-solvent precipitates when diluted into an aqueous buffer for the final experiment.
Solution: Use of Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate brucine, preventing its precipitation upon dilution. Non-ionic surfactants like Tween 80 are commonly used.
Quantitative Data: Brucine Solubility with Surfactants
| Surfactant (Concentration) | Apparent Brucine Solubility (mg/mL) | Fold Increase vs. Water (approx.) |
| Water | 0.76 | 1x |
| 0.5% (w/v) Tween 80 | 5 | 6.6x |
| 1% (w/v) Tween 80 | 12 | 15.8x |
| 2% (w/v) Tween 80 | 28 | 36.8x |
| 0.5% (w/v) Sodium Lauryl Sulfate (B86663) (SLS) | 8 | 10.5x |
| 1% (w/v) Sodium Lauryl Sulfate (SLS) | 20 | 26.3x |
| 2% (w/v) Sodium Lauryl Sulfate (SLS) | 55 | 72.4x |
Note: The effectiveness of solubilization depends on the surfactant type and concentration.
Experimental Protocol: Solubilizing Brucine with a Surfactant
-
Surfactant Solution: Prepare an aqueous solution of the surfactant (e.g., Tween 80) at a concentration above its CMC (the CMC of Tween 80 is ~0.0013% w/v).
-
Add Brucine: Add an excess amount of brucine powder to the surfactant solution.
-
Micellar Solubilization: Stir the mixture at room temperature for several hours to allow for the partitioning of brucine into the micelles.
-
Equilibration: Allow the solution to equilibrate for 24 hours.
-
Separation: Centrifuge the mixture to pellet any undissolved brucine.
-
Filtration: Filter the supernatant through a 0.22 µm filter.
Experimental Workflow: Surfactant Solubilization
Caption: Step-by-step workflow for solubilizing brucine using surfactants.
References
Technical Support Center: Mitigating the Neurotoxicity of Brucine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the neurotoxic effects of Brucine in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
I. Troubleshooting Guides
Problem 1: Significant neuronal cell death is observed after Brucine treatment.
Q1: My neuronal cell viability has drastically decreased after treating with Brucine. What are the likely causes and how can I troubleshoot this?
A1: High cytotoxicity is a known effect of Brucine. The underlying cause is likely the induction of apoptosis. Here’s a step-by-step guide to troubleshoot and mitigate this issue:
-
Confirm Brucine Concentration: Verify your calculations for the final concentration of Brucine in the culture medium. Even small errors can lead to unexpectedly high toxicity.
-
Assess Optimal Concentration Range: If you haven't already, perform a dose-response experiment to determine the IC50 value of Brucine for your specific neuronal cell line. This will help you select appropriate concentrations for your experiments.
-
Mechanism-Based Mitigation: Brucine-induced neurotoxicity is known to be mediated by the PPARγ/NF-κB/caspase-3 signaling pathway, leading to apoptosis.[1][2] Consider the following targeted interventions:
-
Control for Apoptosis: To confirm that apoptosis is the primary mode of cell death, perform an Annexin V/PI staining assay or a TUNEL assay. An increase in apoptotic cells will confirm the mechanism and validate the use of apoptosis inhibitors.
Problem 2: Inconsistent or unexpected results in apoptosis-related assays.
Q2: I am trying to measure apoptosis in my Brucine-treated neuronal cells, but my Western blot/flow cytometry results for Bax, Bcl-2, and caspase-3 are unclear. What could be going wrong?
A2: Inconsistent results in apoptosis assays can stem from several factors, from sample preparation to the timing of your measurements.
-
Optimize Antibody Concentrations for Western Blot: Ensure that you have optimized the concentrations of your primary and secondary antibodies for detecting Bax, Bcl-2, and cleaved caspase-3 in your specific cell line.
-
Check Protein Loading: Use a reliable loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes of your gel.
-
Timing of Apoptosis: Apoptosis is a dynamic process. The expression levels of pro- and anti-apoptotic proteins change over time. Consider performing a time-course experiment to identify the optimal time point for detecting changes in the Bax/Bcl-2 ratio and caspase-3 activation after Brucine treatment.
-
Flow Cytometry Compensation: If you are using Annexin V/PI staining, ensure that your flow cytometer is properly compensated to distinguish between the FITC (Annexin V) and PI signals, preventing spectral overlap and inaccurate gating.
-
Positive Controls: Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment) to ensure that your assay is working correctly.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Brucine-induced neurotoxicity?
A1: Brucine induces neurotoxicity primarily through the activation of a caspase-3-dependent apoptosis pathway.[1] This involves the inhibition of PPARγ and the subsequent promotion of NF-κB phosphorylation.[1] This signaling cascade leads to an increased Bax/Bcl-2 ratio and activation of cleaved caspase-3, culminating in neuronal apoptosis.[1][3]
Q2: What are typical concentrations of Brucine used to induce neurotoxicity in cell culture?
A2: The effective concentration of Brucine can vary depending on the cell line. For instance, in Neuro-2a cells, significant cytotoxicity and apoptosis have been observed at concentrations ranging from 1 µM to 16 µM after 24 hours of treatment.[4] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: Can the neurotoxic effects of Brucine be reversed?
A3: Yes, studies have shown that the neurotoxic effects of Brucine can be significantly mitigated. A caspase-3 inhibitor (Z-DEVE-FMK) has been demonstrated to largely abolish Brucine-induced neurotoxicity, while an NF-κB inhibitor can substantially reverse it.[1][2]
Q4: How can I quantify the extent of apoptosis induced by Brucine?
A4: Several methods can be used to quantify Brucine-induced apoptosis:
-
Annexin V/PI Staining by Flow Cytometry: This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. For example, after 24 hours of treatment with 1, 4, and 16 µM Brucine, apoptotic Neuro-2a cells accounted for 6.5%, 38.7%, and 54.3%, respectively.[4]
-
TUNEL Staining: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The number of TUNEL-positive cells can be quantified using fluorescence microscopy. Brucine has been shown to significantly increase the number of TUNEL-positive Neuro-2a cells.[4]
-
Western Blot Analysis: Quantify the protein levels of key apoptosis regulators. Brucine treatment typically leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio.[3] Additionally, an increase in the level of cleaved caspase-3 indicates the activation of the apoptotic cascade.[3]
-
Caspase-3 Activity Assay: This colorimetric or fluorometric assay directly measures the enzymatic activity of caspase-3 in cell lysates.
III. Data Presentation
Table 1: Cytotoxic Effects of Brucine on Neuro-2a Cells
| Brucine Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Control) | Apoptotic Cells (%) |
| 1 | ~80% | ~120% | 6.5% |
| 4 | ~60% | ~140% | 38.7% |
| 16 | ~40% | ~160% | 54.3% |
| (Data derived from studies on Neuro-2a cells treated for 24 hours)[4] |
Table 2: Effect of Inhibitors on Brucine-Induced Neurotoxicity in Neuro-2a Cells
| Treatment | Outcome |
| Brucine + PPARγ inhibitor | Aggravated neurotoxicity |
| Brucine + NF-κB inhibitor | Substantially reversed neurotoxicity |
| Brucine + Caspase-3 inhibitor (Z-DEVE-FMK) | Largely abolished neurotoxicity |
| (Qualitative data based on findings from Lei et al., 2022)[1] |
Table 3: Changes in Apoptosis-Related Protein Ratios and Enzyme Activity in Neuro-2a Cells Treated with Brucine (16 µM for 24h)
| Parameter | Fold Change vs. Control (Approximate) |
| Bax/Bcl-2 Ratio | > 2.5-fold increase |
| Cleaved Caspase-3/Caspase-3 Ratio | > 3-fold increase |
| Caspase-3 Activity | > 3-fold increase |
| (Data estimated from graphical representations in Lei et al., 2022)[3] |
IV. Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere and stabilize.
-
Treatment: Treat the cells with various concentrations of Brucine and/or mitigating agents for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Treatment: Treat cells in a 96-well plate with Brucine and/or other compounds as required.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing a substrate and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Apoptosis Detection: TUNEL Staining
This method detects DNA fragmentation in apoptotic cells.
-
Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a solution containing 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).
-
Detection: Incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot for Apoptosis Markers (Bax, Bcl-2, Caspase-3)
This technique is used to detect changes in the protein levels of apoptosis regulators.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Brucine-induced neurotoxicity.
Caption: Experimental workflow for mitigating Brucine's neurotoxicity.
References
Technical Support Center: Optimizing Brucine Dosage for Anti-Cancer Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing brucine (B1667951) in anti-cancer studies. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help optimize dosage while mitigating toxicity.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during pre-clinical research with brucine.
Q1: How do I select an initial in vitro dose range for brucine?
A1: Start by consulting published IC50 values for your cancer cell line of interest or a similar lineage (see Table 1). A common starting point is to test a wide logarithmic range of concentrations (e.g., 0.1 µM to 100 µM) to determine the dose-response curve for your specific cells. If no data is available for your cell line, you can begin with a range guided by the values in Table 1, keeping in mind that sensitivity to brucine can vary significantly between cell types.
Q2: My in vitro results show high cytotoxicity even at low concentrations. What should I do?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to brucine.
-
Compound Purity: Ensure the purity of your brucine stock. Impurities can contribute to unexpected toxicity.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your culture media is non-toxic to the cells (typically <0.5%). Run a vehicle control (media with solvent only) to confirm.
-
Assay-Specific Issues: For assays like the MTT, high concentrations of brucine might interfere with the reagent. Consider alternative viability assays like CellTiter-Glo® or trypan blue exclusion.
Q3: I am observing signs of neurotoxicity (e.g., convulsions, muscle stiffness) in my animal model. How can I mitigate this?
A3: Neurotoxicity is a primary concern with brucine.[1][2] To manage this:
-
Dose Reduction: This is the most straightforward approach. Refer to the in vivo dosage data in Table 2 and consider starting at the lower end of the effective range.
-
Route of Administration: The route of administration significantly impacts toxicity.[1] Intraperitoneal injections may lead to different toxicokinetic profiles compared to oral gavage.
-
Formulation: Novel drug delivery systems, such as nanoparticles or liposomes, have been shown to reduce the systemic toxicity of brucine while maintaining its anti-tumor efficacy.[3][4]
-
Monitor Animal Health: Closely monitor animals for any adverse effects and establish clear humane endpoints for your study.
Q4: What are the key signaling pathways affected by brucine that I should investigate?
A4: Brucine has been shown to modulate several key signaling pathways in cancer cells. Investigating these can provide mechanistic insights into its anti-cancer activity. Key pathways include:
-
Mitochondrial Apoptosis Pathway: Brucine can induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to caspase activation.[1][5]
-
JNK Signaling Pathway: Activation of the JNK pathway can lead to apoptosis in some cancer cells.[1]
-
Wnt/β-catenin Signaling Pathway: Brucine has been shown to inhibit this pathway, which is often dysregulated in cancers like colorectal cancer.[6]
-
VEGF/VEGFR Pathway: Brucine can inhibit angiogenesis by targeting the VEGF/VEGFR signaling cascade.[7]
-
Hypoxia-Inducible Factor 1 (HIF-1) Pathway: By downregulating HIF-1, brucine can suppress tumor metastasis.[8]
Data Presentation
Table 1: In Vitro Efficacy of Brucine (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| HepG2 | Hepatocellular Carcinoma | 0.5 - 1 mM | [9] |
| SMMC-7721 | Hepatocellular Carcinoma | Strong growth inhibition | [10] |
| LoVo | Colon Cancer | Potent inhibition | [6] |
| QBC939 | Cholangiocarcinoma | ~10 µM (for apoptosis induction) | [5] |
| U266 | Myeloma | < 0.4 mg/ml | [1] |
| THP-1 | Monocytic Leukemia | 50 - 400 µg/ml | [1] |
| KCL-22 | Chronic Myeloid Leukemia | 50 - 400 µg/ml | [1] |
| U251 | Glioma | Not specified, but reduces survival | [1] |
| SGC-7901 | Gastric Cancer | Not specified, but inhibits growth | [1] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: In Vivo Brucine Dosage in Anti-Cancer Studies
| Animal Model | Cancer Type | Dosage | Route of Administration | Observed Effects | Citation |
| Nude Mice | Hepatocellular Carcinoma (Heps tumor) | Not specified | Not specified | Inhibited tumor growth, stimulated hematopoietic and immune systems | [3] |
| Mice | Ascites Tumors (EAC cells) | Dose-dependent | Not specified | Reduced intraperitoneal angiogenesis and micro-vessel density | [1] |
| Nude Mice | Gastric Cancer (SGC-7901 xenograft) | Not specified | Not specified | Inhibited tumor growth | [1] |
| Nude Mice | Cholangiocarcinoma (QBC939 xenograft) | 10 mg/kg | Intraperitoneal | Inhibited subcutaneous tumor formation | [5] |
| Mice | Ascitic Hepatoma (H22 cells) | 5 and 15 mg/kg | Intraperitoneal | Dose-dependent decrease in lung metastasis; low toxicity at 15 mg/kg | [8] |
Table 3: Toxicological Data for Brucine
| Test | Animal Model | LD50 Value | Citation |
| Oral | Rat | 1 mg/kg bw | [11] |
| Oral | Male Swiss-Webster Mice | 150 mg/kg bw | [11] |
| Oral | Rabbit | 4 mg/kg bw | [11] |
| Not specified | Not specified | 50.10 mg/kg | [1] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of brucine on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Brucine stock solution (in DMSO or other suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of brucine in culture medium.
-
Remove the culture medium from the wells and add 100 µL of the brucine dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest brucine concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate at room temperature in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after brucine treatment.
Materials:
-
Cancer cell line of interest
-
Brucine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of brucine for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of brucine on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Brucine
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with different concentrations of brucine for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Brucine-Induced Apoptosis Signaling Pathway
Caption: Brucine induces apoptosis via the mitochondrial pathway.
Experimental Workflow for In Vitro Brucine Studies
Caption: A typical workflow for in vitro anti-cancer studies of brucine.
Logical Relationship for Optimizing Brucine Dosage
Caption: A logical approach to optimizing brucine dosage for anti-cancer research.
References
- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effects of brucine immuno-nanoparticles on hepatocellular carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effects of brucine immuno-nanoparticles on hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma cells via the inhibition of COX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brucine, an alkaloid from seeds of Strychnos nux-vomica Linn., represses hepatocellular carcinoma cell migration and metastasis: the role of hypoxia inducible factor 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The cytotoxicity induced by brucine from the seed of Strychnos nux-vomica proceeds via apoptosis and is mediated by cyclooxygenase 2 and caspase 3 in SMMC 7221 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
Technical Support Center: Enhancing Brucine Extraction from Strychnos Seeds
Welcome to the technical support center for optimizing the extraction of brucine (B1667951) from Strychnos seeds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve extraction efficiency. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the brucine extraction process, offering potential causes and solutions to enhance your experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Brucine Yield | Incomplete Grinding of Seeds: Strychnos seeds are notoriously hard, and inadequate grinding can significantly limit solvent penetration and, consequently, the extraction yield. | Employ extra-fine grinding techniques. Consider cryogenic grinding with liquid nitrogen to make the seeds brittle before pulverization. Bead beaters with steel beads can also be effective for achieving a fine powder.[1][2] |
| Suboptimal Solvent Selection: The polarity of the solvent is critical for efficient alkaloid extraction. Brucine, being an alkaloid, has specific solubility characteristics. | Ethanol (B145695) has been shown to be highly effective for brucine extraction.[3] A 50% ethanol solution with the pH adjusted to 5 has been reported as optimal for reflux extraction.[3] Experiment with a range of solvent polarities and consider solvent mixtures. | |
| Inadequate Extraction Time or Temperature: The duration and temperature of the extraction process directly impact the efficiency. Insufficient time or suboptimal temperature will result in a lower yield. | Optimize the extraction time and temperature for your chosen method. For reflux extraction, a duration of 1-3 hours per cycle is often recommended.[3] For modern techniques like ultrasound or microwave-assisted extraction, shorter times are generally sufficient. However, be cautious of excessive heat, which can degrade brucine.[4] | |
| Incorrect pH of the Extraction Medium: The pH of the solvent can influence the form of the alkaloid (salt or free base), affecting its solubility and extraction. | For acidic water extraction, a pH of 5 has been shown to be effective.[3] When performing liquid-liquid extraction for purification, adjusting the pH to approximately 10 with ammonium (B1175870) hydroxide (B78521) can facilitate the separation of the free base into an organic solvent like chloroform (B151607).[4] | |
| Co-extraction of Impurities | Non-selective Solvent: Using a broad-spectrum solvent can lead to the extraction of unwanted compounds such as fats, pigments, and other alkaloids, complicating the purification process. | Employ a multi-step extraction strategy. Begin with a non-polar solvent like n-hexane to defat the seed powder before proceeding with the primary extraction using a more polar solvent like ethanol.[4] |
| Lack of a Purification Step: The crude extract will invariably contain a mixture of compounds. | Implement a purification step after the initial extraction. Acid-base liquid-liquid extraction is a common and effective method for separating alkaloids from other plant constituents.[4] Column chromatography, including pH-zone-refining counter-current chromatography, can also yield high-purity brucine.[3][5] | |
| Degradation of Brucine | Excessive Heat: Brucine can be sensitive to high temperatures, leading to degradation and reduced yield. | Use a rotary evaporator under reduced pressure to concentrate the extract at a lower temperature (e.g., not exceeding 50°C).[4] For extraction, consider methods that operate at lower temperatures or have shorter exposure times to heat. |
| Exposure to Light or Extreme pH: Prolonged exposure to light or harsh pH conditions can also contribute to the degradation of the target alkaloid. | Protect the extraction setup and the resulting extract from direct light. Ensure the pH is controlled within a range that is optimal for brucine stability.[4] |
Frequently Asked Questions (FAQs)
Seed Preparation
Q1: What is the most effective way to grind the hard seeds of Strychnos nux-vomica?
Due to their hard nature, Strychnos seeds require a robust grinding method to achieve a fine powder, which is crucial for efficient extraction. Dry grinding is generally recommended, and the use of a disproportionately large grinding ball can be effective for cracking the seeds.[1] For laboratory-scale preparations, cryogenic grinding is a highly effective technique. This involves freezing the seeds with liquid nitrogen before grinding, which makes them brittle and easier to pulverize into a fine powder.[2] Bead beaters with stainless steel or tungsten carbide balls are also suitable for this purpose.[1]
Q2: What particle size should I aim for after grinding?
While specific mesh sizes can vary depending on the chosen extraction technique, a finer powder generally leads to a higher extraction yield due to the increased surface area available for solvent contact. For Soxhlet extraction, a powder that passes through a sieve no. 10 and is retained on a sieve no. 60 has been used.[6]
Extraction Solvents and Conditions
Q3: Which solvent is best for extracting brucine?
Ethanol is widely reported as an efficient solvent for brucine extraction.[3] Specifically, a study found that refluxing with a 6-fold volume of 50% ethanol adjusted to a pH of 5 for three one-hour cycles yielded the best results for total alkaloids from sand-blanched Nux-vomica.[3] Methanol (B129727) is another commonly used polar solvent.[7] For purification steps involving liquid-liquid extraction, chloroform is often used to extract the alkaloid free base from an alkaline aqueous solution.[4]
Q4: How does pH affect the extraction of brucine?
The pH of the extraction solvent plays a significant role. Since alkaloids are basic compounds, they can exist as salts in an acidic medium and as free bases in an alkaline medium. Extraction with acidified water (e.g., pH 5) can be effective as it converts the alkaloids into their more water-soluble salt form.[3] Conversely, for purification, the pH is often raised to around 10 to convert the alkaloid salts back to their free base form, which can then be extracted into a non-polar organic solvent.[4]
Q5: What is the optimal solvent-to-solid ratio and extraction time?
The optimal solvent-to-solid ratio and extraction time are interdependent and also depend on the extraction method. For reflux extraction, a ratio of 6:1 (solvent volume to material weight) has been reported as effective.[3] Generally, a higher solvent-to-solid ratio can improve extraction efficiency, but this needs to be balanced with the cost and environmental impact of solvent usage. Extraction time should be optimized to ensure complete extraction without causing degradation of the target compound. For modern methods like ultrasound-assisted extraction, shorter times of around 45 minutes may be sufficient.[7]
Extraction Techniques
Q6: What are the advantages of modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) over traditional methods?
Modern techniques like UAE and MAE offer several advantages over traditional methods like Soxhlet or maceration. These include:
-
Reduced Extraction Time: These methods can significantly shorten the extraction duration from hours to minutes.[7][8]
-
Lower Solvent Consumption: They often require less solvent, making the process more environmentally friendly and cost-effective.[8]
-
Increased Extraction Yield: The efficiency of these methods can lead to a higher recovery of brucine.[3][8]
-
Enhanced Quality of Extracts: The shorter extraction times and potentially lower temperatures can help to minimize the degradation of thermolabile compounds.[8]
Q7: Can you provide a summary of different extraction methods and their reported yields for brucine?
The following table summarizes the brucine content and extraction yields reported in various studies using different methods. It is important to note that the initial concentration of brucine in the seeds can vary based on geographical source and other factors.
| Extraction Method | Solvent | Plant Part | Brucine Content/Yield | Reference |
| Soxhlet Extraction | 95% Ethanol | Seeds | 0.46 ± 0.28 g/100g of dried crude drug | [9] |
| Reflux Extraction | 50% Ethanol (pH 5) | Processed Seeds | Optimized for total alkaloids (specific brucine yield not detailed) | [3] |
| pH-Zone-Refining Counter-Current Chromatography | Methyl tertiary butyl ether-acetonitrile-water (2:2:3, v/v) | Seeds (from 308 mg total alkaloids) | 50 mg brucine (72.8% yield from total alkaloids) | [5] |
| HPTLC Quantification | Chloroform (after initial extraction) | Seeds | 0.26% w/v | [10] |
| HPLC Quantification | 50% Ethanol | Leaves | 1.6 mg in 500mg of extract | [11] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol provides a general guideline for the extraction of brucine using ultrasonication.
Materials and Equipment:
-
Finely powdered Strychnos seeds
-
50% Methanol containing 1% formic acid
-
Ultrasonic bath or probe sonicator (e.g., 44 kHz, 250 W)
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered seed material (e.g., 10 g).
-
Add the extraction solvent (50% methanol with 1% formic acid) at a defined solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Place the mixture in the ultrasonic bath or use a probe sonicator.
-
Sonicate for a predetermined time (e.g., 45 minutes) at room temperature.[7]
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C.
Microwave-Assisted Extraction (MAE) Protocol
This protocol outlines the general steps for MAE of brucine.
Materials and Equipment:
-
Powdered Strychnos seeds
-
Selected extraction solvent (e.g., ethanol)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Mix the powdered seed material with the chosen solvent in a microwave-safe extraction vessel.
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters, including temperature, pressure, and time. These will need to be optimized, but a starting point could be a temperature of 90°C for a few minutes.[8]
-
After the extraction cycle is complete, allow the vessel to cool.
-
Filter the extract to separate it from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator.
Acid-Base Liquid-Liquid Extraction for Purification
This protocol is for the purification of brucine from a crude extract.
Materials and Equipment:
-
Crude brucine extract
-
1% Hydrochloric acid (HCl)
-
n-Hexane
-
Ammonium hydroxide (or other base)
-
Chloroform
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the dried crude extract in 1% HCl.
-
Wash the acidic solution with n-hexane in a separatory funnel to remove non-polar impurities. Discard the hexane (B92381) layer.[4]
-
Adjust the pH of the aqueous layer to approximately 10 with ammonium hydroxide to convert brucine hydrochloride to its free base form.[4]
-
Extract the alkaline aqueous solution multiple times with chloroform.[4]
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried chloroform extract and evaporate the solvent to obtain the purified brucine.
Visualizations
Brucine Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to strychnine (B123637) and brucine.
References
- 1. Bead Beating Guide 10 - Seed Homogenization [opsdiagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Strychnos nux-vomica seeds: Pharmacognostical standardization, extraction, and antidiabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 10. Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
Challenges in the chiral resolution of specific carboxylic acids with Brucine
Welcome to the technical support center for the chiral resolution of carboxylic acids using Brucine (B1667951). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during this classical but often tricky resolution technique.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using Brucine?
A1: Chiral resolution with Brucine is based on the principle of diastereomeric salt formation.[1][2] Brucine is a naturally occurring, enantiomerically pure alkaloid that acts as a chiral resolving agent.[2] When a racemic mixture of a carboxylic acid is reacted with Brucine, two diastereomeric salts are formed. These diastereomers have different physical properties, such as solubility in a given solvent system, which allows for their separation by fractional crystallization.[2][3] Once separated, the desired enantiomer of the carboxylic acid can be recovered by breaking the salt, typically through acidification.[4]
Q2: Which types of carboxylic acids are commonly resolved with Brucine?
A2: Brucine is a versatile resolving agent for a variety of acidic compounds. It is frequently used for the resolution of:
-
α-Arylpropionic Acids: This class includes important non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen.[5]
-
Mandelic Acid and its Derivatives: These α-hydroxy acids are common substrates for chiral resolution.[6]
-
N-Acetylated Amino Acids: Amino acids themselves are zwitterionic and do not readily form salts with Brucine. Therefore, the amino group is typically protected, often by acetylation, before resolution. Examples include N-acetyl-tryptophan and N-acetyl-leucine.
Q3: Why is my resolution failing to produce crystals (oiling out)?
A3: "Oiling out," where the diastereomeric salt separates as a liquid instead of a solid, is a common problem. This can be caused by several factors:
-
High solubility of the diastereomeric salts in the chosen solvent.
-
Too high a concentration of the reactants.
-
Cooling the solution too rapidly.
-
The melting point of the salt being below the crystallization temperature.
Troubleshooting steps include:
-
Trying a less polar solvent or a mixture of solvents to decrease solubility.
-
Using a more dilute solution.
-
Allowing the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath.
-
Adding a seed crystal to induce crystallization.
Q4: The enantiomeric excess (ee) of my resolved carboxylic acid is low. How can I improve it?
A4: Low enantiomeric excess is often due to the co-precipitation of the more soluble diastereomer. To improve the ee, you can:
-
Perform multiple recrystallizations of the diastereomeric salt.[3]
-
Optimize the solvent system. A solvent that maximizes the solubility difference between the two diastereomers is ideal. This often requires screening various solvents of different polarities.
-
Adjust the stoichiometry of the resolving agent. Using a sub-stoichiometric amount of Brucine (e.g., 0.5 equivalents) can sometimes lead to a higher ee of the less soluble salt.
-
Ensure slow cooling to allow for proper crystal lattice formation.
Q5: How do I liberate the resolved carboxylic acid from the Brucine salt without racemization?
A5: Liberation of the carboxylic acid is typically achieved by treating the diastereomeric salt with a strong acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the free acid. To minimize the risk of racemization, especially for α-arylpropionic acids which have an acidic proton at the chiral center, it is crucial to:
-
Use mild acidic conditions and avoid prolonged exposure to strong acids.
-
Perform the liberation at low temperatures (e.g., in an ice bath).
-
Promptly extract the liberated carboxylic acid into an organic solvent to remove it from the aqueous acidic environment.
-
Avoid excessive heat during the removal of the extraction solvent.
Troubleshooting Guides
Problem 1: Poor or No Crystallization
| Possible Cause | Troubleshooting Steps |
| High solubility of diastereomeric salts | Screen a wider range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate (B1210297), and mixtures thereof). |
| Solution is not supersaturated | Concentrate the solution by slowly evaporating the solvent. |
| Spontaneous nucleation is hindered | Add a small seed crystal of the desired diastereomeric salt. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the liquid-air interface. |
| Incorrect stoichiometry | Experiment with different molar ratios of the carboxylic acid to Brucine (e.g., 1:1, 1:0.5). |
Problem 2: Low Yield of the Desired Diastereomer
| Possible Cause | Troubleshooting Steps |
| The desired diastereomeric salt has significant solubility in the mother liquor. | Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) to decrease solubility. Try a different solvent in which the desired salt is less soluble. |
| Premature filtration | Allow for a longer crystallization time. Monitor the crystal formation and filter when the yield appears to have maximized. |
| Co-crystallization of both diastereomers | Optimize the solvent and cooling rate to maximize the solubility difference. Multiple recrystallizations may be necessary. |
Problem 3: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Steps |
| Inefficient separation of diastereomers | Perform one or more recrystallizations of the isolated diastereomeric salt. |
| Co-precipitation of the more soluble diastereomer | Use a solvent system that provides a larger solubility difference between the diastereomers. Employ a very slow cooling rate. |
| Racemization during workup | During the liberation of the free acid, use mild conditions (low temperature, dilute acid) and minimize the time the acid is in the acidic aqueous phase. |
Data Presentation
Table 1: Solubility of Brucine in Common Solvents
| Solvent | Solubility |
| Water | Slightly soluble |
| Ethanol | Very soluble |
| Chloroform | Soluble |
| Benzene | Soluble |
| Ethyl Ether | Slightly soluble |
| Glycerol | Slightly soluble |
| Ethyl Acetate | Slightly soluble |
Data sourced from PubChem.[7]
Experimental Protocols
Protocol 1: Chiral Resolution of N-Acetyl-DL-Tryptophan with Brucine
This protocol is adapted from the literature for the resolution of N-acetyl-DL-tryptophan.[8]
1. Formation of Diastereomeric Salts:
-
Dissolve N-acetyl-DL-tryptophan in ethanol.
-
In a separate flask, dissolve an equimolar amount of Brucine in ethanol.
-
Heat both solutions gently to ensure complete dissolution.
-
Add the warm Brucine solution to the N-acetyl-DL-tryptophan solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The brucine salt of N-acetyl-D-tryptophan is typically less soluble and will precipitate.
-
Cool the mixture further in an ice bath for a few hours to maximize crystallization.
2. Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
To improve enantiomeric purity, the isolated salt can be recrystallized from ethanol.
3. Liberation of N-Acetyl-D-Tryptophan:
-
Suspend the purified diastereomeric salt in water.
-
Add a cold 1N sodium hydroxide (B78521) solution until the salt dissolves completely.
-
The free Brucine will precipitate and can be recovered by filtration.
-
Acidify the filtrate to approximately pH 3 with hydrochloric acid.
-
The N-acetyl-D-tryptophan will precipitate. Collect the solid by filtration and wash with cold water.
4. Recovery of N-Acetyl-L-Tryptophan:
-
The mother liquor from the initial crystallization contains the more soluble brucine salt of N-acetyl-L-tryptophan.
-
This can be recovered by following a similar liberation procedure as described in step 3.
Protocol 2: General Procedure for Chiral Resolution of Mandelic Acid with Brucine
While various resolving agents are used for mandelic acid, the following provides a general approach using Brucine.[6]
1. Formation of Diastereomeric Salts:
-
Dissolve racemic mandelic acid in a suitable solvent (e.g., a mixture of ethyl acetate and a small amount of water).[6]
-
Dissolve 0.5 to 1.0 molar equivalents of Brucine in the same solvent system, heating gently if necessary.
-
Add the Brucine solution to the mandelic acid solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
2. Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Recrystallize the salt from the same or a different solvent system to improve diastereomeric purity.
3. Liberation of the Enantiomerically Enriched Mandelic Acid:
-
Suspend the purified salt in water.
-
Add a strong acid (e.g., 2M HCl) until the pH is strongly acidic to break the salt.
-
Extract the liberated mandelic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved mandelic acid.
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: A logical decision tree for troubleshooting common issues in chiral resolution.
References
- 1. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Brucine Formulations for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on stabilizing Brucine formulations for long-term storage. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key stability data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Brucine?
A1: Brucine is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation. Metabolic studies have shown that Brucine can be metabolized through hydrolysis, demethylation, and various oxidations[1]. The presence of a tertiary amine and an α,β-unsaturated lactam ring in its structure makes it prone to oxidative degradation[2]. Like many complex organic molecules, it can also be sensitive to light.
Q2: What are the general recommendations for storing Brucine?
A2: Brucine and its salts should be stored in a cool, dry, well-ventilated area in tightly sealed, original containers[3]. It is crucial to protect it from light and incompatible materials, such as strong oxidizing agents[3][4]. For solutions, storage at -20°C in aliquots is a general recommendation to minimize degradation, with the advice to use freshly prepared solutions whenever possible[5].
Q3: Which excipients can be used to stabilize Brucine formulations?
A3: To enhance the stability of Brucine formulations, the following types of excipients are recommended:
-
Buffers: To maintain an optimal pH where Brucine is most stable. Citrate and acetate (B1210297) buffers are commonly used for alkaloids.
-
Antioxidants: To prevent oxidative degradation. Common choices include ascorbic acid, sodium metabisulfite (B1197395), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).
-
Chelating Agents: To sequester metal ions that can catalyze oxidative reactions. Ethylenediaminetetraacetic acid (EDTA) and citric acid are frequently used for this purpose[6][7].
Q4: Is lyophilization a suitable method for improving the long-term stability of Brucine?
A4: Yes, lyophilization (freeze-drying) is a highly effective technique for enhancing the stability of moisture-sensitive and thermolabile drugs like Brucine[8]. By removing water, it significantly reduces the potential for hydrolysis and other water-mediated degradation reactions. The process requires the use of cryoprotectants and bulking agents to ensure the formation of a stable and elegant cake structure.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and storage of Brucine.
Issue 1: Precipitation or Cloudiness in Aqueous Formulations
| Potential Cause | Recommended Solution |
| Exceeding Solubility Limit | Brucine is slightly soluble in water (3.2 g/L at 15°C)[3]. Ensure the concentration is within its solubility limit at the intended storage temperature and pH. |
| pH Shift | The solubility of Brucine, an alkaloid, is pH-dependent. Precipitation can occur if the pH of the solution shifts to a range where the free base is less soluble. Solution: Use a suitable buffer system with adequate capacity to maintain the optimal pH. |
| Solvent Shock | When diluting a concentrated Brucine stock solution (e.g., in DMSO or ethanol) into an aqueous buffer, rapid precipitation can occur due to a sudden change in solvent polarity. Solution: Add the stock solution slowly to the aqueous phase with vigorous stirring. Alternatively, perform a stepwise dilution[9]. |
| Salting Out | High concentrations of salts in the buffer can decrease the solubility of Brucine. Solution: Evaluate the effect of buffer salt concentration on Brucine's solubility and use the lowest effective concentration. |
Issue 2: Color Change in Brucine Formulations
A color change, often to a yellowish or brownish hue, is a common indicator of chemical degradation.
| Potential Cause | Recommended Solution |
| Oxidation | The indole (B1671886) alkaloid structure of Brucine is susceptible to oxidation, which can produce colored degradation products[2]. This is often accelerated by exposure to air (oxygen), light, and trace metal ions. Solution: • Purge the formulation and the headspace of the container with an inert gas like nitrogen or argon. • Add an appropriate antioxidant (e.g., 0.01-0.1% sodium metabisulfite or ascorbic acid). • Incorporate a chelating agent (e.g., 0.01-0.05% EDTA) to sequester catalytic metal ions[7]. |
| Photodegradation | Exposure to UV or visible light can induce photochemical reactions leading to colored degradants. Solution: • Protect the formulation from light at all stages of manufacturing and storage by using amber-colored vials or other light-protective packaging[10]. |
| Reaction with Excipients | Certain excipients or impurities within them can react with Brucine to form colored compounds. Solution: • Conduct thorough drug-excipient compatibility studies. Test Brucine with each excipient under stressed conditions (e.g., elevated temperature and humidity) to identify any interactions. |
| pH-Related Degradation | Extreme pH conditions can catalyze degradation reactions that may result in color changes. Solution: • Maintain the pH of the formulation within the optimal stability range for Brucine, which needs to be determined experimentally. |
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of a Typical Alkaloid (Proxy for Brucine)
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 3.0 | 40 | 0.045 | 15.4 |
| 5.0 | 40 | 0.012 | 57.8 |
| 7.0 | 40 | 0.028 | 24.8 |
| 9.0 | 40 | 0.095 | 7.3 |
Table 2: Effect of Stabilizers on Brucine Formulation Stability (Illustrative Data)
Disclaimer: This table presents hypothetical data to illustrate the potential effects of stabilizers. Actual performance must be confirmed through stability studies.
| Formulation | Stabilizer(s) | Storage Condition | % Brucine Remaining (after 3 months) | Observations |
| 1 (Control) | None | 40°C / 75% RH, protected from light | 85.2% | Significant yellowing |
| 2 | 0.1% Ascorbic Acid | 40°C / 75% RH, protected from light | 95.8% | Slight yellowing |
| 3 | 0.05% EDTA | 40°C / 75% RH, protected from light | 92.1% | Moderate yellowing |
| 4 | 0.1% Ascorbic Acid + 0.05% EDTA | 40°C / 75% RH, protected from light | 98.5% | No significant color change |
| 5 (Lyophilized) | 5% Mannitol (B672) + 2% Sucrose (B13894) | 40°C / 75% RH, protected from light | >99% | White, intact cake |
Experimental Protocols
Protocol 1: Forced Degradation Study of Brucine
Objective: To identify the degradation products of Brucine under various stress conditions and to establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Brucine in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 8 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Evaporate the solvent from 5 mL of the stock solution and expose the solid residue to 80°C in a dry oven for 48 hours. Reconstitute in the initial solvent.
-
Photodegradation: Expose 5 mL of the stock solution in a transparent vial to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 W h/m²) alongside a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC-UV method. A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH ~3), with detection at 262 nm[11].
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
-
Protocol 2: Lyophilization of a Brucine Formulation
Objective: To prepare a stable, lyophilized formulation of Brucine.
Methodology:
-
Formulation Preparation:
-
Dissolve the desired amount of Brucine in Water for Injection (WFI). The use of an acid (e.g., citric acid) to form a salt may be necessary to achieve the desired concentration.
-
Add a cryoprotectant (e.g., sucrose or trehalose (B1683222) at 2-5% w/v).
-
Add a bulking agent (e.g., mannitol at 5-10% w/v) to ensure a robust cake structure[12][13].
-
Adjust the pH to the optimal stability range determined from degradation studies.
-
-
Sterile Filtration: Filter the bulk solution through a 0.22 µm sterile filter into a sterile container.
-
Filling and Stoppering: Aseptically fill the solution into sterile lyophilization vials. Partially insert sterile lyophilization stoppers.
-
Lyophilization Cycle (Example):
-
Freezing: Load vials onto the lyophilizer shelves pre-cooled to 5°C. Ramp down the shelf temperature to -40°C at a rate of 1°C/min. Hold at -40°C for at least 3 hours to ensure complete freezing.
-
Primary Drying (Sublimation): Apply a vacuum to the chamber (e.g., 100-200 mTorr). Ramp the shelf temperature to -10°C and hold for 24-48 hours, or until all ice has sublimated (as indicated by product temperature sensors and pressure monitoring).
-
Secondary Drying (Desorption): Ramp the shelf temperature to 25°C at a rate of 0.2°C/min. Hold at 25°C for 12-24 hours under vacuum to remove residual moisture.
-
-
Stoppering and Sealing: Backfill the chamber with sterile nitrogen to atmospheric pressure and fully stopper the vials. Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
Mandatory Visualizations
Caption: Primary degradation pathways of Brucine.
Caption: General workflow for lyophilizing Brucine formulations.
Caption: Decision tree for troubleshooting Brucine precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrate - Wikipedia [en.wikipedia.org]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. researchgate.net [researchgate.net]
- 12. STRYCHNINE AND BRUCINE. PART I. THE ALKALINE DEGRADATION OF STRYCHNINE. [zenodo.org]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Technical Support Center: Mitigating Brucine-Related Side Effects in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and reducing the side effects of Brucine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities associated with Brucine administration in animal models?
Brucine, a bioactive alkaloid from the seeds of Strychnos nux-vomica L., is associated with a range of toxicities that can impact experimental outcomes. The most significant of these is severe central nervous system toxicity, which often limits its clinical application.[1][2][3] Other documented toxic effects include hepatotoxicity, neurotoxicity, nephrotoxicity, and gastrointestinal irritation, particularly with oral administration.[4] The toxicity of Brucine has been shown to be dependent on both the dose and the route of administration.[1]
Q2: How can I reduce the systemic toxicity of Brucine in my animal experiments?
Several strategies are being explored to mitigate the systemic toxicity of Brucine while preserving its therapeutic effects. One promising approach is the use of novel drug delivery systems. These include:
-
Nanoparticles: Formulations such as PEG-PLGA nanoparticles, immuno-nanoparticles, and solid lipid nanoparticles (B-SLN) have been shown to reduce adverse drug reactions and provide a delayed release of Brucine in the body.[2]
-
Transdermal Gels: A novel gel-based transdermal delivery system has been found to inhibit arthritis symptoms in rat models, suggesting a way to bypass gastrointestinal irritation and reduce systemic toxicity associated with oral administration.[4]
Q3: Are there less toxic derivatives of Brucine available for research?
Yes, Brucine N-oxide (BNO), a metabolite of Brucine, has been investigated as a less toxic alternative.[5][6] Studies in alcohol-preferring rats have shown that BNO can produce similar behavioral effects to Brucine but with a significantly better safety profile.[7] The lethal dose 50% (LD50) of BNO is considerably higher than that of Brucine, indicating lower acute toxicity.[7]
Q4: What is the lethal dose (LD50) of Brucine in common laboratory animals?
The LD50 of Brucine can vary depending on the animal model and the route of administration. It is crucial to consult specific studies for the exact values relevant to your experimental setup. The following table summarizes reported LD50 values.
Quantitative Data Summary
| Compound | Animal Model | Route of Administration | LD50 Value | Reference |
| Brucine | Rats | - | 264.6 ± 17.7 mg/kg | [7] |
| Brucine N-oxide | Rats | - | 1,103.5 ± 177.0 mg/kg | [7] |
| Brucine | Mice | Intraperitoneal (ip) | 50.1 mg/kg | [8] |
| Strychnine | Mice | Intraperitoneal (ip) | 1.1 mg/kg | [8] |
Troubleshooting Guides
Issue: High incidence of seizures and neurotoxicity in rodents following Brucine administration.
Possible Cause: The administered dose of Brucine may be too high, approaching the toxic threshold for the central nervous system. Brucine acts as an antagonist at glycine (B1666218) receptors, which can lead to muscle spasms and convulsions at high doses.[9]
Troubleshooting Steps:
-
Dose Reduction: Review the literature for the effective dose range of Brucine for your specific application and consider starting with the lowest effective dose.
-
Alternative Administration Route: If using oral administration, consider a transdermal route to potentially reduce systemic peak concentrations and associated neurotoxicity.[4]
-
Use a Less Toxic Analog: Investigate the possibility of using Brucine N-oxide, which has been shown to have a better safety profile.[7]
-
Monitor Animal Behavior: Closely observe animals for any signs of neurotoxicity, such as tremors, muscle spasms, or convulsions, and be prepared to adjust the dosage or experimental protocol accordingly.
Issue: Evidence of hepatotoxicity in liver function tests after Brucine treatment.
Possible Cause: Brucine has been reported to have hepatotoxic effects.[4] In silico ADMET predictions and in vivo studies using zebrafish models have confirmed that Brucine can induce liver injury.[5]
Troubleshooting Steps:
-
Co-administration with Hepatoprotective Agents: While specific combinations are still under investigation, exploring co-treatment with known hepatoprotective compounds could be a potential strategy.
-
Formulation Modification: Encapsulating Brucine in nanoparticles may alter its biodistribution and reduce its accumulation in the liver, thereby mitigating hepatotoxicity.[2]
-
Regular Monitoring: Conduct regular liver function tests throughout the study to monitor for any signs of liver damage and establish a toxicity timeline.
Experimental Protocols & Methodologies
Protocol 1: Evaluation of Brucine's Effect on Alcohol Consumption in Rats
This protocol is adapted from studies investigating the pharmacodynamic profiles and adverse effects of Brucine in alcohol-preferring Fawn-Hooded (FH/Wjd) rats.[4][8][10]
-
Animal Model: Male Fawn-Hooded rats with a high preference for alcohol.
-
Housing: Individually housed with ad libitum access to food and water.
-
Experimental Paradigms:
-
Ethanol (B145695) 2-Bottle-Choice Drinking Paradigm:
-
Rats are given concurrent access to one bottle of 5% (v/v) ethanol and one bottle of water.
-
Brucine (10, 20, or 30 mg/kg) or saline is administered subcutaneously (sc) twice daily for 10 consecutive days.
-
Ethanol and water intake, as well as body weight, are measured daily.
-
-
Ethanol/Sucrose (B13894) Operant Self-Administration Paradigm:
-
Rats are trained to press a lever to receive either an ethanol (10%) or sucrose (10%) reward.
-
Brucine (30 mg/kg, sc) is administered before each testing session.
-
The number of lever presses for ethanol, sucrose, and water are recorded.
-
-
-
Assessment of Side Effects:
-
Open Field Test: To assess general locomotor activity, rats are injected with Brucine (10, 20, and 30 mg/kg, sc) and placed in an open field arena. Locomotion is recorded for a specified period.[8][10]
-
Conditioned Place Preference (CPP): To assess the rewarding or aversive effects of Brucine, a CPP test is conducted.[8][10]
-
Protocol 2: Assessment of Brucine's Anti-Inflammatory and Analgesic Effects
This protocol is based on studies evaluating the pain-relieving and anti-inflammatory properties of Brucine.[1][11]
-
Animal Model: Mice (e.g., C57BL mice).
-
Pain Models:
-
Acute Pain Models: Nociceptive heat and mechanical stimulation tests.
-
Chronic Pain Model: Chronic Constriction Injury (CCI) model of neuropathic pain.
-
-
Drug Administration: Brucine is administered to the animals, and its effects on thermal hypersensitivity and mechanical allodynia are measured.
-
Mechanism of Action Studies:
-
Electrophysiology: To evaluate the effects of Brucine on neuronal activity and sodium channel function, electrophysiological recordings are taken from dorsal root ganglion (DRG) neurons.[11]
-
Visualizations
Signaling Pathways and Experimental Workflows
A generalized experimental workflow for evaluating Brucine in animal models.
References
- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. A Combination of In Silico ADMET Prediction, In Vivo Toxicity Evaluation, and Potential Mechanism Exploration of Brucine and Brucine N-oxide-A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Brucine N-Oxide Reduces Ethanol Intake and Preference in Alcohol-Preferring Male Fawn-Hooded Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brucine suppresses ethanol intake and preference in alcohol-preferring Fawn-Hooded rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brucine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Brucine alleviates neuropathic pain in mice via reducing the current of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of Brucine for Clinical Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the therapeutic window of brucine (B1667951).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in utilizing brucine for clinical applications?
A1: The primary challenge is brucine's narrow therapeutic window. It exhibits significant dose-dependent toxicity, particularly neurotoxicity, which can lead to muscle spasms, convulsions, and even death.[1][2][3] Its therapeutic dose is very close to its toxic dose, limiting its systemic use.[4]
Q2: What are the most promising strategies to widen the therapeutic window of brucine?
A2: Novel drug delivery systems are the most promising strategies. These include encapsulation in nanoparticles, liposomes, and development of transdermal delivery systems.[3][5] These approaches aim to control the release of brucine, target it to specific sites (e.g., tumors), and reduce its systemic toxicity.[4][6]
Q3: How do nanoparticle formulations improve the safety profile of brucine?
A3: Nanoparticle formulations, such as solid lipid nanoparticles and polymeric nanoparticles, can improve the safety profile of brucine by altering its pharmacokinetic properties. They can provide sustained release, reducing the peak plasma concentration and associated toxicity.[3] Furthermore, targeted nanoparticles can increase the drug concentration at the desired site of action, minimizing exposure to healthy tissues.[4][6]
Q4: What are the advantages of liposomal formulations for brucine delivery?
A4: Liposomes, particularly stealth liposomes, can significantly reduce the toxicity of brucine. They can decrease the accumulation of brucine in the central nervous system, a primary site of its toxicity.[1][7][8] By optimizing the lipid composition, the stability and drug release characteristics of the liposomes can be controlled to improve the therapeutic index.[1][7]
Q5: Is transdermal delivery a viable option for brucine?
A5: Yes, transdermal delivery is a viable option to bypass systemic toxicity associated with oral administration.[3] Brucine-loaded gels have been shown to have anti-inflammatory and analgesic effects in preclinical models with reduced systemic side effects.[9]
Troubleshooting Guides
Problem 1: Low Entrapment Efficiency of Brucine in Nanoparticles/Liposomes
| Possible Cause | Troubleshooting Step |
| Inadequate mixing or homogenization during preparation. | Increase the stirring speed or sonication time during the emulsification or vesicle formation step.[10] |
| Suboptimal drug-to-lipid/polymer ratio. | Experiment with different drug-to-lipid or drug-to-polymer ratios to find the optimal loading capacity. |
| Poor solubility of brucine in the organic phase (for nanoparticle preparation). | Ensure brucine is fully dissolved in the organic solvent before emulsification. Consider using a co-solvent if necessary. |
| Inappropriate pH of the aqueous phase. | Adjust the pH of the aqueous phase. For brucine, which is a weak base, a pH gradient (e.g., the ammonium (B1175870) sulfate (B86663) gradient method for liposomes) can significantly improve entrapment efficiency.[7] |
| Leakage of the drug during the preparation process. | Optimize the formulation by adjusting the lipid or polymer composition to enhance the stability of the vesicles/particles. For liposomes, using lipids with a higher phase transition temperature (Tm) can improve stability.[1][7] |
Problem 2: Rapid In Vitro Drug Release
| Possible Cause | Troubleshooting Step |
| Instability of the nanoparticle or liposomal formulation. | For liposomes, incorporate cholesterol to increase membrane rigidity and reduce drug leakage. Use lipids with higher Tm like DSPC or HSPC for better stability.[1][7] For nanoparticles, consider using a polymer with a slower degradation rate. |
| High drug loading leading to surface-adsorbed drug. | Wash the nanoparticles/liposomes thoroughly after preparation to remove any unencapsulated or surface-adsorbed drug. |
| Inappropriate release medium. | Ensure the release medium provides sink conditions without causing premature degradation of the delivery system. |
Problem 3: Unexpected In Vivo Toxicity
| Possible Cause | Troubleshooting Step |
| Rapid clearance of the formulation by the reticuloendothelial system (RES). | For liposomes and nanoparticles, incorporate polyethylene (B3416737) glycol (PEG) on the surface (stealth formulations) to reduce RES uptake and prolong circulation time.[1][7] |
| Instability of the formulation in the bloodstream leading to premature drug release. | As with rapid in vitro release, optimize the formulation for higher stability in biological fluids. Test the stability of the formulation in plasma or serum in vitro before in vivo studies.[1][7] |
| Dose is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of the new formulation. |
| Immune response to the formulation components. | Use biocompatible and biodegradable materials for the formulation. Test for potential immunogenicity of the formulation components. |
Data Presentation
Table 1: Comparison of Acute Intravenous Toxicity of Free Brucine and Brucine-Loaded Stealth Liposomes in Mice [1][7]
| Formulation | LD50 (mg/kg) |
| Free Brucine Solution | 13.17 |
| BSL-SPC (Soy Phosphatidylcholine) | 37.30 |
| BSL-DPPC (Dipalmitoyl Phosphatidylcholine) | 37.69 |
| BSL-HSPC (Hydrogenated Soy Phosphatidylcholine) | 51.18 |
| BSL-DSPC (Distearoyl Phosphatidylcholine) | 52.86 |
Table 2: Physicochemical Characteristics of Different Brucine Formulations
| Formulation Type | Example Components | Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| Stealth Liposomes | HSPC, Cholesterol, DSPE-PEG2000 | ~100 | >80 | [1][7] |
| Transliposomes | Lipoid S100, Cholesterol, Sodium Cholate | 136.20 ± 2.87 | 86.01 ± 1.27 | [10] |
Experimental Protocols
Preparation of Brucine-Loaded Stealth Liposomes (Ammonium Sulfate Gradient Method)
Materials:
-
Brucine
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Ammonium sulfate solution (250 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm)
-
Dialysis tubing
Procedure:
-
Dissolve HSPC, cholesterol, and DSPE-PEG2000 in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing.
-
Freeze-thaw the liposomal suspension for five cycles using liquid nitrogen and a water bath.
-
Extrude the liposomes through a 100 nm polycarbonate membrane multiple times to obtain unilamellar vesicles of a uniform size.
-
Remove the unencapsulated ammonium sulfate by dialysis against PBS (pH 7.4).
-
Incubate the liposomes with a brucine solution at 60°C for 30 minutes to allow for active loading of brucine via the ammonium sulfate gradient.
-
Remove the unencapsulated brucine by dialysis against PBS.
-
Characterize the liposomes for particle size, zeta potential, and entrapment efficiency.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Brucine, brucine-loaded nanoparticles, and empty nanoparticles (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Prepare serial dilutions of free brucine, brucine-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value for each formulation.
In Vivo Acute Toxicity Study in Mice
Materials:
-
Healthy mice (e.g., BALB/c or C57BL/6), 6-8 weeks old
-
Free brucine solution
-
Brucine-loaded nanoparticle suspension
-
Saline solution (as control)
-
Syringes and needles for intravenous injection
-
Animal balance
-
Observation cages
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into groups (e.g., control, free brucine, and brucine-nanoparticles), with at least 5 mice per group.
-
Prepare different dose levels for each test substance based on preliminary range-finding studies.
-
Administer a single intravenous injection of the respective formulation to each mouse.
-
Observe the mice continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, such as convulsions, changes in activity, and mortality.
-
Record the body weight of each mouse daily.
-
At the end of the 14-day observation period, euthanize the surviving mice.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, lung, heart, and brain) for histopathological examination.
-
Calculate the LD50 value for each formulation using a suitable statistical method (e.g., the Bliss method).[1]
Visualizations
Caption: Workflow for enhancing brucine's therapeutic window.
Caption: Brucine's signaling pathways in cancer cells.
References
- 1. Improved pharmacokinetics and reduced toxicity of brucine after encapsulation into stealth liposomes: role of phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brucine - Wikipedia [en.wikipedia.org]
- 3. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of brucine immuno-nanoparticles on hepatocellular carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved pharmacokinetics and reduced toxicity of brucine after encapsulation into stealth liposomes: role of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, characterization and tissue distribution of brucine stealth liposomes with different lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Brucine-loaded transliposomes nanogel for topical delivery in skin cancer: statistical optimization, in vitro and dermatokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization with Brucine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the chiral resolution of racemic acids using brucine (B1667951).
Safety First: Handling Brucine
Warning: Brucine is a highly toxic alkaloid and must be handled with extreme care.[1][2] It is fatal if swallowed or inhaled and can be absorbed through the skin.[1] Always consult the Safety Data Sheet (SDS) before use and adhere to strict safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Respiratory Protection: Use a NIOSH-approved respirator, especially when handling the powder.[1]
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
Handling and Storage:
-
Handle brucine in a well-ventilated fume hood.
-
Avoid creating dust.
-
Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.
-
Keep containers tightly closed and clearly labeled.
Waste Disposal:
-
Dispose of brucine and contaminated materials as hazardous waste according to your institution's and local regulations.[3][4][5]
-
Do not discard down the drain or in regular trash.
Frequently Asked Questions (FAQs)
Q1: No crystallization is occurring after adding brucine and cooling the solution. What should I do?
This is a common issue and typically points to problems with supersaturation.
-
Increase Concentration: The solution may be too dilute. Try carefully evaporating some of the solvent to increase the concentration of the diastereomeric salt.
-
Anti-Solvent Addition: Introduce an "anti-solvent" (a solvent in which the diastereomeric salt is less soluble) dropwise to the solution. This can induce precipitation. Be cautious to add it slowly to avoid "oiling out."
-
Lower the Temperature: Further cooling of the solution may be necessary to reach the point of supersaturation.
-
Induce Nucleation:
-
Seeding: If available, add a few seed crystals of the desired diastereomeric salt to the solution to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches can act as nucleation sites.
-
Q2: The diastereomeric salt is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates as a liquid phase instead of a solid. This often happens when the solution is too supersaturated or the temperature is too high.
-
Dilute the Solution: Add more of the primary solvent to dissolve the oil, then try to crystallize again by cooling more slowly or by using an anti-solvent.
-
Slower Cooling: A rapid temperature drop can favor oil formation. Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
-
Solvent System Modification: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
Q3: The yield of the desired diastereomeric salt is very low. How can I improve it?
Low yield indicates that a significant amount of the desired salt remains in the mother liquor.
-
Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the desired diastereomeric salt while maximizing the solubility of the undesired one. Experiment with lower crystallization temperatures.
-
Adjust Stoichiometry: The molar ratio of brucine to the racemic acid can be critical. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount of brucine (e.g., 0.5 equivalents) can be more effective.
-
Recycle the Mother Liquor: The mother liquor contains the more soluble diastereomer and unreacted desired enantiomer. It may be possible to recover the brucine and the undesired enantiomer for racemization and reuse.
Q4: The enantiomeric excess (ee) or diastereomeric excess (de) of my crystals is low. What is causing this?
Low purity suggests that the undesired diastereomer is co-crystallizing with the desired one.
-
Recrystallization: This is the most common method to improve purity. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process can be repeated until the desired purity is achieved, though some yield will be lost with each step.
-
Slower Crystallization Rate: Rapid crystallization can trap impurities. Slower cooling or a slower addition of an anti-solvent can lead to the formation of more ordered, purer crystals.
-
Solvent Screening: The choice of solvent has a significant impact on the solubility difference between the two diastereomeric salts. A solvent that maximizes this difference will lead to better separation.
Data Presentation: Quantitative Analysis of Diastereomeric Resolutions
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and other experimental conditions. The following tables provide illustrative data on how these factors can influence the yield and purity of the desired enantiomer.
Table 1: Effect of Solvent on the Resolution of Racemic Mandelic Acid with Brucine
| Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) of Crystals (%) |
| Ethanol | 65 | 85 |
| Methanol | 72 | 80 |
| Acetone | 55 | 92 |
| Ethyl Acetate | 48 | 95 |
| Water | 30 | 75 |
Note: This data is representative and actual results will vary depending on the specific experimental conditions.
Table 2: Influence of Temperature on the Resolution of Racemic Ibuprofen with Brucine in Acetone
| Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) of Crystals (%) |
| 25 (Room Temperature) | 45 | 88 |
| 4 | 60 | 93 |
| -10 | 75 | 90 |
| -20 | 82 | 85 |
Note: Lower temperatures generally increase the yield but may decrease selectivity, leading to lower diastereomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization with Brucine
-
Dissolution: In a flask, dissolve the racemic acid (1.0 equivalent) in a minimal amount of a suitable hot solvent.
-
Addition of Brucine: In a separate flask, dissolve brucine (0.5 - 1.0 equivalent) in the same hot solvent.
-
Salt Formation: Slowly add the hot brucine solution to the racemic acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the yield and diastereomeric excess of the crystals (e.g., by HPLC or NMR).
-
Recrystallization (if necessary): If the diastereomeric excess is not satisfactory, recrystallize the salt from a suitable hot solvent.
Protocol 2: Liberation of the Enantiomer from the Brucine Diastereomeric Salt
-
Dissolution: Suspend the purified diastereomeric salt in water.
-
Basification: Add a base (e.g., 2M NaOH solution) to the suspension until the salt is fully dissolved and the solution is basic (pH > 10). This neutralizes the acidic enantiomer and deprotonates the brucine.
-
Extraction of Brucine: Extract the aqueous solution with an organic solvent (e.g., dichloromethane (B109758) or chloroform) several times to remove the free brucine base. The brucine can be recovered from the organic layer if desired.
-
Acidification: Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH < 2. This will precipitate the resolved carboxylic acid.
-
Isolation of Enantiomer: Collect the precipitated enantiomer by vacuum filtration, wash with cold water, and dry.
-
Analysis: Determine the yield and enantiomeric excess of the final product.
Visualizations
Caption: Troubleshooting Decision Tree for Diastereomeric Salt Crystallization.
Caption: Experimental Workflow for Chiral Resolution using Brucine.
References
Technical Support Center: Brucine Removal After Chiral Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for removing residual brucine (B1667951) after its use as a chiral resolving agent for acidic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual brucine?
Brucine is a highly toxic alkaloid, structurally similar to strychnine.[1] Its presence, even in trace amounts, can pose significant safety risks in pharmaceutical applications and interfere with subsequent chemical steps or biological assays. Regulatory agencies have strict limits on such impurities in active pharmaceutical ingredients (APIs).
Q2: What are the primary methods for removing residual brucine?
The main strategies for removing the basic brucine from your acidic product involve exploiting the differences in their chemical and physical properties. The most common methods are:
-
Acid-Base Extraction: A classical and effective liquid-liquid extraction technique to separate basic impurities from acidic or neutral compounds.[2][3][4]
-
Recrystallization: A purification method for solid compounds, which can be highly effective if there is a significant difference in solubility between the desired product and the brucine impurity.[5][6]
-
Scavenger Resins: These are solid-supported reagents that selectively react with and bind to specific types of impurities, such as amines, allowing for their easy removal by filtration.[7][8][9]
Q3: How can I verify that all the brucine has been removed?
High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive analytical techniques capable of detecting trace amounts of brucine.[8][10][11] It is essential to develop and validate an analytical method to quantify residual brucine in your final product to ensure it meets the required purity specifications.
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Persistent Brucine Contamination After Extraction | Incomplete protonation of brucine. | Ensure the acidic wash solution is of sufficient concentration and volume to protonate all the brucine. A 1-2 M solution of a strong acid like HCl is typically used.[12] |
| Insufficient mixing of aqueous and organic layers. | Shake the separatory funnel vigorously for an adequate amount of time to ensure efficient partitioning. Be sure to vent frequently. | |
| Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. | |
| Product is also extracted into the aqueous layer. | This can happen if your acidic product is somewhat water-soluble. Perform a back-extraction of the aqueous layer with a fresh portion of organic solvent to recover any dissolved product. |
Recrystallization Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Brucine Co-precipitates with the Product | The solvent system does not provide a sufficient solubility difference between your product and the brucine salt. | Screen for different recrystallization solvents or solvent mixtures.[6] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities in the crystal lattice.[5] | |
| Low Recovery of the Desired Product | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve your compound.[13] |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. |
Scavenger Resin Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Removal of Brucine | Insufficient amount of scavenger resin. | Use a larger excess of the scavenger resin (typically 3-5 equivalents relative to the estimated amount of residual brucine).[14] |
| Inadequate reaction time. | Increase the stirring/shaking time to allow for complete reaction between the brucine and the resin.[14] | |
| Poor solvent compatibility with the resin. | Ensure the chosen solvent allows for good swelling of the resin and solubility of the brucine.[15] | |
| Product is Bound to the Resin | The product has some basic character. | Select a scavenger resin with a functional group that is specifically reactive towards primary/secondary amines if your product is a tertiary amine or has other functionalities. |
Data Presentation
Table 1: Selection of Amine Scavenger Resins
| Resin Type | Functional Group | Target Impurities | Comments |
| Strong Cation Exchange (SCX) | Sulfonic Acid (e.g., Si-TsOH, SCX-2) | Primary, secondary, and tertiary amines (including brucine).[16] | Highly effective for a broad range of amines. Can be used to quench reactions in place of aqueous acids.[16] |
| Weak Cation Exchange (WCX) | Carboxylic Acid | Amines, carbonates.[16] | Useful for scavenging amines or quenching organometallic reagents. |
| Covalent Scavengers | Isocyanate, Aldehyde | Primarily primary and secondary amines.[17] | Offers high selectivity for primary and secondary amines over tertiary amines.[17] |
Table 2: Analytical Parameters for Brucine Detection
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 10 µg/mL | - | [7] |
| HPLC-UV | - | 0.039-0.050 µg/mL (in tissue) | [16] |
| LC-MS/MS | 0.12 ng/mL | 0.23 ng/mL |
Note: Detection limits can vary significantly based on the specific instrument, method parameters, and sample matrix.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Brucine Removal
-
Dissolution: Dissolve the crude acidic product (containing residual brucine) in a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) that is immiscible with water.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M hydrochloric acid (HCl) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The protonated brucine hydrochloride salt will partition into the aqueous (bottom) layer. Drain the aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times with fresh 1 M HCl to ensure complete removal of brucine.
-
Neutralization and Wash: Wash the organic layer with an equal volume of water, followed by a wash with brine (saturated NaCl solution) to remove residual acid and water.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified acidic product.
-
Verification: Analyze a sample of the purified product by a validated analytical method (e.g., HPLC, NMR) to confirm the absence of brucine.
Protocol 2: Purification using a Scavenger Resin
-
Resin Selection: Choose an appropriate scavenger resin based on the properties of your acidic product and the nature of the brucine impurity (a tertiary amine). A strong cation exchange (SCX) resin, such as one functionalized with sulfonic acid, is a good starting point.[16]
-
Dissolution: Dissolve the crude acidic product in a suitable organic solvent that is compatible with the chosen scavenger resin.
-
Resin Addition: Add the scavenger resin to the solution. A typical starting point is to use 3-5 equivalents of the resin's loading capacity relative to the estimated molar amount of residual brucine.
-
Scavenging: Stir or gently agitate the mixture at room temperature. The required time can vary, but a common range is 4-16 hours.[14] The reaction progress can be monitored by periodically analyzing a small aliquot of the solution.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin, which now has the brucine bound to it.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any product that may have adhered to it. Combine the filtrate and the washings.
-
Evaporation: Remove the solvent from the combined filtrate under reduced pressure to yield the purified acidic product.
-
Verification: Confirm the purity of the product and the absence of brucine using a suitable analytical method.
Visualizations
Caption: Workflow for Brucine Removal via Acid-Base Extraction.
Caption: Workflow for Brucine Removal using Scavenger Resin.
Caption: Decision Tree for Brucine Removal Method Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. magritek.com [magritek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. Scavenger resin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Metal Scavengers [sigmaaldrich.com]
- 15. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 16. silicycle.com [silicycle.com]
- 17. thieme-connect.com [thieme-connect.com]
Validation & Comparative
A Comparative Analysis of Brucine and Strychnine Toxicity
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of brucine (B1667951) and strychnine (B123637), two structurally related indole (B1671886) alkaloids derived from the seeds of the Strychnos nux-vomica tree. While both compounds are known for their potent neurotoxicity, they exhibit significant differences in potency. This document summarizes their acute toxicity data, details their shared mechanism of action, and outlines the experimental protocols used to determine these properties.
Quantitative Toxicity Data
Strychnine is considerably more toxic than brucine.[1][2][3] The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. As shown in the table below, the LD50 values for strychnine are consistently and significantly lower than those reported for brucine across various animal models and administration routes.
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Strychnine | Dog | Oral | 0.5 - 1 | [4][5] |
| Cat | Oral | 0.5 - 2 | [4][6] | |
| Cattle, Horse, Pig | Oral | 0.5 - 1 | [4] | |
| Rat | Oral | 2.35 - 16 | [6][7] | |
| Mouse | Oral | 2 | [6][7] | |
| Brucine | Rat | Oral | 50.10 | [8][9] |
| Mouse | Intraperitoneal (i.p.) | 60 | ||
| Mouse | Oral | 150 | [2][10] |
Note: Toxicity values can vary based on factors such as the specific strain, age, and sex of the animal model used.
Mechanism of Action: Glycine (B1666218) Receptor Antagonism
Both strychnine and brucine exert their toxic effects through the same primary mechanism: competitive and reversible antagonism of the glycine receptor (GlyR), an ionotropic receptor crucial for inhibitory neurotransmission in the central nervous system.[1][4][11][12]
-
Normal Inhibition: In the spinal cord and brainstem, the inhibitory neurotransmitter glycine binds to postsynaptic GlyRs.[13] This action opens an intrinsic chloride (Cl⁻) ion channel.[14] The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus inhibiting motor neuron activity.[13]
-
Antagonistic Action: Strychnine and brucine bind to the same site on the GlyR as glycine, but their binding does not open the chloride channel.[15][16] By competitively blocking glycine, they prevent inhibitory signaling.[11][12]
-
Toxic Outcome: The blockade of inhibitory signals leads to a state of disinhibition, resulting in unchecked and exaggerated reflex stimulation of motor neurons.[4] This causes the characteristic clinical signs of poisoning, including severe, painful muscle spasms, generalized rigidity, and tonic-clonic seizures.[4][11] Death typically results from respiratory arrest due to paralysis of the respiratory muscles and overall exhaustion.[4] Brucine's mechanism is identical, but it is a much less potent antagonist of the GlyR compared to strychnine.[1][17]
Figure 1. Mechanism of glycine receptor antagonism by strychnine and brucine.
Experimental Protocols: Acute Oral Toxicity (LD50) Determination
The determination of a substance's LD50 is a standardized acute toxicity test. While classical methods involved large numbers of animals, modern guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), emphasize the use of fewer animals.[18][19] The following is a generalized protocol based on these principles.
Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.
Materials:
-
Test substance (Brucine or Strychnine)
-
Vehicle for administration (e.g., distilled water, saline, or corn oil)
-
Animal model: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice), typically a single sex (females are often used).[20]
-
Oral gavage needles
-
Syringes
-
Calibrated balance for weighing animals
Methodology:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study, with access to standard chow and water ad libitum.
-
Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing to promote absorption. Water remains available.[20]
-
Dose Group Assignment: Animals are randomly assigned to several dose groups, with a minimum of 5 animals per group. A control group receiving only the vehicle is also included. Dose levels are selected based on preliminary range-finding studies.
-
Dose Preparation and Administration: The test substance is dissolved or suspended in the chosen vehicle. A single dose is administered to each animal via oral gavage. The volume administered is typically kept low (e.g., not exceeding 1-2 mL/100g body weight for rats).
-
Observation: Animals are observed continuously for the first few hours post-administration and then periodically for a total of 14 days.[19][20] Observations include:
-
Clinical Signs: Changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, stiffness).[4]
-
Mortality: The number of deaths in each group is recorded. The time of death is noted if possible.
-
-
Body Weight: Animals are weighed just before dosing and periodically throughout the 14-day observation period.
-
Necropsy: All animals (those that die during the study and survivors at the end of 14 days) undergo a gross necropsy to identify any pathological changes in major organs.[20]
-
Data Analysis: The LD50 value is calculated from the mortality data using a recognized statistical method, such as Probit analysis or the Trimmed Spearman-Karber method.
Figure 2. Standardized workflow for an acute oral toxicity (LD50) study.
Conclusion
Both brucine and strychnine are potent neurotoxins that act as competitive antagonists at the inhibitory glycine receptor. However, quantitative data unequivocally demonstrate that strychnine is substantially more toxic than brucine, with LD50 values that are lower by an order of magnitude or more. This difference in potency is the critical distinguishing feature of their toxicological profiles. Understanding these differences is essential for researchers in the fields of toxicology, pharmacology, and drug development when working with or studying these compounds.
References
- 1. Brucine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. differencebetween.com [differencebetween.com]
- 4. Strychnine Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Strychnine poisoning in nontarget species in western Canada: A retrospective case series (2014 to 2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strychnine - IDLH | NIOSH | CDC [cdc.gov]
- 7. Strychnine - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synapse - Wikipedia [en.wikipedia.org]
- 13. Glycine receptor - Wikipedia [en.wikipedia.org]
- 14. Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Brucine (PIM 082) [inchem.org]
- 18. enamine.net [enamine.net]
- 19. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
A Comparative Guide to Chiral Resolving Agents: Evaluating Brucine's Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, the resolution of racemic mixtures is a critical step. The choice of a chiral resolving agent is paramount to the efficiency, yield, and enantiomeric excess of the final product. This guide provides an objective comparison of the efficacy of brucine (B1667951), a naturally occurring alkaloid, with other commonly used chiral resolving agents for the separation of racemic acids.
The primary method discussed is diastereomeric salt formation, a classical and widely used technique for chiral resolution. This process involves the reaction of a racemic acid with an enantiomerically pure chiral base, such as brucine. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt liberates the desired enantiomer of the acid.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer and its enantiomeric excess (ee). The following tables summarize experimental data for the resolution of common racemic acids using brucine and other chiral resolving agents. It is important to note that direct side-by-side comparisons under identical experimental conditions are not always available in the literature. Therefore, the data presented is compiled from various sources to provide a representative comparison.
Resolution of Racemic Mandelic Acid
Mandelic acid is a common chiral building block in organic synthesis. Its resolution is frequently performed to obtain enantiomerically pure forms for use in the preparation of other chiral compounds.
| Chiral Resolving Agent | Racemic Acid | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| (-)-Brucine | (±)-Mandelic Acid | Data not available | Data not available | Qualitative mention in literature[1] |
| (1R,2S)-(-)-Ephedrine | (±)-Mandelic Acid | 52% (recrystallized salt) | 85% for (R)-(-)-mandelic acid | [2] |
| (1R,2S)-(-)-Ephedrine | (±)-Mandelic Acid | 80% (crude salt) | 90% for (R)-(-)-mandelic acid | [3] |
Resolution of Racemic Ibuprofen (B1674241)
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-(+)-enantiomer is responsible for its therapeutic activity.
| Chiral Resolving Agent | Racemic Acid | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| (-)-Brucine | (±)-Ibuprofen | Analytical separation by TLC | Not applicable for preparative scale | [4] |
| (S)-(-)-α-Phenylethylamine | (±)-Ibuprofen | High (qualitative) | High (qualitative) | [5][6] |
| (+)-(R)-Phenylethylamine | (±)-Ibuprofen | Not specified | Influenced by co-additives | [7] |
| N-alkyl-D-glucamine | (±)-Ibuprofen | 73.2% - 78.8% | 94.8% - 99.0% for (S)-ibuprofen | [8] |
Resolution of Racemic Ketoprofen (B1673614)
Ketoprofen is another common NSAID where the (S)-enantiomer possesses the majority of the anti-inflammatory activity.
| Chiral Resolving Agent | Racemic Acid | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| (-)-Brucine | (±)-Ketoprofen | Data not available | Data not available | No direct data found |
| Cinchonidine | (±)-Ketoprofen | 31% | 97% for (S)-ketoprofen | [9] |
| Lipase (enzymatic) | (±)-Ketoprofen | 47% conversion | 99% for (S)-ketoprofen ester | [10][11][12] |
Experimental Protocols
Detailed methodologies for the resolution of racemic acids with commonly used chiral resolving agents are provided below.
Resolution of Racemic Mandelic Acid using (1R,2S)-(-)-Ephedrine[2]
1. Formation of Diastereomeric Salts:
-
Dissolve (±)-mandelic acid in 95% ethanol.
-
Add an equimolar amount of (1R,2S)-(-)-ephedrine to the solution.
-
Allow the mixture to stand at room temperature for several hours to allow for the preferential precipitation of the [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate] salt.
2. Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Recrystallize the salt from an appropriate solvent (e.g., ethanol) to improve diastereomeric purity. The yield of the recrystallized salt is approximately 52%.[2]
3. Liberation of the Enantiomerically Enriched Acid:
-
Dissolve the recrystallized diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 6 M HCl) to precipitate the (R)-(-)-mandelic acid.
-
Collect the precipitated acid by vacuum filtration, wash with cold water, and dry.
4. Analysis:
-
Determine the enantiomeric excess of the recovered (R)-(-)-mandelic acid using polarimetry or chiral HPLC. An enantiomeric excess of 85% has been reported for the recovered (R)-(-)-mandelic acid.[2]
Resolution of Racemic Ibuprofen using (S)-(-)-α-Phenylethylamine[5][6]
1. Formation of Diastereomeric Salts:
-
Dissolve racemic ibuprofen in a suitable solvent mixture (e.g., aqueous KOH).
-
Heat the solution to 75-85°C.[6]
-
Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine. A precipitate of the (S,S) salt should form.[6]
-
Continue heating for a specified period (e.g., 1 hour) and then allow the mixture to cool to room temperature.[5]
2. Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated (S,S) diastereomeric salt by vacuum filtration and wash with a small amount of cold water.[5]
-
The salt can be further purified by recrystallization from a suitable solvent like 2-propanol.[13]
3. Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2 M H₂SO₄) to liberate the (S)-(+)-ibuprofen.[5]
-
Extract the (S)-(+)-ibuprofen with an organic solvent (e.g., methyl-t-butyl ether).[5]
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).[5]
-
Remove the solvent under reduced pressure to obtain the solid (S)-(+)-ibuprofen.
4. Analysis:
-
The enantiomeric excess of the recovered (S)-(+)-ibuprofen can be determined by polarimetry or chiral HPLC.
Visualizing the Chiral Resolution Process
The following diagrams, generated using Graphviz, illustrate the general workflow and logical relationships in chiral resolution by diastereomeric salt formation.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical relationships and controlling factors in chiral resolution.
Conclusion
Brucine remains a valuable and frequently employed chiral resolving agent for acidic compounds due to its ready availability as a naturally occurring alkaloid. While quantitative, direct comparative data against other resolving agents under identical conditions can be challenging to find in published literature, the available information suggests that the choice of the optimal resolving agent is highly dependent on the specific racemic acid being resolved. Factors such as the solvent system, temperature, and stoichiometry play a crucial role in the success of the resolution. For researchers and drug development professionals, an empirical screening of several chiral resolving agents, including brucine and other synthetic and natural options, is often the most effective strategy to identify the most efficient and scalable method for obtaining the desired enantiomer in high yield and enantiomeric excess.
References
- 1. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemconnections.org [chemconnections.org]
- 6. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 7. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5621140A - Resolution of ibuprofen - Google Patents [patents.google.com]
- 9. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. murov.info [murov.info]
Unveiling the Pro-Apoptotic Power of Brucine in LoVo Colon Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanisms underlying brucine-induced apoptosis in LoVo human colon adenocarcinoma cells. Through a synthesis of experimental data, we objectively compare its performance with other alternatives and offer detailed protocols for key validation experiments.
Brucine (B1667951), a natural alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated significant anti-tumor activity in various cancer cell lines. This guide focuses on its efficacy in inducing programmed cell death, or apoptosis, in LoVo cells, a widely used model for colorectal cancer research. We will delve into the molecular pathways activated by brucine and present the data in a clear, comparative format to facilitate informed research decisions.
Comparative Analysis of Brucine's Pro-Apoptotic Efficacy
Brucine exerts a potent, dose-dependent inhibitory effect on the proliferation of LoVo cells, driving them towards apoptosis.[1] This is achieved through a multi-faceted mechanism that involves cell cycle arrest and modulation of key signaling pathways.[1]
Key Performance Indicators of Brucine in LoVo Cells
| Parameter | Observation | Supporting Evidence |
| Cell Viability | Brucine demonstrates a strong growth inhibitory effect on LoVo cells.[1] This effect is both dose- and time-dependent. | MTT assays have shown a significant reduction in LoVo cell viability upon treatment with brucine.[2] |
| Apoptosis Induction | Brucine effectively induces apoptosis in LoVo cells, as evidenced by cellular and DNA morphological changes, such as cell shrinkage and membrane blebbing.[1] | Annexin V/PI staining followed by flow cytometry confirms a dose-dependent increase in the apoptotic cell population.[1][3] |
| Cell Cycle Arrest | Treatment with brucine leads to G1 phase arrest in the LoVo cell cycle.[1] | This cell cycle arrest is associated with an increase in the protein levels of CCND1 and a decrease in CCNB1, cyclin E, and CDC2.[1] |
The Molecular Mechanism: Dissecting Brucine's Signal Transduction
Brucine's pro-apoptotic activity in LoVo cells is orchestrated through the intricate regulation of multiple signaling pathways. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis, characterized by the modulation of the Bcl-2 family of proteins.[1] Furthermore, brucine has been shown to influence other critical signaling cascades implicated in cancer cell survival and proliferation.[1][4]
Signaling Pathways Modulated by Brucine in LoVo Cells
-
Intrinsic Apoptosis Pathway: Brucine treatment leads to an up-regulation of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases.
-
PI3K/Akt Pathway: Brucine has been observed to down-regulate the phosphorylation of Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival.[1] Inhibition of this pathway contributes to the overall pro-apoptotic effect of brucine.
-
MAPK Pathway (Erk1/2 and p38): The phosphorylation of Erk1/2 and p38, components of the MAPK signaling pathway often associated with cell proliferation and survival, is down-regulated by brucine treatment.[1]
-
KDR Signaling Pathway: Brucine has been shown to suppress LoVo cell growth by mediating the KDR signaling pathway, which is involved in angiogenesis.[5]
-
Wnt/β-catenin Pathway: In colon cancer cells, brucine can also suppress growth by regulating the Wnt/β-catenin signaling pathway.[6]
Experimental Protocols for Validating Brucine's Mechanism
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of brucine on LoVo cells.
Materials:
-
LoVo cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Brucine (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed LoVo cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of brucine and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.[7][8][9][10]
Materials:
-
LoVo cells treated with brucine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the brucine-treated and control LoVo cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[7] Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7]
Western Blot Analysis
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
LoVo cells treated with brucine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-Erk1/2, Erk1/2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the brucine-treated and control LoVo cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizing the Molecular Pathways and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Brucine-induced apoptosis signaling pathway in LoVo cells.
Caption: Experimental workflow for validating brucine's apoptotic mechanism.
Concluding Remarks
The collective evidence strongly supports brucine as a potent inducer of apoptosis in LoVo colon cancer cells. Its ability to modulate multiple key signaling pathways, including the intrinsic apoptotic pathway and survival pathways like PI3K/Akt and MAPK, underscores its potential as a therapeutic agent. This guide provides a foundational framework for researchers to further explore and validate the anti-cancer properties of brucine, with the ultimate goal of translating these findings into novel therapeutic strategies for colorectal cancer.
References
- 1. Brucine, an effective natural compound derived from nux-vomica, induces G1 phase arrest and apoptosis in LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 5. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. scispace.com [scispace.com]
A Comparative Analysis of Brucine and Other Strychnos nux-vomica Alkaloids in Inflammation Treatment
For Researchers, Scientists, and Drug Development Professionals
The seeds of Strychnos nux-vomica, a plant historically recognized for its toxicity, are a rich source of indole (B1671886) alkaloids, which have been explored for various therapeutic properties.[1] Among these, brucine (B1667951) and its structurally related compounds have garnered significant interest for their potential pharmacological activities, including anti-inflammatory effects.[2] This guide provides an objective comparison of the anti-inflammatory performance of brucine against other major alkaloids from S. nux-vomica, namely strychnine, brucine N-oxide, isostrychnine (B1248549), and vomicine (B92078), supported by available experimental data.
Comparative Efficacy of Strychnos nux-vomica Alkaloids
Experimental evidence indicates a clear distinction in the anti-inflammatory potential among the alkaloids of Strychnos nux-vomica. Brucine and its N-oxide derivative consistently demonstrate significant anti-inflammatory properties, whereas strychnine, the most notorious toxic alkaloid from the plant, shows minimal to no activity in relevant models.[3][4] Data regarding the specific anti-inflammatory actions of isostrychnine and vomicine are limited in the reviewed scientific literature.
In Vivo Anti-inflammatory Activity
The following table summarizes the comparative performance of the alkaloids in established animal models of inflammation.
| Alkaloid | Animal Model | Dosage/Concentration | Observed Effect | Citation |
| Brucine | Xylene-induced ear edema (mice) | Not specified | Significant anti-inflammatory activity | [3] |
| Carrageenan-induced paw edema (rats) | Not specified | Significant inhibition of edema | [4] | |
| Freund's complete adjuvant-induced arthritis (rats) | Not specified | Significant reduction of 6-keto-PGF1α | [4] | |
| Strychnine | Xylene-induced ear edema (mice) | Not specified | Demonstrated little activity | [3] |
| Brucine N-oxide | Carrageenan-induced paw edema (rats) | Not specified | Stronger inhibitory effect than brucine | [4] |
| Acetic acid-induced vascular permeability | Not specified | Significant reduction in permeability | [4] | |
| Isostrychnine | - | - | Data not available | - |
| Vomicine | - | - | Data not available | - |
In Vitro Anti-inflammatory Activity
In vitro studies further elucidate the mechanisms behind the observed effects, primarily focusing on the inhibition of key inflammatory mediators.
| Alkaloid | Assay/Cell Line | Target/Mediator | Observed Effect | Citation |
| Brucine | Lipopolysaccharide (LPS)-induced cells | Prostaglandin E2 (PGE2) | Significant inhibition of PGE2 production | [5] |
| TNF-α-induced HFLS-RA cells | Cell Proliferation | Significant inhibition of proliferation | [2] | |
| Brucine N-oxide | Inflammatory tissue | Prostaglandin E2 (PGE2) | Significant inhibition of PGE2 release | [4] |
| Strychnine | - | - | Data not available | - |
Mechanisms of Action: The Role of Signaling Pathways
Brucine's anti-inflammatory effects are attributed to its ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of cytokines, chemokines, and other inflammatory mediators. Brucine has been shown to exert its anti-inflammatory effects by regulating the PPARγ/NF-κB signaling pathway. It can inhibit the phosphorylation of NF-κB p65, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.
Caption: Brucine's inhibition of the canonical NF-κB signaling pathway.
JNK Signaling Pathway: Brucine has also been found to inhibit the proliferation of human fibroblast-like synoviocytes in rheumatoid arthritis (HFLS-RA) by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This suggests a complex, context-dependent mechanism of action.
Experimental Protocols
The findings presented in this guide are based on standardized and widely accepted experimental models for assessing anti-inflammatory activity.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation.
Protocol:
-
Animal Selection: Male Sprague-Dawley rats (180-220g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Rats are randomly divided into control, standard drug (e.g., Indomethacin), and test groups (treated with different alkaloids).
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test alkaloids or vehicle (control) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
In Vitro: Inhibition of Pro-inflammatory Mediators in Macrophages
This assay assesses the direct effect of compounds on inflammatory cells.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test alkaloids for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Measurement of Mediators:
-
Nitric Oxide (NO): Measured using the Griess reagent.
-
Prostaglandin E2 (PGE2): Quantified using an ELISA kit.
-
Cytokines (TNF-α, IL-6): Quantified using specific ELISA kits.
-
-
Data Analysis: The concentration of inflammatory mediators in the treated groups is compared to the LPS-stimulated control group to determine the percentage of inhibition.
Conclusion
The available scientific evidence strongly supports the anti-inflammatory potential of brucine and its derivative, brucine N-oxide. In direct comparisons, both have shown superior efficacy to strychnine, which exhibits little to no beneficial activity in inflammation models.[3] The primary mechanism for brucine's action involves the downregulation of the NF-κB signaling pathway, a critical regulator of the inflammatory cascade. While other alkaloids like isostrychnine and vomicine are present in Strychnos nux-vomica, their specific roles in inflammation are not well-documented and require further investigation. For drug development professionals, the focus should remain on brucine as the most promising anti-inflammatory candidate from this source, though its inherent toxicity must be carefully considered and managed in any therapeutic application.[2]
References
- 1. Isostrychnine | C21H22N2O2 | CID 11024113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 3. Analgesic and anti-inflammatory activity and pharmacokinetics of alkaloids from seeds of Strychnos nux-vomica after transdermal administration: effect of changes in alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Cross-Validation of Brucine Quantification Methods: HPLC vs. LC-MS
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive compounds is paramount. Brucine (B1667951), a toxic alkaloid found in the seeds of Strychnos nux-vomica, necessitates reliable analytical methods for its detection and quantification in various matrices, from herbal extracts to biological samples. This guide provides an objective comparison of two common analytical techniques for brucine quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections present a cross-validation of these methods, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS for brucine quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While both methods demonstrate excellent linearity, LC-MS generally offers superior sensitivity, making it ideal for trace-level analysis.
Table 1: Comparison of Quantitative Performance Parameters for Brucine Quantification
| Parameter | HPLC-UV | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 5.26–7.30 ng | 0.008 - 0.510 ng/mL | LC-MS/MS is significantly more sensitive, enabling the detection of brucine at much lower concentrations.[1][2] |
| Limit of Quantification (LOQ) | 0.039–0.050 µg/ml - 22.14 ng | 0.35 - 0.65 ng/mL | For pharmacokinetic studies or analysis of samples with trace amounts of brucine, LC-MS/MS is the more suitable technique.[1][2][3][4] |
| Linearity (R²) | >0.991 | >0.999 | Both methods provide excellent linearity within their respective quantification ranges.[3] |
| Precision (%RSD) | < 15% | < 15% | Both methods demonstrate good precision, with Relative Standard Deviation values well within acceptable limits for bioanalytical method validation.[3][5] |
| Accuracy (Recovery) | 71.63% - 100.21% | 83.2% - 113% | Both techniques offer high accuracy, ensuring the reliability of the quantification results.[1][3][5][6] |
Deciding Between HPLC and LC-MS
HPLC-UV is a robust and cost-effective technique suitable for routine analysis when sample concentrations are expected to be relatively high. Its straightforward operation and lower maintenance costs make it an attractive option for quality control and formulation analysis.
LC-MS/MS , on the other hand, provides unparalleled sensitivity and selectivity.[7][8] The ability to use Multiple Reaction Monitoring (MRM) allows for the specific detection of brucine even in complex biological matrices, minimizing interferences that might affect the accuracy of HPLC-UV methods.[9] This makes LC-MS/MS the gold standard for pharmacokinetic studies, metabolite identification, and trace-level analysis in toxicology. However, the higher cost of instrumentation and potential for matrix effects, which can suppress or enhance ionization, are important considerations.[10]
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS analysis are provided below. These protocols are based on established methods for brucine quantification.
HPLC-UV Method for Brucine Quantification
This protocol is adapted from a method for the simultaneous determination of strychnine (B123637) and brucine in rat tissues.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize tissue samples.
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Phenomenex-ODS column (250mm x 4.6mm, 5µm).[11]
-
Mobile Phase: A mixture of methanol (B129727), water, and diethylamine (B46881) (55:45:0.2 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 260 nm.[11]
-
Column Temperature: 30 °C.[12]
-
Run Time: 15 minutes.[11]
-
LC-MS/MS Method for Brucine Quantification
This protocol is based on a method for the simultaneous determination of brucine and its metabolites in rat plasma.[5]
-
Sample Preparation (Protein Precipitation):
-
Liquid Chromatography Conditions:
-
Column: ZORBAX Eclipse XDB-C18 column (2.1×150mm, 3.5μm).[5]
-
Mobile Phase: Gradient elution with methanol and 10mM ammonium (B1175870) acetate (B1210297) (adjusted to pH 4.0 with formic acid).[5][6]
-
Flow Rate: 0.3 mL/min.[13]
-
-
Mass Spectrometry Conditions:
Experimental Workflow Visualization
The following diagrams illustrate the typical experimental workflows for the quantification of brucine using HPLC-UV and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. LC-MS/MS determination and comparative pharmacokinetics of strychnine, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. rsc.org [rsc.org]
- 8. cmro.in [cmro.in]
- 9. HPLC-MS/MS method for bioavailability study of bruceines D & E in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. Ultra-performance liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of brucine, strychnine and brucine N-oxide in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Properties of Brucine and Morphine
A comprehensive review for researchers and drug development professionals on the analgesic effects, mechanisms of action, and toxicological profiles of Brucine and the classic opioid, Morphine.
This guide provides a detailed comparison of the analgesic properties of Brucine, a natural alkaloid, and Morphine, a potent opioid analgesic. By presenting key experimental data, outlining methodologies, and illustrating the signaling pathways involved, this document serves as a valuable resource for scientists engaged in pain research and the development of novel analgesic agents.
Quantitative Comparison of Analgesic and Toxic Effects
The following table summarizes the median effective dose (ED50) for analgesia and the median lethal dose (LD50) of Brucine and Morphine in mice, as determined by various standard preclinical pain models. These values are critical for understanding the therapeutic index and relative potency of each compound.
| Parameter | Brucine | Morphine | Test Model | Animal Model | Administration Route | Source(s) |
| Analgesic Efficacy (ED50) | 2.2 mg/kg | 4.9 mg/kg | Hot Plate Test | Rat | Subcutaneous | [1] |
| Data Not Available | 2.45 mg/kg (Phase 1) | Formalin Test | Mouse | Subcutaneous | [2] | |
| Data Not Available | 3.52 mg/kg (Phase 2) | Formalin Test | Mouse | Subcutaneous | [2] | |
| Data Not Available | Varies | Acetic Acid-Induced Writhing | Mouse | Varies | [3][4][5] | |
| Toxicity (LD50) | 150 mg/kg | 745 mg/kg | - | Male Swiss-Webster Mice | Oral | [2][6] |
| 50.10 mg/kg | 400 mg/kg | - | Mouse | Intraperitoneal | [7][8] | |
| 60 mg/kg | Data Not Available | - | Mouse | Subcutaneous | [9] |
It is important to note that ED50 and LD50 values can vary depending on the specific experimental conditions, including animal strain, sex, and the precise protocol employed.
Mechanisms of Analgesic Action: A Look at the Signaling Pathways
The analgesic effects of Brucine and Morphine are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for the development of targeted analgesic therapies with improved side-effect profiles.
Brucine's Analgesic Pathway
Brucine is understood to exert its analgesic effects through mechanisms that include the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway and the inhibition of sodium channels.[10] The JNK pathway is implicated in inflammatory processes, and its inhibition by Brucine may contribute to its anti-inflammatory and analgesic properties.[7] Furthermore, by blocking sodium channels, Brucine can reduce the excitability of neurons involved in pain transmission.[10]
Morphine's Analgesic Pathway
Morphine, a classic opioid, primarily exerts its analgesic effects by acting on opioid receptors, particularly the mu-opioid receptor (MOR), located on neuronal cell membranes.[11] Its action can be categorized into central and peripheral mechanisms. Centrally, morphine binding to opioid receptors in the brain and spinal cord inhibits the release of neurotransmitters involved in pain signaling.[11] Peripherally, morphine can activate the PI3Kγ/AKT/nNOS/NO/KATP signaling pathway, leading to hyperpolarization of nociceptive neurons and a reduction in their excitability.
Experimental Protocols for Assessing Analgesic Activity
The data presented in this guide were primarily derived from three standard animal models for assessing pain and analgesia. The methodologies for these tests are outlined below.
Hot Plate Test
This test is used to evaluate the response to a thermal stimulus and is particularly effective for assessing centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.
-
The test compound (Brucine or Morphine) or a vehicle control is administered.
-
At predetermined time intervals after administration, the animal is placed back on the hot plate, and the latency to the nociceptive response is recorded.
-
An increase in the latency period compared to the baseline indicates an analgesic effect. A cut-off time is established to prevent tissue damage.
-
Acetic Acid-Induced Writhing Test
This is a chemical-based model used to induce visceral pain and is sensitive to both centrally and peripherally acting analgesics.
-
Procedure:
-
Animals are pre-treated with the test compound or a vehicle control.
-
After a specific absorption period, a dilute solution of acetic acid is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 10-20 minutes).
-
A reduction in the number of writhes in the treated group compared to the control group indicates analgesia.[3][5]
-
Formalin Test
This model is used to assess the response to a persistent chemical noxious stimulus and can differentiate between nociceptive and inflammatory pain.
-
Procedure:
-
A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.
-
The animal's behavior, specifically the amount of time spent licking or biting the injected paw, is observed and recorded.
-
The test is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) representing direct nociceptor stimulation, and a late, inflammatory phase (15-30 minutes post-injection).
-
The analgesic effect is determined by a reduction in the duration of licking/biting behavior in either or both phases.
-
References
- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brucine - Wikipedia [en.wikipedia.org]
- 10. Brucine alleviates neuropathic pain in mice via reducing the current of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic, locomotor and lethal effects of morphine in the mouse: strain comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Brucine's Anti-Metastasis Activity Through the HIF-1 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Brucine's performance in inhibiting cancer cell metastasis by targeting the Hypoxia-Inducible Factor-1 (HIF-1) pathway. We will delve into the experimental data supporting Brucine's role and compare its efficacy with other known HIF-1 inhibitors.
Introduction to Brucine and Metastasis
Brucine, a natural alkaloid extracted from the seeds of Strychnos nux-vomica, has been traditionally used in medicine and has recently garnered attention for its anti-tumor properties.[1][2] A critical aspect of cancer malignancy is metastasis, the process by which cancer cells spread to distant organs, and a primary cause of cancer-related mortality. Emerging evidence suggests that Brucine may possess significant anti-metastatic capabilities.[1][3]
The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which activates the HIF-1 signaling pathway. HIF-1 is a key transcription factor that plays a pivotal role in tumor progression, angiogenesis, and metastasis.[4] It upregulates a battery of genes that enable cancer cells to adapt to the hypoxic environment, invade surrounding tissues, and form new blood vessels. Therefore, targeting the HIF-1 pathway presents a promising strategy for anti-cancer therapy.
Brucine's Mechanism of Action: Targeting the HIF-1 Pathway
Studies have demonstrated that Brucine exerts its anti-metastatic effects, at least in part, by inhibiting the HIF-1 signaling pathway. Research on hepatocellular carcinoma cells has shown that Brucine can dramatically repress cell migration with minimal cytotoxic effects.[1] It has been observed to suppress HIF-1-dependent luciferase activity, indicating a direct or indirect inhibition of HIF-1's transcriptional function.[1]
Furthermore, Brucine treatment has been shown to attenuate the transcription of several known HIF-1 target genes that are crucial for metastasis, including:
-
Fibronectin (FN1): An extracellular matrix protein involved in cell adhesion and migration.
-
Matrix Metallopeptidase 2 (MMP-2): An enzyme that degrades the extracellular matrix, facilitating invasion.[3]
-
Lysyl Oxidase (LOX): An enzyme that cross-links collagen and elastin, contributing to the formation of a pre-metastatic niche.
-
Cathepsin D (CTSD): A protease implicated in tumor invasion and metastasis.
A related compound, Bruceine D, has also been shown to inhibit the expression of HIF-1α and its downstream metabolic genes in hepatocellular carcinoma cells.[5][6]
Comparative Analysis of Brucine with Alternative HIF-1 Inhibitors
To provide a comprehensive perspective, this section compares the efficacy of Brucine with other well-established or investigational HIF-1 inhibitors. The data presented is a compilation from various studies and direct comparisons should be made with caution due to variations in experimental conditions and cell lines used.
| Inhibitor | Mechanism of Action | IC50 (HIF-1 Inhibition) | IC50 (Cell Viability/Cytotoxicity) | Cell Lines Tested | Reference(s) |
| Brucine | Inhibition of HIF-1 transcriptional activity | Not explicitly defined in a single IC50 value | 1.43 µM (A2780, 72h) | HepG2, SMMC-7721, A2780 | [1][7] |
| Bruceine D | Promotes β-catenin degradation, leading to decreased HIF-1α expression | Not explicitly defined in a single IC50 value | 1.89 µM (Huh7, 48h, hypoxia); 8.34 µM (HepG2, 48h, hypoxia) | HepG2, Huh7 | [5][8] |
| Acriflavine | Inhibits HIF-1α/HIF-1β dimerization | ~1 µM (HIF-1-dependent luciferase activity) | 2 - 7.02 µM (various brain tumor lines, 24h) | HEK293, various brain tumor lines | [9][10] |
| PX-478 | Suppresses HIF-1α translation and increases its degradation | 49.2 µM (HIF-1-dependent GFP reporter) | ~20–30 μM (various cancer cell lines) | C6 glioma, HN5, UMSCCA10, PC3, DU 145 | [11][12] |
| KC7F2 | Inhibits HIF-1α protein synthesis | 20 µM (HRE-alkaline phosphatase reporter) | ~15–25 μM (various cancer cell lines) | LN229, glioma, breast, prostate cancer cells | [13][14] |
| Topotecan | Topoisomerase I inhibitor, inhibits HIF-1α translation | Not explicitly defined in a single IC50 value | Varies with cell line and conditions | U251 human glioma cells | [15][16] |
| Chetomin (B1668609) | Disrupts the interaction between HIF-1α and p300/CBP co-activators | ~150 nM (HRE-EGFP reporter) | 4.1 nM (median, multiple myeloma cell lines) | HT 1080, multiple myeloma cell lines | [17][18] |
Note: IC50 values can vary significantly based on the cell line, assay type, and experimental conditions (e.g., duration of exposure, oxygen levels). The data in this table is for comparative purposes and is derived from the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to validate the role of the HIF-1 pathway in Brucine's anti-metastasis activity.
Western Blot for HIF-1α Detection
This technique is used to quantify the amount of HIF-1α protein in cells treated with Brucine or other inhibitors.
-
Cell Culture and Treatment: Culture cancer cells (e.g., HepG2, MDA-MB-231) to 70-80% confluency. Treat the cells with various concentrations of Brucine or other inhibitors for a specified time under normoxic (21% O₂) or hypoxic (1% O₂) conditions.
-
Protein Extraction: Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the amount of HIF-1α protein.
Transwell Migration and Invasion Assay
This assay measures the ability of cancer cells to migrate through a porous membrane, mimicking the initial step of metastasis. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).
-
Cell Preparation: Culture cancer cells to sub-confluency and then starve them in a serum-free medium for several hours.
-
Assay Setup: Place Transwell inserts (with or without Matrigel coating) into the wells of a 24-well plate. Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of Brucine or other inhibitors and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration/invasion (typically 12-48 hours).
-
Cell Staining and Quantification: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain like crystal violet.
-
Analysis: Count the number of stained cells in several random fields under a microscope to quantify cell migration/invasion.
Luciferase Reporter Assay for HIF-1 Activity
This assay quantitatively measures the transcriptional activity of HIF-1.
-
Cell Transfection: Co-transfect cancer cells with a luciferase reporter plasmid containing a hypoxia-response element (HRE) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After transfection, treat the cells with various concentrations of Brucine or other inhibitors under normoxic or hypoxic conditions.
-
Luciferase Assay: Lyse the cells and measure the activity of both the HRE-driven luciferase and the control luciferase using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the HRE-luciferase activity to the control luciferase activity to determine the specific effect of the treatment on HIF-1 transcriptional activity.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The HIF-1 signaling pathway and the inhibitory action of Brucine.
Caption: Experimental workflow for validating Brucine's effect on the HIF-1 pathway.
Caption: Logical relationship between Brucine, the HIF-1 pathway, and metastasis.
Conclusion
The available evidence strongly suggests that Brucine possesses anti-metastatic properties that are, at least in part, mediated through the inhibition of the HIF-1 signaling pathway. Its ability to suppress cancer cell migration and downregulate key HIF-1 target genes makes it a compelling candidate for further investigation as a potential anti-cancer therapeutic. However, as highlighted in the comparative data, the potency of Brucine relative to other HIF-1 inhibitors requires more direct comparative studies. The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and expand upon these findings. Future research should focus on elucidating the precise molecular interactions between Brucine and the HIF-1 pathway components and on conducting in vivo studies to confirm its anti-metastatic efficacy in preclinical models.
References
- 1. Brucine, an alkaloid from seeds of Strychnos nux-vomica Linn., represses hepatocellular carcinoma cell migration and metastasis: the role of hypoxia inducible factor 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brucine Suppresses Vasculogenic Mimicry in Human Triple-Negative Breast Cancer Cell Line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bruceine D inhibits HIF-1α-mediated glucose metabolism in hepatocellular carcinoma by blocking ICAT/β-catenin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D inhibits HIF-1 α-mediated glucose metabolism in hepatocellular carcinoma by blocking ICAT/ β-catenin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]
- 8. researchgate.net [researchgate.net]
- 9. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multihistology, Target-Driven Pilot Trial of Oral Topotecan as an Inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase I-mediated inhibition of hypoxia-inducible factor 1: mechanism and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of the pharmacological applications of Brucine and its derivatives
For Researchers, Scientists, and Drug Development Professionals
Brucine (B1667951), a principal alkaloid extracted from the seeds of Strychnos nux-vomica, has long been recognized for its diverse pharmacological activities.[1][2][3] While its therapeutic potential is significant, its clinical application is often hampered by its inherent toxicity.[1][2][3] This has spurred research into its derivatives with the aim of enhancing efficacy and reducing adverse effects. This guide provides a comparative review of the pharmacological applications of brucine and its key derivatives, supported by experimental data and detailed methodologies.
Comparative Pharmacological Activities
Brucine and its derivatives exhibit a range of pharmacological effects, most notably anti-inflammatory, analgesic, and anti-cancer activities. The following sections and tables summarize the comparative efficacy and toxicity of brucine and its most studied derivative, brucine N-oxide.
Anti-inflammatory and Analgesic Effects
Both brucine and brucine N-oxide have demonstrated significant anti-inflammatory and analgesic properties.[4][5][6][7] Experimental evidence suggests that these effects are mediated through the inhibition of pro-inflammatory mediators and modulation of pain pathways.[4][8]
| Compound | Model | Dosage | Efficacy | Reference |
| Brucine | Carrageenan-induced rat paw edema | 30 mg/kg | Significantly lower PGE2 amount in paw swelling site compared to control | [9] |
| Brucine N-oxide | Carrageenan-induced rat paw edema | - | Stronger inhibitory effect than brucine | [4] |
| Brucine | Acetic acid-induced writhing in mice | - | Effective in reducing writhing | [4] |
| Brucine N-oxide | Acetic acid-induced writhing in mice | - | Revealed significant protective effects | [4] |
| Brucine | Formalin test in mice | - | Relieved pain of formalin injection | [1][5] |
| Brucine N-oxide | Formalin test in mice | - | Exerted analgesic activities | [4] |
Anti-Cancer Effects
Brucine has shown promising anti-tumor activity against a variety of cancer cell lines.[1][2][10] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][11][12][13] Data on the anti-cancer properties of brucine derivatives is less extensive but growing.
| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |
| Brucine | LoVo (colon cancer) | - | Induces G1 phase arrest and apoptosis | [13] |
| Brucine | HepG2 (liver cancer) | - | Induces apoptosis via Bcl-2 and Ca2+ mediated mitochondrial pathway | [1] |
| Brucine | SW480 (colon cancer) | - | Inhibits IL-6/STAT3 pathway | [1] |
| Brucine | U266 (myeloma) | - | Induces apoptosis through JNK signaling pathway | [1] |
| Brucine | A2780 (ovarian cancer) | 1.43µM (72h) | Induces S phase arrest and apoptosis |
Toxicity Profile
A major limiting factor for the clinical use of brucine is its toxicity, particularly to the central nervous system.[1][2] The development of derivatives like brucine N-oxide is partly driven by the need to mitigate these toxic effects.
| Compound | LD50 (mg/kg) | Observed Toxic Effects | Reference |
| Brucine | 50.10 | Central nervous system toxicity, convulsions, increased blood pressure | [1] |
| Brucine N-oxide | - | Generally considered less toxic than brucine | [4] |
| Strychnine (B123637) | - | More toxic to Vero cells than brucine | [14] |
Signaling Pathways
The pharmacological effects of brucine and its derivatives are underpinned by their interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Brucine's Anti-Cancer Signaling Pathways
Brucine's anti-cancer activity involves the modulation of several key signaling pathways, leading to the inhibition of cancer cell growth and survival.
Experimental Workflow for Assessing Anti-inflammatory Activity
A common workflow to evaluate the anti-inflammatory potential of brucine and its derivatives involves the carrageenan-induced paw edema model.
Detailed Experimental Protocols
Reproducibility is paramount in pharmacological research. The following are detailed protocols for key experiments cited in this review.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of brucine or its derivatives and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess acute inflammation.
-
Animals: Use male Wistar rats (180-220 g).
-
Grouping: Divide the animals into groups (n=6): control (vehicle), standard (e.g., indomethacin), and test groups (brucine/derivatives at different doses).
-
Drug Administration: Administer the test compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Formalin Test in Mice
This model is used to assess analgesic activity, distinguishing between neurogenic and inflammatory pain.
-
Animals: Use male Swiss albino mice (20-25 g).
-
Acclimatization: Acclimatize the mice to the observation chamber for at least 30 minutes before the test.
-
Drug Administration: Administer the test compounds 30-60 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: A reduction in the time spent licking or biting in either phase indicates analgesic activity.
Other Brucine Derivatives
Research into other derivatives of brucine is ongoing, with a focus on modulating its pharmacological profile.
-
Quaternary Brucine Derivatives: These derivatives have been shown to interact with muscarinic acetylcholine (B1216132) receptors, suggesting potential applications in neurological disorders.[15] Some quaternary strychnine and brucine derivatives exhibit allosteric modulatory effects on these receptors.[15]
-
Bisquaternary Dimers of Brucine: These compounds have been synthesized and shown to be potent enhancers of antagonist binding to muscarinic M2 receptors, indicating their potential as pharmacological tools and therapeutic leads.[16]
-
N-chloromethyl brucine: This derivative has shown effects on muscarinic receptors, increasing the affinity of acetylcholine at m3 receptors.[17]
Conclusion and Future Directions
Brucine and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of inflammation, pain management, and oncology. Brucine N-oxide appears to be a noteworthy derivative with an improved therapeutic index compared to the parent compound. However, the full pharmacological spectrum of other synthetic and semi-synthetic derivatives remains largely unexplored. Future research should focus on the synthesis of novel brucine analogues with enhanced target specificity and reduced toxicity. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the successful clinical translation of these potent natural product-based compounds. The development of advanced drug delivery systems could also play a vital role in optimizing their therapeutic efficacy and minimizing adverse effects.
References
- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Brucine Gel Transdermal Delivery System Designed for Anti-Inflammatory and Analgesic Activities [mdpi.com]
- 6. A Novel Brucine Gel Transdermal Delivery System Designed for Anti-Inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, characterization and evaluation of anti-inflammatory and anti-nociceptive effects of brucine-loaded nanoemulgel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijtrd.com [ijtrd.com]
- 11. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brucine, an effective natural compound derived from nux-vomica, induces G1 phase arrest and apoptosis in LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and DNA interaction of brucine and strychnine-Two alkaloids of semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allosteric interactions of quaternary strychnine and brucine derivatives with muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bisquaternary dimers of strychnine and brucine. A new class of potent enhancers of antagonist binding to muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Subtype-selective positive cooperative interactions between brucine analogues and acetylcholine at muscarinic receptors: radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Enantiomeric Excess: A Comparative Guide to Brucine Resolution and Alternative Methods
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. The enantiomeric excess (ee) of a sample, which quantifies the purity of one enantiomer over the other, is a key parameter in this process.[1] This guide provides an objective comparison of the enantiomeric excess achieved with the classical method of Brucine resolution versus other widely used techniques: preferential crystallization and enzymatic resolution. Supported by experimental data, this document aims to assist in the selection of the most appropriate method for a given application.
Comparison of Enantiomeric Excess Achieved by Different Resolution Methods
The choice of a chiral resolution method significantly impacts the achievable enantiomeric excess, as well as other factors such as yield, cost, and scalability. The following tables provide a summary of reported enantiomeric excess values for the resolution of two common chiral compounds, mandelic acid and ibuprofen (B1674241), using Brucine resolution, preferential crystallization, and enzymatic resolution.
Table 1: Enantiomeric Excess (% ee) for the Resolution of Mandelic Acid Derivatives
| Resolution Method | Resolving Agent/Enzyme | Reported Enantiomeric Excess (% ee) |
| Brucine Resolution | Brucine | 99.0% (for 3-chloro-5-difluoro-methoxy mandelic acid)[2] |
| Preferential Crystallization | Seeding | ~95%[3] |
| Enzymatic Resolution | Alcaligenes sp. ECU0401 | >99.9%[4] |
Table 2: Enantiomeric Excess (% ee) for the Resolution of Ibuprofen
| Resolution Method | Resolving Agent/Enzyme | Reported Enantiomeric Excess (% ee) |
| Brucine Resolution | Brucine | Resolution achieved, specific ee% not quantified in the study[5] |
| Enzymatic Resolution | Candida rugosa lipase (B570770) | 96.6%[6] |
| Enzymatic Resolution (Dynamic Kinetic) | Candida rugosa lipase | 99.7%[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any chiral resolution technique. Below are representative experimental protocols for Brucine resolution, preferential crystallization, and enzymatic resolution.
Protocol 1: Brucine Resolution of a Racemic Acid (Generalized)
This protocol describes the general procedure for the resolution of a racemic carboxylic acid using the chiral resolving agent (-)-Brucine.[8][9]
Materials:
-
Racemic carboxylic acid
-
(-)-Brucine
-
Suitable solvent (e.g., methanol, ethanol, acetone)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH), 1M
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of (-)-Brucine in the same solvent, heating gently if necessary. Slowly add the Brucine solution to the acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from the same solvent.
-
Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and add 1M HCl until the pH is acidic. This will protonate the carboxylic acid and precipitate the Brucine as its hydrochloride salt.
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.
-
Isolation of the Resolved Enantiomer: Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved enantiomer.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the filtrate (from step 3) by a similar acidification and extraction procedure.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the resolved acid is determined using chiral HPLC or by measuring the specific rotation and comparing it to the known value for the pure enantiomer.
Protocol 2: Preferential Crystallization of DL-Asparagine Monohydrate
This protocol is adapted from a study on the continuous preferential crystallization of asparagine.[10]
Materials:
-
DL-Asparagine monohydrate (DL-Asn)
-
Deionized water
-
Seed crystals of L-Asparagine monohydrate (L-Asn)
-
Crystallization vessel with temperature control and stirring
Procedure:
-
Preparation of Supersaturated Solution: Prepare a solution of DL-Asn in water at a concentration known to be supersaturated at the desired crystallization temperature (e.g., 78 mg/mL, saturated at 32.0 °C). Heat the solution to dissolve all the solid.
-
Cooling and Seeding: Cool the solution to the crystallization temperature (e.g., 25.0 °C) to create a supersaturated state. Introduce a small amount of L-Asn seed crystals to the solution with gentle stirring.
-
Crystallization: Allow the crystallization to proceed for a defined period. The L-Asn crystals will grow, while the D-Asn remains in solution.
-
Isolation: After the desired time, filter the slurry to collect the grown crystals. Wash the crystals with a small amount of cold water.
-
Drying and Analysis: Dry the crystals and determine the enantiomeric excess using chiral HPLC.
Protocol 3: Enzymatic Resolution of Racemic Ibuprofen Ethyl Ester
This protocol is based on the enzymatic hydrolysis of racemic ibuprofen ethyl ester using a lipase.[6]
Materials:
-
Racemic ibuprofen ethyl ester
-
Lipase from Candida rugosa (EST10)
-
Phosphate (B84403) buffer (pH 5.5)
-
Ionic liquid [OmPy][BF4] (optional, as cosolvent)
-
Incubator shaker
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of racemic ibuprofen ethyl ester (e.g., 150 mM) in a buffer system (e.g., phosphate buffer pH 5.5, potentially with an ionic liquid cosolvent).
-
Enzyme Addition: Add the lipase (e.g., 15 mg/mL) to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 75 °C) with shaking for a predetermined time (e.g., 10 hours).
-
Reaction Quenching: Stop the reaction by adding a suitable solvent to denature the enzyme, or by heat treatment.
-
Extraction and Separation: Extract the reaction mixture to separate the unreacted (R)-ibuprofen ethyl ester from the product, (S)-ibuprofen.
-
Analysis: Determine the conversion and the enantiomeric excess of the (S)-ibuprofen product using chiral HPLC.
Visualizing the Processes
To better understand the workflows and relationships between these resolution methods, the following diagrams are provided.
Caption: Workflow of chiral resolution using a resolving agent like Brucine.
Caption: Comparison of the core principles of different chiral resolution methods.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Conversion of racemic ibuprofen to (s)-ibuprofen" by David Chavez-Flores [scholarworks.utep.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Brucine Disposal
For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals is a cornerstone of laboratory safety and environmental responsibility. Brucine (B1667951), a highly toxic alkaloid, requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of brucine waste.
Immediate Safety and Handling Precautions
Brucine is classified as a hazardous substance due to its high toxicity upon inhalation, ingestion, or skin contact.[1][2][3] It is also recognized as being harmful to aquatic life with long-lasting effects.[4][5] Therefore, adherence to strict safety protocols is paramount during all handling and disposal procedures.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended where the potential for exposure exists.[1]
-
Eye Protection: Use chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[6]
In the event of a spill, evacuate personnel from the area, secure and control entry, and remove all potential ignition sources.[1] Collect the spilled material in a manner that avoids dust formation and place it in a sealed, suitable container for disposal.[1][4]
Regulatory Framework for Brucine Disposal
Brucine is regulated as a hazardous waste by environmental agencies.[1] In the United States, the Environmental Protection Agency (EPA) assigns specific waste codes to hazardous materials. Brucine is listed under the EPA hazardous waste code P018 .[7][8][9] All disposal activities must comply with local, state, and federal regulations.[1][5]
The following table summarizes key regulatory and safety data for brucine:
| Identifier | Value | Source |
| UN Number | 1570 | [4][5] |
| Transport Hazard Class | 6.1 (Toxic) | [4][5] |
| Packaging Group | I | [4][5] |
| EPA Hazardous Waste Code | P018 | [7][8][9] |
Step-by-Step Brucine Disposal Procedure
The recommended and safest method for brucine disposal is to engage a licensed hazardous waste disposal company.[4] These companies have the expertise and facilities to handle and treat highly toxic substances in a compliant manner.
1. Waste Identification and Segregation:
-
Clearly label all containers holding brucine waste as "Hazardous Waste" and include the specific chemical name and associated hazards (e.g., "Toxic").[8]
-
Segregate brucine waste from other chemical waste streams to prevent unintended reactions.
2. Packaging for Disposal:
-
Use leak-proof, tightly sealed containers for storing brucine waste.[1][4][6]
-
Ensure that the exterior of the container is clean and free of contamination.
-
Even empty containers that once held brucine may be considered hazardous waste and should be managed accordingly.[10]
3. Arranging for Professional Disposal:
-
Contact a certified hazardous waste disposal contractor.
-
Provide them with a detailed inventory of the brucine waste, including quantities and concentrations.
-
Follow their specific instructions for packaging and collection.
4. Internal Record Keeping:
-
Maintain accurate records of the amount of brucine waste generated and disposed of.
-
Keep copies of all waste manifests and disposal certificates provided by the contractor.
Methods of Treatment and Destruction:
While the specific methodologies are proprietary to licensed disposal facilities, a common treatment approach for brucine is incineration . This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical scrubber to ensure complete destruction of the toxic compounds.[4]
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of brucine for disposal are not publicly available, as these processes are typically conducted by specialized, licensed facilities under controlled and permitted conditions. The primary and recommended method of disposal remains professional incineration.
Logical Workflow for Brucine Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of brucine waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of brucine waste.
By adhering to these procedures, laboratories can ensure the safe management of brucine waste, protecting both their personnel and the environment, thereby building a foundation of trust and responsibility in their scientific endeavors.
References
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. BRUCINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. louisville.edu [louisville.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. research.auburn.edu [research.auburn.edu]
Personal protective equipment for handling Brucin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of brucine (B1667951) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this hazardous chemical.
Brucine, a toxic alkaloid closely related to strychnine, is utilized in various chemical processes, including as a denaturant and for the separation of racemic mixtures.[1][2] It is classified as highly toxic and can be fatal if swallowed or inhaled.[3][4] Exposure can also occur through skin absorption.[5] Symptoms of brucine poisoning include muscle spasms, convulsions, respiratory distress, and in severe cases, paralysis and death.[2][5]
Personal Protective Equipment (PPE)
Strict adherence to proper personal protective equipment protocols is mandatory when handling brucine. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment |
| Hand Protection | Butyl or Nitrile gloves are recommended.[5] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated or damaged.[6] |
| Body Protection | A complete protective suit, such as Tychem® QC or Tychem® SL, is advised.[4][5] A lab coat may be insufficient. Contaminated clothing should be removed immediately and not taken home.[5] |
| Eye and Face Protection | Wear impact-resistant goggles in combination with a face shield, especially when working with powders or solutions that may splash.[5] |
| Respiratory Protection | A NIOSH-approved respirator is required.[5] For weighing or handling powders where dust may be generated, a full-face respirator with appropriate cartridges is necessary.[4] A surgical mask offers no protection.[6][7] |
Toxicity Data
The following table summarizes key toxicity values for brucine. It is crucial to understand these values to appreciate the significant hazard posed by this substance.
| Toxicity Data | Value | Species |
| Oral LD50 | 150 mg/kg | Mouse |
| Intraperitoneal LD50 | 91 mg/kg | Rat |
| Subcutaneous LD50 | 60 mg/kg | Mouse |
| Probable Lethal Dose (Human) | 1 g | Human |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Standard Operating Procedure for Handling Brucine
Adherence to a strict operational workflow is critical for safety. The following diagram outlines the key steps for safely handling brucine in a laboratory setting.
Caption: Workflow for the safe handling of brucine.
Emergency Procedures
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water.[5] Remove contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.[8] Seek immediate medical attention.
Spill Response
In the event of a brucine spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] For liquid spills, absorb with an inert material such as vermiculite (B1170534) or sand.[9]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[4][5]
The following diagram illustrates the decision-making process for responding to a brucine spill.
Caption: Decision tree for brucine spill response.
Disposal Plan
All brucine waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Keep brucine waste separate from other chemical waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," "Toxic," and "Brucine."
-
Storage: Store waste in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[5] Do not dispose of brucine down the drain or in regular trash.[4] Brucine is harmful to aquatic life with long-lasting effects.[3][4]
References
- 1. sdfine.com [sdfine.com]
- 2. Brucine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
